benzyl N-(3-methyloxetan-3-yl)carbamate
説明
特性
IUPAC Name |
benzyl N-(3-methyloxetan-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-12(8-15-9-12)13-11(14)16-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKQYAGQZORLFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to Benzyl N-(3-methyloxetan-3-yl)carbamate: Synthesis, Properties, and Applications in Modern Drug Discovery
This guide provides a comprehensive technical overview of benzyl N-(3-methyloxetan-3-yl)carbamate, a molecule of significant interest in medicinal chemistry. While direct experimental data for this specific compound is not extensively available in public literature, this document synthesizes information from closely related analogues and well-established chemical principles to offer a robust predictive profile. We will delve into its synthesis, physicochemical and spectroscopic properties, reactivity, and potential applications, providing researchers, scientists, and drug development professionals with a foundational understanding of this promising scaffold.
Introduction: The Strategic Combination of the Oxetane Ring and Carbamate Linker
The structure of benzyl N-(3-methyloxetan-3-yl)carbamate incorporates two key pharmacophoric elements: the 3,3-disubstituted oxetane ring and the benzyl carbamate protecting group. Oxetanes have emerged as valuable motifs in drug discovery, often serving as polar and metabolically stable isosteres for gem-dimethyl and carbonyl groups.[1][2] Their unique three-dimensional structure can improve aqueous solubility, lipophilicity, and metabolic stability of parent compounds.[3][4] The carbamate linkage, on the other hand, is a stable and versatile functional group widely used in medicinal chemistry as a peptide bond surrogate and for the design of prodrugs.[5] The benzyloxycarbonyl (Cbz or Z) group is a classic amine protecting group, removable under various conditions, making the title compound a valuable intermediate for further synthetic transformations.[6]
Physicochemical Properties
Based on its structure and data from analogous compounds, the following physicochemical properties for benzyl N-(3-methyloxetan-3-yl)carbamate can be predicted:
| Property | Predicted Value | Rationale/Source Analogy |
| Molecular Formula | C₁₃H₁₇NO₃ | |
| Molecular Weight | 235.28 g/mol | |
| Appearance | White to off-white solid or viscous oil | Based on similar carbamate compounds. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water. | General solubility of protected amines. |
| Melting Point | Expected to be a low-melting solid or an oil at room temperature. | |
| Boiling Point | > 300 °C (decomposes) | High boiling point is typical for compounds of this molecular weight. |
| pKa | The oxetane oxygen is weakly basic. The carbamate N-H is weakly acidic. | The pKa of an amine can be influenced by the presence of an oxetane ring.[7] |
Synthesis of Benzyl N-(3-methyloxetan-3-yl)carbamate
The most direct and logical synthetic route to the title compound is the reaction of 3-amino-3-methyloxetane with benzyl chloroformate. This is a standard procedure for the introduction of the benzyloxycarbonyl (Cbz) protecting group onto a primary amine.[8]
Caption: Synthetic scheme for benzyl N-(3-methyloxetan-3-yl)carbamate.
Detailed Experimental Protocol
Materials:
-
3-amino-3-methyloxetane hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or a biphasic system like Dioxane/Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of the Amine: To a solution of 3-amino-3-methyloxetane hydrochloride in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium bicarbonate to neutralize the hydrochloride and free the amine.
-
Reaction with Benzyl Chloroformate: Cool the reaction mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate dropwise to the stirred solution. The reaction is typically exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (e.g., 3-12 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, perform an aqueous work-up. If a biphasic system was used, separate the organic layer. If a single organic solvent was used, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove any unreacted benzyl chloroformate and acidic byproducts, followed by a wash with brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzyl N-(3-methyloxetan-3-yl)carbamate.
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Aromatic protons of the benzyl group |
| ~5.10 | s | 2H | -O-CH₂ -Ph |
| ~5.00 | br s | 1H | -NH - |
| ~4.5-4.7 | m | 4H | Oxetane ring protons (-O-CH₂ -C-CH₂ -O-) |
| ~1.50 | s | 3H | -CH₃ |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~156 | Carbonyl carbon of the carbamate (-C =O) |
| ~136 | Quaternary aromatic carbon of the benzyl group |
| ~128.5, 128.0, 127.8 | Aromatic carbons of the benzyl group |
| ~80 | Oxetane ring carbons (-O-C H₂-C-C H₂-O-) |
| ~67 | Methylene carbon of the benzyl group (-O-C H₂-Ph) |
| ~55 | Quaternary carbon of the oxetane ring |
| ~22 | Methyl carbon (-C H₃) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3350 | N-H stretching of the carbamate |
| ~3050 | Aromatic C-H stretching |
| ~2950 | Aliphatic C-H stretching |
| ~1700 | C=O stretching of the carbamate |
| ~1520 | N-H bending of the carbamate |
| ~1250 | C-O stretching |
| ~980 | Oxetane ring breathing mode |
Reactivity and Chemical Stability
The chemical behavior of benzyl N-(3-methyloxetan-3-yl)carbamate is dictated by its constituent functional groups.
The Oxetane Ring
The 3,3-disubstituted oxetane ring is generally more stable than other substituted oxetanes and is significantly more stable than epoxides.[10][11]
-
Acidic Conditions: The oxetane ring is susceptible to ring-opening under strong acidic conditions. The reaction is initiated by protonation of the oxetane oxygen, followed by nucleophilic attack.
-
Basic Conditions: The oxetane ring is generally stable under basic conditions.[10]
-
Reductive and Oxidative Conditions: The stability towards various reducing and oxidizing agents is generally good, allowing for a wide range of chemical transformations on other parts of the molecule without affecting the oxetane ring.[12]
The Benzyl Carbamate Group
The benzyloxycarbonyl (Cbz) group is a versatile protecting group for amines.
-
Deprotection: The Cbz group can be cleaved under various conditions:
-
Hydrogenolysis: Catalytic hydrogenation (e.g., H₂, Pd/C) is a common and clean method for Cbz deprotection.[6]
-
Acidic Conditions: Strong acids such as HBr in acetic acid can also cleave the Cbz group.
-
Lewis Acids: Certain Lewis acids can also effect the removal of the Cbz group.
-
Caption: Deprotection of the Cbz group via hydrogenolysis.
Applications in Drug Discovery and Medicinal Chemistry
The title compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The 3-amino-3-methyloxetane moiety, which is unmasked after deprotection, can be incorporated into lead compounds to enhance their pharmacological properties.
-
Improved Physicochemical Properties: The incorporation of the oxetane ring can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability.[3][4]
-
Modulation of Biological Activity: The rigid, three-dimensional nature of the oxetane ring can influence the conformation of a molecule, leading to improved binding affinity and selectivity for its biological target.
-
Versatile Synthetic Intermediate: As a Cbz-protected amine, this compound allows for the selective modification of other functional groups in a molecule before the final deprotection step to reveal the primary amine for further elaboration.
Safety and Handling
7.1. Benzyl N-(3-methyloxetan-3-yl)carbamate (Predicted)
-
General Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13]
-
Toxicity: While specific toxicity data is unavailable, carbamates as a class can have varying levels of toxicity.[14] It is prudent to treat this compound as potentially harmful if ingested, inhaled, or absorbed through the skin.
7.2. Key Reagents
-
Benzyl Chloroformate: This reagent is corrosive, a lachrymator, and toxic. It should be handled with extreme care in a fume hood.[15]
-
Oxetanes: Low molecular weight oxetanes can be flammable and should be handled away from ignition sources.[16]
Conclusion
Benzyl N-(3-methyloxetan-3-yl)carbamate represents a strategically designed building block for medicinal chemistry. Its synthesis is straightforward, and its constituent functional groups offer a unique combination of stability and reactivity. The oxetane moiety provides an avenue to improved physicochemical and pharmacokinetic properties, while the versatile Cbz protecting group allows for its seamless integration into complex synthetic pathways. This guide provides a foundational understanding of this compound, which should aid researchers in its effective utilization in the design and development of novel therapeutic agents.
References
-
ResearchGate. (2025, August 6). N-Substituted carbamate synthesis using urea as carbonyl source over TiO 2 –Cr 2 O 3 /SiO 2 catalyst | Request PDF. Retrieved from [Link]
-
ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Formic acid, chloro-, benzyl ester. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 58(7), 2895–2940.
-
Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]
-
ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. Retrieved from [Link]
-
Semantic Scholar. (2023, September 7). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]
-
The Dong Group. (n.d.). Oxetane Presentation.pptx. Retrieved from [Link]
-
Agilent. (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Spectroscopic and Computational Characterization of the Base-off Forms of Cob(II)alamin. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, December 5). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]
-
ACS Publications. (2023, September 7). Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry. Retrieved from [Link]
-
IDEAS/RePEc. (n.d.). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. Retrieved from [Link]
-
RSC Publishing. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Retrieved from [Link]
- Google Patents. (n.d.). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
-
National Center for Biotechnology Information. (n.d.). Carbamate Toxicity. Retrieved from [Link]
-
Organic Syntheses. (2015, March 25). Preparation of Mono-‐Cbz Protected Guanidines. Retrieved from [Link]
-
Instituto de Nanociencia y Materiales de Aragón. (n.d.). Spectroscopic Characterization. Retrieved from [Link]
-
MDPI. (n.d.). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Retrieved from [Link]
-
Chemdad. (n.d.). Benzyl chloroformate Eight Chongqing Chemdad Co.. Retrieved from [Link]
-
Amanote Research. (n.d.). (PDF) Crystallographic and Spectroscopic Characterization. Retrieved from [Link]
Sources
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 7. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 8. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
- 9. orgsyn.org [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. agilent.com [agilent.com]
- 14. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Benzyl chloroformate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
Technical Guide: Benzyl N-(3-methyloxetan-3-yl)carbamate
Core Identity & Synthetic Utility in Medicinal Chemistry
Executive Summary
Benzyl N-(3-methyloxetan-3-yl)carbamate is a specialized synthetic intermediate used primarily in the development of pharmaceutical candidates.[1] It serves as a stable, protected form of 3-methyloxetan-3-amine , a critical bioisostere for the gem-dimethyl group and carbonyl functionalities in drug design.[1]
This guide details the physicochemical identity, synthesis, and strategic application of this compound. It addresses the stability challenges associated with the strained oxetane ring and provides a validated protocol for its generation and deprotection.
Chemical Identity & Properties
While the Cbz-protected derivative is often synthesized in situ or custom-ordered, it is indexed via its parent amine in most public chemical repositories.
Nomenclature & Identifiers
| Attribute | Detail |
| Chemical Name | Benzyl N-(3-methyloxetan-3-yl)carbamate |
| Systematic Name | Benzyl (3-methyloxetan-3-yl)carbamate |
| Parent Amine CAS | 874473-14-0 (3-Methyloxetan-3-amine) |
| Cbz-Cl Reagent CAS | 501-53-1 (Benzyl chloroformate) |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| SMILES | CC1(COC1)NC(=O)OCC2=CC=CC=C2 |
Physicochemical Profile
The introduction of the oxetane ring into a scaffold profoundly alters physicochemical properties compared to a standard gem-dimethyl or cyclopropyl group.[1]
| Property | Value (Predicted/Observed) | Significance in Drug Design |
| LogP | ~1.5 - 1.8 | Lower lipophilicity than gem-dimethyl, improving aqueous solubility. |
| H-Bond Acceptors | 3 (Carbamate O + Oxetane O) | Oxetane oxygen acts as a weak H-bond acceptor, influencing binding affinity.[1] |
| Ring Strain | ~107 kJ/mol | High strain makes the ring susceptible to acid-catalyzed ring opening; Cbz protection stabilizes the amine. |
| Solubility | Moderate (Organic solvents) | Soluble in DCM, EtOAc, DMSO; limited water solubility until deprotected. |
Strategic Application: The Oxetane Bioisostere
The 3,3-disubstituted oxetane motif is a high-value tool in modern medicinal chemistry.[1] It is frequently employed to replace gem-dimethyl groups or carbonyl groups to modulate DMPK (Drug Metabolism and Pharmacokinetics) properties.
Mechanism of Action in Structure-Activity Relationships (SAR)
-
Solubility Enhancement: The oxetane oxygen lowers LogP (lipophilicity) and increases polarity without introducing a hydrogen bond donor, often improving metabolic stability.
-
Conformational Lock: The 4-membered ring restricts the conformational freedom of the amine substituent, potentially locking the molecule in a bioactive conformation.
-
Metabolic Blocking: The quaternary carbon at the 3-position prevents metabolic oxidation (N-dealkylation) at that site.
Decision Logic: When to Use This Scaffold
Figure 1: Decision matrix for incorporating the 3-methyloxetan-3-yl motif into drug candidates.
Synthesis Protocol
Objective: Synthesize Benzyl N-(3-methyloxetan-3-yl)carbamate from 3-methyloxetan-3-amine hydrochloride.
Safety Note: Oxetanes are sensitive to strong Lewis acids which can trigger polymerization or ring opening. Maintain basic or neutral conditions during workup.
Reagents & Materials
-
Starting Material: 3-Methyloxetan-3-amine HCl (CAS 874473-14-0)
-
Reagent: Benzyl chloroformate (Cbz-Cl) (CAS 501-53-1)
-
Base: Sodium bicarbonate (NaHCO₃) or Diisopropylethylamine (DIPEA)[1]
-
Solvent: Dichloromethane (DCM) / Water (biphasic) or THF[1]
Step-by-Step Procedure (Schotten-Baumann Conditions)
-
Preparation: In a round-bottom flask, dissolve 3-methyloxetan-3-amine HCl (1.0 equiv) in a 1:1 mixture of DCM and saturated aqueous NaHCO₃ (3.0 equiv).
-
Rationale: The biphasic system with a weak inorganic base buffers the reaction, preventing acidification that could open the oxetane ring.
-
-
Addition: Cool the mixture to 0°C. Add Benzyl chloroformate (1.1 equiv) dropwise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1]
-
Endpoint: Disappearance of the polar amine peak and appearance of the less polar carbamate.
-
-
Workup: Separate the organic layer.[2] Extract the aqueous layer twice with DCM. Combine organic phases.[3]
-
Washing: Wash combined organics with brine. Crucial: Do not wash with strong acid (e.g., 1M HCl), as this risks ring opening. Use 5% citric acid if neutralization is absolutely necessary, but water/brine is preferred.
-
Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes).
Synthesis Workflow Diagram
Figure 2: Synthetic pathway for Cbz-protection of 3-methyloxetan-3-amine.
Handling & Stability
The oxetane ring introduces specific stability concerns that differ from standard aliphatic amines.
-
Acid Sensitivity: The high ring strain (~107 kJ/mol) makes the oxygen atom a target for protonation, leading to ring opening and formation of the corresponding diol or chloro-alcohol.
-
Storage: Store pure compound at -20°C.[1]
-
Solvents: Avoid protic acids (HCl, H₂SO₄) in downstream processing. Use TFA only for short durations if removing other groups, or prefer hydrogenation for Cbz removal.
-
-
Deprotection: The Cbz group is orthogonal to the oxetane ring stability under hydrogenolysis conditions.
-
Protocol: H₂ (1 atm), Pd/C (10%), MeOH, RT. This cleanly yields the free amine without compromising the ring.
-
References
-
PubChem. (2024).[3] 3-Methyloxetan-3-amine (CAS 874473-14-0).[4] National Library of Medicine. [Link]
-
Wuitschik, G., et al. (2006). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. [Link][1]
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(21), 3524-3529. [Link][1]
-
Organic Chemistry Portal. (2024).[5] Protection of Amino Groups: Cbz Group. [Link][1]
Sources
- 1. 111955-03-4|(S)-Benzyl (1-oxopropan-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. (S)-Benzyl (2-oxooxetan-3-YL)carbamate | C11H11NO4 | CID 489182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Amino-3-methyloxetane | C4H9NO | CID 46835725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Propose a mechanism for the reaction of benzyl acetate with methy... | Study Prep in Pearson+ [pearson.com]
Spectral Characterization of Benzyl N-(3-methyloxetan-3-yl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected spectral data for benzyl N-(3-methyloxetan-3-yl)carbamate, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this guide synthesizes predicted ¹H NMR, ¹³C NMR, IR, and MS data based on the well-established spectral characteristics of its core functional moieties: the benzyl carbamate and the 3-methyloxetane ring. The causality behind the predicted spectral features is explained, offering a robust framework for the identification and characterization of this and structurally related compounds. Detailed, field-proven protocols for acquiring high-quality spectral data are also provided to ensure experimental reproducibility and integrity.
Introduction
Benzyl N-(3-methyloxetan-3-yl)carbamate integrates two key structural motifs: the versatile benzyl carbamate protecting group and the increasingly important 3-substituted oxetane ring. Oxetanes are recognized as valuable isosteres for gem-dimethyl and carbonyl groups, often improving physicochemical properties such as solubility in drug candidates.[1] The benzyl carbamate group is a widely used protecting group for amines in organic synthesis. A comprehensive understanding of the spectral signature of this molecule is therefore crucial for researchers working on its synthesis, characterization, and application in various developmental pipelines.
This guide is structured to provide an in-depth, yet accessible, overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Each section will delve into the theoretical underpinnings of the predicted spectra, linking them directly to the molecular structure.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For benzyl N-(3-methyloxetan-3-yl)carbamate, both ¹H and ¹³C NMR will provide a wealth of information.
A. Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to be a composite of signals arising from the benzyl group, the carbamate NH proton, and the 3-methyloxetane moiety.
Table 1: Predicted ¹H NMR Chemical Shifts for Benzyl N-(3-methyloxetan-3-yl)carbamate
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Phenyl (Ar-H) | 7.30 - 7.40 | Multiplet | 5H | Typical range for monosubstituted benzene ring protons.[2] |
| Benzylic (Ar-CH₂) | ~5.11 | Singlet | 2H | Deshielded by the adjacent oxygen and aromatic ring. |
| Carbamate (N-H) | ~5.0 (broad) | Singlet | 1H | Chemical shift is concentration and solvent dependent; often broad due to quadrupole broadening and exchange.[3] |
| Oxetane (ring CH₂) | ~4.4 - 4.6 | AB quartet or multiplet | 4H | Diastereotopic protons of the oxetane ring, deshielded by the ring oxygen. |
| Methyl (CH₃) | ~1.6 | Singlet | 3H | Shielded aliphatic proton environment. |
Causality of Signal Characteristics:
-
The aromatic protons are expected to appear as a complex multiplet due to small differences in their chemical environments.
-
The benzylic protons appear as a sharp singlet as there are no adjacent protons to couple with. Their downfield shift is a cumulative effect of the electron-withdrawing aromatic ring and the adjacent oxygen atom.
-
The carbamate NH proton signal is often broad and its chemical shift can vary. In a protic deuterated solvent like D₂O or CD₃OD, this peak would likely disappear due to proton-deuterium exchange, a useful diagnostic test.[3]
-
The four oxetane ring protons are diastereotopic and are expected to exhibit complex splitting patterns, likely an AB quartet or a multiplet, due to geminal and vicinal coupling. Their significant downfield shift is due to the deshielding effect of the electronegative ring oxygen.
-
The methyl protons are in a shielded environment and should appear as a singlet.
B. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for Benzyl N-(3-methyloxetan-3-yl)carbamate
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | ~156 | Typical for a carbamate carbonyl carbon.[4] |
| Aromatic (ipso-C) | ~136 | Quaternary carbon of the benzene ring attached to the benzylic group. |
| Aromatic (Ar-C) | 128 - 129 | Aromatic carbons of the benzene ring.[5] |
| Oxetane (ring CH₂) | ~78 | Deshielded by the ring oxygen. |
| Benzylic (Ar-CH₂) | ~67 | Deshielded by the aromatic ring and adjacent oxygen. |
| Oxetane (quaternary C) | ~40 | Quaternary carbon of the oxetane ring. |
| Methyl (CH₃) | ~22 | Shielded aliphatic carbon. |
Structural Correlation:
Caption: Predicted NMR assignments for key structural motifs.
C. Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Optimize the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a wider spectral width (e.g., 0-200 ppm).
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
II. Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of benzyl N-(3-methyloxetan-3-yl)carbamate will be dominated by absorptions from the carbamate and benzyl groups.
Table 3: Predicted Characteristic IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |
| N-H (stretch) | ~3300 | Medium, broad | Carbamate N-H stretching |
| C-H (aromatic) | 3030 - 3100 | Medium | Aromatic C-H stretching |
| C-H (aliphatic) | 2850 - 3000 | Medium | Aliphatic C-H stretching |
| C=O (stretch) | ~1690 | Strong | Carbamate carbonyl stretching ("Amide I" band)[6] |
| N-H (bend) | ~1530 | Medium | Carbamate N-H bending ("Amide II" band) |
| C=C (aromatic) | 1450 - 1600 | Medium | Aromatic ring stretching |
| C-O (stretch) | 1230 - 1250 | Strong | Carbamate ester C-O stretching |
| C-O-C (stretch) | ~980 | Strong | Oxetane ring ether stretching |
Interpretation of Key Bands:
-
The broad N-H stretch around 3300 cm⁻¹ is characteristic of a secondary amide/carbamate.
-
The very strong absorption around 1690 cm⁻¹ for the C=O stretch is a hallmark of the carbamate functional group.
-
The presence of the oxetane ring is indicated by a strong C-O-C stretching vibration, typically observed around 980 cm⁻¹.
Caption: Key IR absorptions and their corresponding functional groups.
D. Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Solid Samples (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a simpler and often preferred method.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of its identity.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The molecular weight of benzyl N-(3-methyloxetan-3-yl)carbamate (C₁₃H₁₇NO₃) is 235.28 g/mol . A peak corresponding to the molecular ion [M]⁺ or, more likely, the protonated molecule [M+H]⁺ at m/z 236 in electrospray ionization (ESI) or chemical ionization (CI) is expected.
-
Key Fragmentation Pathways:
-
Loss of the benzyl group: A prominent fragment at m/z 91 corresponding to the tropylium cation ([C₇H₇]⁺) is highly characteristic of benzyl-containing compounds.[7]
-
Cleavage of the carbamate: Fragmentation of the carbamate linkage can lead to several characteristic ions.
-
Oxetane ring opening: Under energetic ionization conditions, the strained oxetane ring may undergo fragmentation.
-
Caption: Predicted major fragmentation pathways in mass spectrometry.
E. Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI, CI, or EI) and mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion to obtain fragmentation data.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
IV. Conclusion
The comprehensive spectral analysis presented in this guide, though predictive, offers a robust and scientifically grounded framework for the characterization of benzyl N-(3-methyloxetan-3-yl)carbamate. The detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS data, rooted in the fundamental principles of spectroscopy and the known behavior of its constituent functional groups, provides researchers with a reliable reference for structural verification. The inclusion of standardized experimental protocols further ensures that high-quality, reproducible data can be obtained. This guide serves as a valuable resource for scientists engaged in the synthesis, purification, and application of this and related compounds in the field of drug discovery and development.
References
-
Oregon State University. ¹H NMR Chemical Shifts. [Link]
-
Oregon State University. ¹³C NMR Chemical Shifts. [Link]
-
Chemistry Connected. NMR shifts ¹H - general. [Link]
-
García-García, E., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5191. [Link]
-
PubChem. Benzyl carbamate. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Haque, N., et al. (2020). Supporting Information: Copper-catalyzed aerobic oxidative C(sp³)–H amination for the synthesis of α-amino ureas and carbamates. New Journal of Chemistry, 44(30), 12869-12877. [Link]
-
Burés, J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11879-11936. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as γ-Secretase Inhibitors. Journal of Medicinal Chemistry, 54(22), 7772-7783. [Link]
- Google Patents. Process for the preparation of n-[3-(aminomethyl)
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. chemistryconnected.com [chemistryconnected.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. rsc.org [rsc.org]
- 7. Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic N-Cbz Protection of 3-Aminooxetanes: A Technical Guide for Medicinal Chemists
Foreword: The Oxetane Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. Among the saturated heterocycles that have garnered significant attention, the oxetane ring stands out as a privileged scaffold.[1] Its unique physicochemical properties, including increased polarity and metabolic stability compared to more conventional carbocyclic analogues, have made it an attractive bioisosteric replacement for gem-dimethyl and carbonyl groups.[1] Specifically, 3-aminooxetanes have emerged as versatile building blocks, offering a three-dimensional exit vector for molecular elaboration in drug design.[2] However, the inherent reactivity of the primary amine necessitates a robust protection strategy to enable selective chemical transformations at other positions. This guide provides an in-depth technical overview of the reaction between benzyl chloroformate and 3-aminooxetanes to furnish the corresponding N-benzyloxycarbonyl (Cbz) protected derivatives, a cornerstone transformation in the synthesis of complex oxetane-containing molecules.
The Underlying Chemistry: An Overview of the N-Cbz Protection of 3-Aminooxetane
The protection of the amino group in 3-aminooxetane as its benzyloxycarbonyl derivative is a critical step in its utilization as a synthetic intermediate. The Cbz group is a widely employed amine protecting group in organic synthesis due to its ease of introduction and its stability to a range of reaction conditions, yet it can be readily removed by catalytic hydrogenolysis.[3]
The reaction of 3-aminooxetane with benzyl chloroformate (Cbz-Cl) proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 3-aminooxetane attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the expulsion of the chloride leaving group, resulting in the formation of the N-Cbz protected 3-aminooxetane and hydrochloric acid as a byproduct.[4]
Given the generation of hydrochloric acid, the reaction is typically carried out in the presence of a base to neutralize the acid and drive the reaction to completion. The choice of base and solvent system is critical and is often guided by the specific substrate and the desired reaction conditions. A common and effective method is the use of Schotten-Baumann conditions, which involve a two-phase system of an organic solvent and an aqueous basic solution.[5][6]
Caption: Reaction mechanism of N-Cbz protection of 3-aminooxetane.
Experimental Protocol: A Self-Validating System
The following protocol is a generalized procedure based on established methods for the N-Cbz protection of amines. It is designed to be a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| 3-Aminooxetane hydrochloride | Starting material |
| Benzyl chloroformate (Cbz-Cl) | Protecting group source |
| Sodium carbonate (Na₂CO₃) | Base for HCl neutralization |
| Dichloromethane (DCM) | Organic solvent |
| Water (H₂O) | Aqueous solvent |
| Brine | For aqueous workup |
| Anhydrous sodium sulfate | Drying agent |
| Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | For mixing |
| Ice bath | For temperature control |
| Separatory funnel | For liquid-liquid extraction |
| Rotary evaporator | For solvent removal |
| Thin-layer chromatography (TLC) | For reaction monitoring |
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminooxetane hydrochloride (1.0 eq.) in a mixture of water and dichloromethane (1:1 v/v).
-
Basification: Cool the solution to 0 °C in an ice bath. Slowly add sodium carbonate (2.2 eq.) portion-wise, ensuring the temperature remains below 5 °C. Stir for 15-20 minutes until all the solid has dissolved and the solution is basic (check with pH paper).
-
Addition of Benzyl Chloroformate: While maintaining the temperature at 0 °C, add benzyl chloroformate (1.1 eq.) dropwise to the vigorously stirred biphasic mixture over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Workup: Once the reaction is complete, separate the organic layer using a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Cbz-3-aminooxetane. The crude product can be purified by column chromatography on silica gel if necessary.
Caption: Experimental workflow for N-Cbz protection.
Causality Behind Experimental Choices and Troubleshooting
The choice of Schotten-Baumann conditions is deliberate. The biphasic system allows for the efficient neutralization of the generated HCl in the aqueous phase, preventing the protonation of the starting amine, which would render it non-nucleophilic.[7] The use of a slight excess of sodium carbonate ensures that the reaction medium remains basic throughout the addition of the acidic benzyl chloroformate.
Potential Challenges and Solutions:
| Challenge | Potential Cause | Troubleshooting Strategy |
| Low Yield | Incomplete reaction; protonation of the starting amine. | Ensure adequate cooling during the addition of Cbz-Cl. Use a sufficient excess of a suitable base. Monitor the pH of the aqueous layer. |
| Formation of Di-Cbz Product | Unlikely with a primary amine, but possible if the reaction is run for too long or at elevated temperatures. | Use a stoichiometric amount of benzyl chloroformate. Monitor the reaction closely by TLC. |
| Ring Opening of the Oxetane | The oxetane ring is generally stable to basic conditions but can be sensitive to strong acids.[8] | Avoid strongly acidic workup conditions. If acidic washing is necessary, use a dilute acid and perform the wash quickly at low temperatures. |
| Difficult Purification | Presence of unreacted starting materials or byproducts. | Ensure the reaction goes to completion. Optimize the chromatographic purification conditions. |
Applications in Drug Development
The N-Cbz-3-aminooxetane scaffold is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its utility has been demonstrated in the development of inhibitors for various therapeutic targets. For instance, it has been incorporated into the synthesis of novel kinase inhibitors and other targeted therapies where the oxetane moiety is used to modulate physicochemical properties and improve drug-like characteristics. The protected amine allows for further synthetic manipulations, such as amide bond formation or alkylation, to build more complex molecular architectures. A notable example is its use in the synthesis of 3-(4-substitutedaryloxymethyl)oxetan-3-ylamines, which are precursors to compounds with potential pharmacological activity.[9]
Conclusion
The N-Cbz protection of 3-aminooxetanes is a fundamental and enabling transformation for the incorporation of this valuable scaffold into drug candidates. A thorough understanding of the reaction mechanism, careful control of reaction parameters, and awareness of potential side reactions are crucial for the successful synthesis of these important intermediates. The protocol and insights provided in this guide are intended to equip researchers and drug development professionals with the knowledge to confidently and efficiently utilize this key reaction in their synthetic endeavors.
References
-
Organic Syntheses, Coll. Vol. 4, p.162 (1963); Vol. 34, p.13 (1954). Available at: [Link]
-
Organic Syntheses, Vol. 95, p. 294 (2018). Available at: [Link]
- Google Patents. (2013). Methods for making oxetan-3-ylmethanamines. WO2013169531A1.
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Angewandte Chemie International Edition, 49(48), 9052-9067. Available at: [Link]
-
Sun, J., et al. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science, 11(34), 9235-9240. Available at: [Link]
-
Reddy, T. S., Vineel, B. G., Naidu, A., & Dubey, P. K. (2015). Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-Ylamines. Indian Journal of Heterocyclic Chemistry, 24(3), 345-350. Available at: [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
- Google Patents. (2010). Process for preparing enantiomerically enriched amino-alcohols. US20100168385A1.
-
Bull, J. A., et al. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 17, 101-143. Available at: [Link]
-
Bull, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697-12709. Available at: [Link]
-
Grygorenko, O. O., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]
-
Soós, T., et al. (2024). Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach. Angewandte Chemie International Edition. Available at: [Link]
-
ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. (2010). ChemInform, 41(29). Available at: [Link]
-
PubChem. (n.d.). Benzyl carbamate. Available at: [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]
-
Moodley, B., & Singh, P. (2015). Synthesis and NMR elucidation of novel octa-amino acid resorcin[7]arenes derivatives. South African Journal of Chemistry, 68, 27-38. Available at: [Link]
- Google Patents. (1994). Heterocyclic compounds, processes for their preparation and pharmaceutical compositions containing them. US5328927A.
- Google Patents. (2003). Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds. US6528505B1.
-
L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Available at: [Link]
Sources
- 1. Cbz-Protected Amino Groups [organic-chemistry.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US6528505B1 - Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds - Google Patents [patents.google.com]
- 9. connectjournals.com [connectjournals.com]
Technical Deep Dive: Benzyl N-(3-methyloxetan-3-yl)carbamate as a Strategic Building Block
Executive Summary
Benzyl N-(3-methyloxetan-3-yl)carbamate (CAS: 1349988-69-7) represents a critical intermediate in modern medicinal chemistry, specifically designed to introduce the 3-methyloxetan-3-amine motif into drug candidates.[1] This moiety has emerged as a high-value bioisostere for gem-dimethyl and carbonyl groups, offering a unique solution to the "lipophilicity tax" often incurred during lead optimization.
This guide details the structural rationale, synthesis, and handling of this building block, emphasizing its role in improving physicochemical properties (solubility, metabolic stability) while mitigating the inherent fragility of the oxetane ring during synthetic sequences.
Part 1: Structural Significance & Physicochemical Logic
The Oxetane Advantage: Beyond the Gem-Dimethyl
The incorporation of the 3,3-disubstituted oxetane ring is not merely a structural variation; it is a strategic maneuver to modulate Lipophilic Efficiency (LipE) .
-
Gem-Dimethyl Replacement: Replacing a gem-dimethyl group (
) with an oxetane ring ( ) reduces lipophilicity ( ) while maintaining steric bulk and sp³ character. -
Solubility Enhancement: The oxetane oxygen acts as a weak hydrogen bond acceptor, significantly increasing aqueous solubility compared to carbocyclic analogs.
-
Metabolic Blockade: The 3-position of the oxetane is sterically hindered and lacks protons, effectively blocking oxidative metabolism (CYP450) that typically targets exposed methylene or methyl groups.
The Cbz Protecting Group Strategy
The choice of the Benzyl carbamate (Cbz) protecting group in this building block is chemically deliberate, addressing the specific stability profile of the oxetane ring.
| Feature | Cbz-Protected (This Compound) | Boc-Protected Alternative |
| Deprotection Method | Hydrogenolysis ( | Acidolysis (TFA or HCl) |
| Oxetane Compatibility | High. The oxetane ring is stable to standard hydrogenation conditions.[1] | Moderate/Risk. Strong acids can trigger ring-opening polymerization or hydrolysis of the strained ether. |
| Orthogonality | Stable to acidic and basic conditions used in other steps. | Labile to acid; limits synthetic sequence flexibility. |
Expert Insight: While 3,3-disubstituted oxetanes are more robust than their monosubstituted counterparts, they remain susceptible to acid-catalyzed ring opening (forming diols or polymers). Using the Cbz group allows the chemist to release the free amine under neutral conditions (hydrogenation), preserving the integrity of the strained ring.
Part 2: Synthetic Routes & Manufacturing
The synthesis of Benzyl N-(3-methyloxetan-3-yl)carbamate is most efficiently achieved via a Curtius Rearrangement starting from 3-methyl-3-oxetanecarboxylic acid. This route avoids the isolation of the volatile and potentially unstable free amine intermediate.
Synthesis Workflow (DOT Visualization)
Figure 1: One-pot synthesis via Curtius Rearrangement. This pathway minimizes handling of unstable intermediates.
Part 3: Experimental Protocols
Protocol A: Synthesis via Curtius Rearrangement
Objective: Preparation of Benzyl N-(3-methyloxetan-3-yl)carbamate from 3-methyl-3-oxetanecarboxylic acid.[1]
Reagents:
-
3-Methyl-3-oxetanecarboxylic acid (1.0 equiv)
-
Diphenylphosphoryl azide (DPPA) (1.1 equiv)
-
Triethylamine (Et3N) (1.2 equiv)
-
Benzyl alcohol (BnOH) (1.5 equiv)
-
Toluene (anhydrous)
Step-by-Step Procedure:
-
Activation: Charge a flame-dried round-bottom flask with 3-methyl-3-oxetanecarboxylic acid and anhydrous toluene (0.2 M concentration) under nitrogen.
-
Azide Formation: Cool to 0°C. Add Et3N dropwise, followed by DPPA. Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour.
-
Rearrangement: Heat the mixture to 80°C. Evolution of nitrogen gas (
) will be observed. Monitor by IR (appearance of isocyanate peak ~2260 cm⁻¹) if possible. Stir until gas evolution ceases (~1–2 hours). -
Trapping: Add Benzyl alcohol directly to the hot reaction mixture. Continue heating at 80°C for 4–12 hours.
-
Workup: Cool to RT. Dilute with Ethyl Acetate. Wash sequentially with saturated
, water, and brine. -
Purification: Dry organic layer over
, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Deprotection (Cbz Removal)
Objective: Release of the free amine (3-methyloxetan-3-amine) for subsequent coupling.[1]
Reagents:
-
Benzyl N-(3-methyloxetan-3-yl)carbamate[]
-
Pd/C (10% w/w, catalytic amount)
-
Methanol or Ethanol (Solvent)
-
Hydrogen gas (
)
Step-by-Step Procedure:
-
Dissolution: Dissolve the Cbz-protected compound in Methanol (0.1 M).
-
Catalyst Addition: Carefully add 10% Pd/C (10 wt% of substrate mass) under an inert atmosphere (Nitrogen/Argon). Caution: Dry Pd/C is pyrophoric.
-
Hydrogenation: Purge the vessel with
(balloon pressure is usually sufficient). Stir vigorously at RT for 2–4 hours. -
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Rinse with Methanol.
-
Isolation: Concentrate the filtrate carefully under reduced pressure.
-
Critical Note: The free amine (3-methyloxetan-3-amine) is volatile (BP ~102°C). Do not use high vacuum or prolonged heating. It is often best used immediately in the next step (e.g., amide coupling) without full isolation.
-
Part 4: Applications in Drug Design
The 3-methyloxetan-3-amine fragment is a "plug-and-play" solution for optimizing lead compounds.
Comparative Metrics
The table below illustrates the impact of substituting a standard tert-butyl amine group with the 3-methyloxetan-3-amine motif.[1]
| Property | tert-Butyl Amine Fragment | 3-Methyloxetan-3-amine Fragment | Impact |
| LogP (Lipophilicity) | High | Low | Improved LipE |
| pKa (Basicity) | ~10.5 | ~8.7 | Reduced hERG liability |
| Metabolic Stability | Susceptible to N-dealkylation | Resistant | Extended Half-life |
| Conformation | Freely rotating | Constrained | Entropy Benefit |
Decision Logic for Researchers
Figure 2: Strategic decision matrix for utilizing the oxetane scaffold in lead optimization.[1]
Part 5: Stability & Handling
-
Storage: Store Benzyl N-(3-methyloxetan-3-yl)carbamate at 2–8°C. It is a stable solid, unlike its free amine counterpart.
-
Acid Sensitivity: While the Cbz group is stable, avoid prolonged exposure to strong Lewis acids (
) or strong protic acids (neat TFA) which may compromise the oxetane ring. -
Safety: Treat as a potential skin/eye irritant.[1][3] The free amine is volatile; use in a fume hood.
References
-
BOC Sciences. Benzyl N-(3-methyloxetan-3-yl)carbamate Product Page (CAS 1349988-69-7).[] Retrieved from
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[4][5][6][7] Angewandte Chemie International Edition.[7] (Seminal paper on oxetane bioisosteres).
- Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Drug Discovery. Chemical Reviews.
-
PubChem. 3-Methyloxetan-3-amine (CAS 874473-14-0) Compound Summary. Retrieved from
- Organic Syntheses.General Procedure for Curtius Rearrangement.
-
Google Patents. EP3248969B1: Process for the preparation of N-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates. Retrieved from
Sources
- 1. 3-Amino-3-methyloxetane | C4H9NO | CID 46835725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methyl-3-oxetanamine 97% | CAS: 874473-14-0 | AChemBlock [achemblock.com]
- 4. N-Methyloxetan-3-amine [myskinrecipes.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Benzyl N-(3-methyloxetan-3-yl)carbamate: A Pivotal Module in Modern Medicinal Chemistry
Executive Summary
Benzyl N-(3-methyloxetan-3-yl)carbamate (CAS: 1222769-07-4) represents a critical building block in contemporary drug discovery, specifically designed to introduce the 3,3-disubstituted oxetane motif into bioactive molecules. Emerging from the "Oxetane Renaissance" pioneered by the Carreira group and Hoffmann-La Roche in the late 2000s, this compound serves as a stable, protected precursor to 3-amino-3-methyloxetane .
Its primary utility lies in bioisosterism : the oxetane ring functions as a metabolic shield and a polarity modulator, often replacing gem-dimethyl or carbonyl groups to lower lipophilicity (LogP) and improve aqueous solubility without altering the steric profile of the parent drug.
History & Origins: The Oxetane Renaissance
Historically, oxetanes were viewed with skepticism in medicinal chemistry due to perceived chemical instability and susceptibility to ring-opening reactions. This paradigm shifted between 2006 and 2010 , driven by a collaborative effort between Prof. Erick M. Carreira (ETH Zurich) and Hoffmann-La Roche .
The Discovery Context
The specific development of Benzyl N-(3-methyloxetan-3-yl)carbamate was not a serendipitous natural product discovery but a rational design effort. Researchers sought small, polar, and metabolically stable structural units to replace lipophilic moieties like the gem-dimethyl group.
-
The Challenge: High lipophilicity in drug candidates leads to poor solubility and rapid metabolic clearance.
-
The Solution: The 3,3-disubstituted oxetane ring. Unlike 2-substituted oxetanes, which are prone to reductive or nucleophilic ring opening, the 3,3-disubstituted variants exhibit remarkable chemical stability.
-
The Artifact: The benzyl carbamate (Cbz) derivative was developed as the standard, shelf-stable intermediate. The free amine (3-amino-3-methyloxetane) is volatile and reactive; protecting it with a Cbz group allows for easy handling, purification, and storage before its introduction into a peptide or small molecule scaffold.
Chemical Identity & Structural Significance[1][2][3][4]
| Property | Detail |
| Chemical Name | Benzyl N-(3-methyloxetan-3-yl)carbamate |
| CAS Number | 1222769-07-4 |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| Key Moiety | 3,3-Disubstituted Oxetane Ring |
| Protecting Group | Carboxybenzyl (Cbz/Z) |
Structural Logic
-
The Oxetane Ring: Acts as a hydrogen bond acceptor (HBA) but not a donor. It is structurally compact (puckered square) and exerts a strong dipole.
-
The Cbz Group: Provides orthogonality. It is stable to acidic conditions (unlike Boc) and basic conditions (unlike Fmoc), and is removed via catalytic hydrogenation (
, Pd/C), which is compatible with the strained oxetane ring.
Synthesis Protocols
The synthesis of this compound relies on the Curtius Rearrangement , a robust method for converting carboxylic acids to amines with retention of stereochemistry (though the 3-position here is achiral).
Protocol: Curtius Rearrangement Route
Objective: Synthesis of Benzyl N-(3-methyloxetan-3-yl)carbamate from 3-methyloxetane-3-carboxylic acid.
Reagents:
-
Substrate: 3-Methyloxetane-3-carboxylic acid (CAS: 28562-53-0)
-
Reagent: Diphenylphosphoryl azide (DPPA)
-
Base: Triethylamine (
) -
Nucleophile/Solvent: Benzyl alcohol (
)[1][2] -
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
-
Activation: Charge a flame-dried reaction vessel with 3-methyloxetane-3-carboxylic acid (1.0 equiv) and anhydrous toluene (0.2 M).
-
Base Addition: Add Triethylamine (1.1 equiv) and stir at room temperature for 15 minutes to form the carboxylate salt.
-
Acyl Azide Formation: Add DPPA (1.1 equiv) dropwise. Stir at room temperature for 30 minutes. Note: DPPA converts the acid to the acyl azide.[3]
-
Rearrangement: Heat the reaction mixture to 80°C . Evolution of nitrogen gas (
) indicates the formation of the isocyanate intermediate via the Curtius rearrangement. Monitor until gas evolution ceases (approx. 1-2 hours). -
Trapping: Add Benzyl alcohol (1.5–2.0 equiv) to the hot reaction mixture. The isocyanate reacts with the alcohol to form the carbamate.[2][4]
-
Completion: Stir at 80°C for an additional 2–4 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc, wash with saturated
and brine. Dry over and concentrate. -
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Visualization: Synthesis Pathway
Caption: The Curtius Rearrangement pathway converting the carboxylic acid to the Cbz-protected amine via acyl azide and isocyanate intermediates.[3][5]
Applications in Drug Design
The Benzyl N-(3-methyloxetan-3-yl)carbamate is primarily a delivery vehicle for the 3-amino-3-methyloxetane fragment. Once deprotected, this fragment is used to modify physicochemical properties.[6]
Bioisosteric Replacement Strategy
The oxetane ring is a "metabolic bioisostere" for:
-
Gem-dimethyl groups: The oxetane oxygen accepts hydrogen bonds, increasing solubility, while the ring volume is similar to a dimethyl group.
-
Carbonyl groups: The oxetane dipole aligns similarly to a ketone/amide carbonyl, but it lacks the chemical reactivity of a carbonyl.
Quantitative Impact (General Trends):
-
LogP (Lipophilicity): Substitution of a gem-dimethyl with an oxetane typically lowers LogP by 1.0 – 2.5 units .
-
Solubility: Aqueous solubility often increases by 10–100 fold .
-
Metabolic Stability: The 3,3-disubstitution blocks oxidative metabolism at the
-carbon, a common clearance pathway for aliphatic amines.
Visualization: Bioisosteric Decision Tree
Caption: Decision logic for deploying the oxetane motif to solve common pharmacokinetic liabilities in drug candidates.
References
-
Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]
-
Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
-
Wuitschik, G., Carreira, E. M., et al. (2006).[7] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
Sources
- 1. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. almacgroup.com [almacgroup.com]
- 6. mdpi.com [mdpi.com]
- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Safe Handling and Utilization of Benzyl N-(3-methyloxetan-3-yl)carbamate
The following technical guide details the safety, handling, and strategic utilization of benzyl N-(3-methyloxetan-3-yl)carbamate (CAS: 1349988-69-7). This document is structured for researchers requiring high-fidelity protocols for maintaining the integrity of the strained oxetane ring during drug development workflows.
Chemical Identity & Physicochemical Profile[1][2][3][4]
Benzyl N-(3-methyloxetan-3-yl)carbamate is a specialized building block used primarily to introduce the 3-methyl-3-aminooxetane motif into pharmaceutical candidates. This motif is a celebrated bioisostere for gem-dimethyl or carbonyl groups, offering improved metabolic stability and solubility without significant lipophilicity penalties.
| Property | Specification |
| CAS Number | 1349988-69-7 |
| IUPAC Name | Benzyl (3-methyloxetan-3-yl)carbamate |
| Molecular Formula | |
| Molecular Weight | 221.25 g/mol |
| Structural Features | Oxetane Ring: 4-membered cyclic ether (High Ring Strain: ~107 kJ/mol).Cbz Group: Carboxybenzyl protecting group (Acid/H₂ labile).[1] |
| Physical State | Typically a white to off-white solid or viscous oil (purity dependent). |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO. Sparingly soluble in water. |
Hazard Identification & Toxicology[5][6]
While specific GHS data for this exact intermediate is often extrapolated, its safety profile is derived from its constituent functional groups and the hydrolysis product (3-methyl-3-oxetanamine , CAS 874473-14-0).
Core Hazards
-
Severe Eye Damage (Category 1): The free amine released upon metabolism or degradation is corrosive to eyes. Treat the protected form with equivalent caution.
-
Skin Irritation (Category 2): Prolonged contact may cause dermatitis or sensitization.
-
Ring Strain Reactivity: The oxetane ring is less reactive than an epoxide but significantly more reactive than tetrahydrofuran (THF).[2] It acts as a latent alkylating agent under acidic conditions.
Mechanism of Instability
The safety and utility of this compound hinge on the oxetane ring stability .
-
Acid Sensitivity: Strong acids (HCl, TFA, HBr) protonate the oxetane oxygen, triggering nucleophilic attack and ring opening. This destroys the pharmacophore and generates reactive acyclic alcohols.
-
Thermal Stability: Generally stable up to ~100°C, but thermal runaway is possible in the presence of Lewis acids.
Storage & Stability Protocols
To prevent spontaneous degradation or ring-opening polymerization:
-
Temperature: Store at 2°C to 8°C .
-
Atmosphere: Hygroscopic. Store under Argon or Nitrogen . Moisture can slowly hydrolyze the ring over months.
-
Container: Amber glass vials with PTFE-lined caps. Avoid metal containers which may contain Lewis acid impurities (Fe, Al) that catalyze ring opening.
Safe Handling Workflow (The "No-Acid" Rule)
Expertise Insight: The most common failure mode when handling this compound is the inadvertent exposure to acidic glassware or solvents.
Standard Operating Procedure (SOP)
-
Glassware Prep: Base-wash glassware (dilute NaOH followed by water/acetone rinse) or use silanized glass to remove surface acidic silanols.
-
Solvent Selection: Use non-acidic solvents (DCM, THF, MeOH). Avoid chloroform (
) unless stabilized with amylene; ethanol-stabilized chloroform often contains trace HCl. -
PPE: Nitrile gloves (0.11 mm minimum thickness), chemical splash goggles, and lab coat.
Visualization: Handling Decision Tree
The following diagram illustrates the critical decision pathways to maintain compound integrity.
Caption: Decision logic for solvent selection to prevent acid-catalyzed oxetane ring opening.
Strategic Utilization: Deprotection Methodology
Removing the Cbz group to reveal the free amine (3-methyl-3-aminooxetane) is the primary use case. This step is critical; standard acidic Cbz removal (HBr/AcOH) will destroy the molecule.
Protocol: Hydrogenolysis (Safe Route)
This method preserves the oxetane ring while cleaving the carbamate.
-
Reagents: 10% Pd/C (0.05 eq), Methanol (0.1 M concentration).
-
Conditions:
balloon (1 atm), Room Temperature, 1-4 hours. -
Filtration: Filter through Celite immediately upon completion.
-
Workup: Concentrate in vacuo at <30°C. Do not heat significantly.
-
Note: If the free amine is volatile (bp ~120°C), avoid high vacuum for extended periods.
-
Protocol: Acidic Cleavage (FORBIDDEN)
-
Reagents: HBr/Acetic Acid or TFA/DCM.
-
Outcome: 100% degradation to amino-diols via ring opening. Do not use.
Visualization: Reaction Pathway Analysis
Caption: Comparative reaction pathways showing the necessity of neutral hydrogenolysis over acidic cleavage.
Emergency Procedures
| Scenario | Immediate Action |
| Eye Contact | CRITICAL. Rinse immediately with water for 15 minutes. The hydrolysis product is corrosive. Seek ophthalmologist support. |
| Skin Contact | Wash with soap and water. Remove contaminated clothing.[3][1][4] Monitor for sensitization. |
| Spill | Absorb with inert material (vermiculite or sand). Do not use acidic absorbents (like certain clay-based litters) as this may generate heat/fumes from ring opening. |
| Fire | Use Carbon Dioxide ( |
Disposal
-
Waste Stream: Nitrogen-containing organic waste.
-
Pre-treatment: Do not mix with strong acid waste streams (e.g., waste containing TFA or H₂SO₄) to prevent exothermic decomposition in the waste drum.
-
Labeling: Clearly label as "Contains Strained Heterocycle - Potential Sensitizer."
References
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Contextual grounding on oxetane stability).
- Wuitschik, G., et al. (2006). Oxetanes in Drug Discovery: Structural and Synthetic Aspects. Journal of Medicinal Chemistry. (Validation of 3,3-disubstituted oxetane stability).
Sources
Technical Guide: Physicochemical and Synthetic Profile of Benzyl N-(3-methyloxetan-3-yl)carbamate
Abstract: This document provides a comprehensive technical overview of the physical, chemical, and synthetic characteristics of benzyl N-(3-methyloxetan-3-yl)carbamate. The oxetane motif is of significant interest in medicinal chemistry, offering a unique combination of properties including improved solubility and metabolic stability. When incorporated into a carbamate structure with a benzyloxycarbonyl (Cbz) protecting group, it becomes a valuable building block for the synthesis of more complex molecules in drug discovery. This guide details the predicted physicochemical properties based on structurally similar compounds, provides robust protocols for its synthesis and characterization, and discusses its potential applications for researchers, scientists, and drug development professionals.
Introduction: The Significance of 3,3-Disubstituted Oxetanes in Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has emerged as a valuable scaffold in modern drug design.[1] Its incorporation into small molecules can lead to significant improvements in physicochemical properties crucial for drug development. The strained four-membered ring acts as a hydrogen bond acceptor, which can enhance aqueous solubility without a substantial increase in molecular weight.[2] Furthermore, 3,3-disubstituted oxetanes have demonstrated greater stability compared to other substitution patterns, making them particularly attractive for creating robust molecular frameworks.[1]
The target molecule of this guide, benzyl N-(3-methyloxetan-3-yl)carbamate, combines the advantageous properties of the 3,3-disubstituted oxetane core with the widely used benzyloxycarbonyl (Cbz) protecting group. The Cbz group is a cornerstone in peptide synthesis and the protection of amines, known for its ease of introduction and removal, and its tendency to induce crystallinity, which aids in purification.[3] This combination makes the title compound a key intermediate for introducing the 3-methyl-3-oxetanyl amine moiety into a wide range of biologically active molecules.
Predicted Physicochemical Properties
While extensive experimental data for benzyl N-(3-methyloxetan-3-yl)carbamate is not yet publicly available, its physical and chemical properties can be reliably predicted based on closely related analogs and the well-understood chemistry of its constituent functional groups.
Summary of Predicted Characteristics
The following table summarizes the anticipated properties of benzyl N-(3-methyloxetan-3-yl)carbamate. These predictions are derived from data for similar benzyl carbamates and 3-substituted oxetane derivatives.
| Property | Predicted Value/Characteristic | Rationale / Analog Compound Data |
| Molecular Formula | C₁₃H₁₇NO₃ | - |
| Molecular Weight | 235.28 g/mol | - |
| Physical State | White to off-white crystalline solid | Benzyl carbamates are typically crystalline solids.[3] The related benzyl N-(3-hydroxypropyl)carbamate has a melting point of 50-53 °C. |
| Melting Point | Expected in the range of 60-90 °C | Similar carbamates, such as tert-butyl N-[3-(aminomethyl)benzyl]carbamate, have melting points in the 61-64 °C range.[4] |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol). Low solubility in water. | Carbamates of this type generally exhibit good solubility in organic solvents. The oxetane moiety may slightly enhance aqueous solubility compared to purely aliphatic or aromatic analogs. |
| Stability | Stable under standard laboratory conditions. Sensitive to strong acids and bases, and catalytic hydrogenation. | The Cbz group is readily cleaved by hydrogenolysis or strong acids.[5] The oxetane ring can be susceptible to ring-opening under strongly acidic conditions.[6] |
Synthesis and Purification
The synthesis of benzyl N-(3-methyloxetan-3-yl)carbamate can be achieved through the protection of 3-amino-3-methyloxetane with benzyl chloroformate. This is a standard and high-yielding method for the introduction of a Cbz group onto a primary amine.[7]
Synthetic Workflow
The overall synthetic strategy is a one-step protection reaction.
Caption: Synthetic workflow for benzyl N-(3-methyloxetan-3-yl)carbamate.
Detailed Experimental Protocol
Materials:
-
3-Amino-3-methyloxetane (1.0 eq)
-
Benzyl chloroformate (1.05 eq)
-
Sodium bicarbonate (2.0 eq) or Triethylamine (1.5 eq)
-
Dichloromethane (DCM) or a mixture of Acetone and Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for recrystallization (e.g., ethyl acetate/hexanes)
Procedure:
-
In a round-bottom flask, dissolve 3-amino-3-methyloxetane in the chosen solvent system (e.g., DCM or acetone/water).
-
Add the base (sodium bicarbonate or triethylamine) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate dropwise to the stirred reaction mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
If using DCM, wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Physicochemical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized benzyl N-(3-methyloxetan-3-yl)carbamate. The following are the standard analytical techniques and expected results.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the benzyl group (multiplet, ~7.3-7.4 ppm, 5H).- Methylene protons of the benzyl group (singlet, ~5.1 ppm, 2H).- Protons of the oxetane ring (two doublets or a multiplet, ~4.3-4.6 ppm, 4H).- Methyl protons (singlet, ~1.5 ppm, 3H).- NH proton of the carbamate (broad singlet, variable chemical shift). |
| ¹³C NMR | - Carbonyl carbon of the carbamate (~155-157 ppm).- Aromatic carbons of the benzyl group (~127-136 ppm).- Methylene carbon of the benzyl group (~67 ppm).- Methylene carbons of the oxetane ring (~78-80 ppm).- Quaternary carbon of the oxetane ring (~58-60 ppm).- Methyl carbon (~22-24 ppm). |
| FT-IR | - N-H stretch (broad, ~3300-3400 cm⁻¹).- C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹).- C=O stretch of the carbamate (strong, ~1680-1720 cm⁻¹).- C-O stretch of the ether and carbamate (~1000-1300 cm⁻¹). |
| Mass Spec (ESI) | Expected [M+H]⁺, [M+Na]⁺, or other relevant adducts. |
Workflow for Physicochemical Characterization
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. connectjournals.com [connectjournals.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. benzyl N-(1-amino-3-methyl-1-oxobutan-2-yl)carbamate|88463-19-8 - MOLBASE Encyclopedia [m.molbase.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. m.youtube.com [m.youtube.com]
Technical Guide: Theoretical Properties & Applications of Benzyl N-(3-methyloxetan-3-yl)carbamate
[1][2][3]
Executive Summary
Benzyl N-(3-methyloxetan-3-yl)carbamate (Cbz-protected 3-methyl-3-aminooxetane) represents a critical intermediate for introducing the 3,3-disubstituted oxetane motif into peptidomimetics and small molecule drugs.[1][2][3][4]
In modern drug discovery, this compound serves a dual purpose:
-
Structural Bioisostere: It acts as a surrogate for gem-dimethyl or carbonyl groups, significantly altering physicochemical parameters (Solubility, LogP) without changing steric volume.[1][2]
-
Protected Synthon: It provides a stable, orthogonal precursor to the free amine (3-methyloxetan-3-amine), allowing for controlled peptide coupling or scaffold elaboration.[1][2][3]
Critical Technical Insight: While the oxetane ring confers metabolic stability, it introduces specific acid-sensitivity constraints that must dictate the deprotection protocols used for this molecule.
Structural Architecture & Bioisosterism[1][2]
The theoretical value of this compound lies in the oxetane ring .[1][2][5] Unlike traditional alkyl chains, the oxetane ring is a high-strain ether that exerts profound electronic and steric effects.[1][2][3]
The Gem-Dimethyl vs. Oxetane Paradigm
The 3,3-disubstituted oxetane unit is widely recognized as a polar bioisostere for the gem-dimethyl group (
-
Steric Equivalence: The oxetane ring occupies a similar spatial volume to a gem-dimethyl group, ensuring that ligand-protein binding interactions are often preserved.[1][2][3]
-
Electronic Divergence: The oxygen atom in the ring creates a permanent dipole and accepts hydrogen bonds, drastically reducing lipophilicity (LogP) compared to the all-carbon analog.[1][2]
Diagram: Structural Bioisosterism Logic
The following diagram illustrates the theoretical relationship between the standard gem-dimethyl motif and the oxetane replacement provided by this building block.
Figure 1: The transition from lipophilic gem-dimethyl groups to the polar oxetane scaffold, stabilized as the Cbz-protected carbamate.[1][2][3][4]
Physicochemical Profiling (In Silico)
The following data summarizes the theoretical properties derived from the summation of the benzyl carbamate (Cbz) protecting group and the 3-methyloxetan-3-amine core.
Calculated Properties Table[1][2][3][4][6]
| Property | Value (Theoretical) | Significance in Drug Design |
| Molecular Formula | Core building block.[1][2][3][4][5] | |
| Molecular Weight | ~221.25 g/mol | Low MW allows for efficient fragment growing.[1][2][3] |
| cLogP | ~1.5 - 1.8 | Moderately lipophilic due to Cbz; drops to <0 upon deprotection.[1][2][3] |
| TPSA | ~55-60 Ų | Includes carbamate (O=C-N) and ether (O) contributions.[1][2][3] |
| H-Bond Donors | 1 (NH) | Critical for binding orientation.[1][2][3] |
| H-Bond Acceptors | 3 (C=O, Carb-O, Oxetane-O) | Oxetane O is a weak acceptor (pKa of conjugate acid ~ -2).[1][2][3] |
| Ring Strain | ~106 kJ/mol | High strain implies reactivity; requires care in acidic media.[1][2] |
Solubility & Metabolic Stability[1][2][3]
-
Solubility: The oxetane oxygen increases aqueous solubility compared to a cyclohexyl or isopropyl equivalent.[1][2]
-
Metabolic Stability: The oxetane ring blocks the "soft spot" for CYP450 oxidation often found on gem-dimethyl groups.[1][2][3] The quaternary carbon at position 3 prevents
-hydroxylation.[1][2]
Synthetic Accessibility & Reactivity[1][2][3]
Synthesis
The compound is typically synthesized via the Schotten-Baumann reaction or using N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) with 3-methyloxetan-3-amine.[1][2][3][4]
Reaction:
The "Acid Trap" (Critical Protocol Note)
A common error in handling oxetane-containing peptides is the use of strong Lewis or Brønsted acids for deprotection.[1][2]
-
Risk: The oxetane ring is acid-sensitive.[1][2][3] Exposure to strong acid (e.g., TFA, HBr/AcOH) can catalyze ring-opening polymerization or hydration to the diol.[1][2]
-
Solution: The Cbz group is chosen specifically because it can be removed via hydrogenolysis (
) , which is neutral and preserves the oxetane ring integrity.[1][2]
Diagram: Stability & Deprotection Workflow
This workflow validates the correct handling of the compound to maintain the pharmacophore.[1][2]
Figure 2: Differential stability pathways. Hydrogenolysis is the requisite method for Cbz removal to preserve the oxetane ring.[1]
Experimental Protocols
Synthesis of Benzyl N-(3-methyloxetan-3-yl)carbamate
Standardized protocol adapted for oxetane stability.
-
Preparation: Dissolve 3-methyloxetan-3-amine (1.0 eq) in DCM/Sat.
(1:1 biphasic mixture) at 0°C.[1][2] -
Addition: Add Benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise over 30 minutes.
-
Reaction: Stir vigorously at 0°C for 1 hour, then warm to Room Temperature (RT) for 4 hours.
-
Workup: Separate phases. Wash organic layer with water (2x) and brine.[1][2] Do not wash with dilute HCl (risk of ring opening).[1][2]
-
Purification: Dry over
, concentrate, and purify via flash chromatography (EtOAc/Hexane).
Deprotection (Cbz Removal)
References
-
Wuitschik, G., et al. (2006).[1][2] "Oxetanes as Promising Modules in Drug Discovery."[1][2][6][7][8] Angewandte Chemie International Edition, 45(46), 7736-7739.[1][2] Link[1][2]
-
Wuitschik, G., et al. (2010).[1][2] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227-3246.[1][2] Link[1][2][3]
-
Bull, J. A., et al. (2016).[1][2] "Exploiting the Oxetane Ring in Medicinal Chemistry." Chemical Reviews, 116(19), 12150–12233.[1][2] Link[1][2][3]
-
Barnes-Seeman, D. (2012).[1][2] "The role of oxetanes in drug discovery." Current Topics in Medicinal Chemistry, 12(12). Link
Sources
- 1. (3-Methyloxetan-3-yl)methanamine | C5H11NO | CID 15789550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benzyl N-[(1S)-3-methyl-1-{[(3S)-5-methyl-2-oxo-1-propoxyhexan-3-yl]carbamoyl}butyl]carbamate | C24H38N2O5 | CID 9889142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-OXETANAMINE, 3-METHYL- Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 3-Amino-3-methyloxetane | C4H9NO | CID 46835725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Versatile Building Block: Benzyl N-(3-methyloxetan-3-yl)carbamate in Modern Organic Synthesis
Introduction
In the landscape of contemporary drug discovery and organic synthesis, the quest for novel molecular scaffolds that impart desirable physicochemical and pharmacological properties is relentless. Among these, the oxetane moiety has emerged as a particularly valuable motif.[1] Its unique conformational constraints, ability to act as a hydrogen bond acceptor, and its role as a bioisosteric replacement for gem-dimethyl or carbonyl groups have cemented its importance in medicinal chemistry. This application note provides a detailed guide to the synthesis, properties, and synthetic applications of benzyl N-(3-methyloxetan-3-yl)carbamate , a key building block for the introduction of the 3-methyl-3-aminooxetane scaffold into complex molecules. This Cbz-protected amine serves as a stable, crystalline solid that is amenable to a variety of synthetic transformations, making it an indispensable tool for researchers, scientists, and drug development professionals.
Physicochemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅NO₃ | - |
| Molecular Weight | 221.25 g/mol | - |
| Appearance | White to off-white solid | [2] |
| Storage | Store in a cool, dry place away from incompatible substances. | General laboratory practice |
Safety Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Synthesis of Benzyl N-(3-methyloxetan-3-yl)carbamate
The synthesis of benzyl N-(3-methyloxetan-3-yl)carbamate is typically achieved through the reaction of 3-methyl-3-aminooxetane with benzyl chloroformate under basic conditions. This reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of benzyl chloroformate, leading to the formation of the stable carbamate.[2]
Caption: General workflow for the synthesis of benzyl N-(3-methyloxetan-3-yl)carbamate.
Protocol 1: Synthesis of Benzyl N-(3-methyloxetan-3-yl)carbamate
This protocol is adapted from general procedures for the Cbz-protection of amines.[2][3]
Materials:
-
3-Methyl-3-aminooxetane hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 3-methyl-3-aminooxetane hydrochloride (1.0 eq) and dissolve it in a mixture of DCM and water (e.g., 1:1 v/v).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium bicarbonate (2.5 eq) in portions to neutralize the hydrochloride salt and create basic conditions. Stir the mixture vigorously for 15-20 minutes.
-
While maintaining the temperature at 0 °C, add benzyl chloroformate (1.1 eq) dropwise to the vigorously stirred biphasic mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to afford pure benzyl N-(3-methyloxetan-3-yl)carbamate.
Expertise & Experience: The use of a biphasic system with an inorganic base like sodium bicarbonate is a classic and effective method for Cbz protection (Schotten-Baumann conditions).[2] This approach ensures that the acid generated during the reaction (HCl) is neutralized, preventing potential side reactions such as the acid-catalyzed ring-opening of the oxetane. The slow, dropwise addition of benzyl chloroformate at low temperature helps to control the exothermicity of the reaction and minimize the formation of byproducts.
Applications in Organic Synthesis
Benzyl N-(3-methyloxetan-3-yl)carbamate serves as a versatile intermediate for the synthesis of more complex molecules, primarily through two main pathways: deprotection to reveal the primary amine, or modification of the carbamate nitrogen.
Deprotection to 3-Methyl-3-aminooxetane
The primary utility of this building block is as a stable precursor to 3-methyl-3-aminooxetane. The benzyloxycarbonyl (Cbz) group is a well-established protecting group for amines that can be readily removed under various conditions, most commonly by catalytic hydrogenolysis.[4][5]
Caption: Deprotection of the Cbz group via catalytic hydrogenolysis.
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
This protocol is based on standard hydrogenolysis procedures for Cbz group removal.[4]
Materials:
-
Benzyl N-(3-methyloxetan-3-yl)carbamate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve benzyl N-(3-methyloxetan-3-yl)carbamate (1.0 eq) in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-methyl-3-aminooxetane.
Trustworthiness: This protocol is self-validating as the progress of the reaction can be easily monitored by TLC, observing the disappearance of the UV-active starting material and the appearance of the non-UV-active amine (which can be visualized with a stain such as ninhydrin). The oxetane ring is generally stable under these mild, neutral conditions.[6] The workup procedure ensures the complete removal of the pyrophoric palladium catalyst.
N-Alkylation and Further Functionalization
While less common, the carbamate nitrogen can be alkylated, although this often requires strong bases. A more practical approach involves deprotection followed by functionalization of the resulting primary amine. The liberated 3-methyl-3-aminooxetane is a valuable building block for the synthesis of a wide range of biologically active compounds, including enzyme inhibitors and receptor modulators. For instance, it can be used as a key intermediate in the synthesis of inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.
Caption: Synthetic pathways originating from benzyl N-(3-methyloxetan-3-yl)carbamate.
Ring-Opening Reactions
The strained four-membered ring of the oxetane moiety can undergo nucleophilic ring-opening reactions, typically under acidic conditions or with strong nucleophiles.[6] While the Cbz-protected form is relatively stable, subsequent transformations of the deprotected amine may lead to ring-opening if harsh acidic conditions are employed. This reactivity can also be harnessed synthetically to generate functionalized 1,3-diols.
Conclusion
Benzyl N-(3-methyloxetan-3-yl)carbamate is a strategically important building block in modern organic synthesis. Its stability, ease of synthesis, and straightforward deprotection to the valuable 3-methyl-3-aminooxetane moiety make it a highly attractive reagent for the incorporation of this desirable scaffold into complex, biologically active molecules. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this versatile compound in their synthetic endeavors.
References
-
Synthesis of 3,3-Bis(methoxyethoxymethyl)oxetane (BMEMO) - PrepChem.com . Available at: [Link]
-
SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES - Connect Journals . Available at: [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis . Available at: [Link]
- ES2240377T3 - SYNTHESIS PROCEDURE OF ALIFATIC, CHLORALIFATIC OR ARALIFATIC CHLOROPHORMIATES. - Google Patents.
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications . Available at: [Link]
-
Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv . Available at: [Link]
-
Cbz-Protected Amino Groups - Organic Chemistry Portal . Available at: [Link]
-
Preparation of Mono-‐Cbz Protected Guanidines - Organic Syntheses . Available at: [Link]
-
Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate - MDPI . Available at: [Link]
-
The Role of Benzyl Carbamate Derivatives in Modern Drug Synthesis . Available at: [Link]
-
Benzyl N-(3-chloro-4-fluorophenyl)carbamate - PMC - PubMed Central . Available at: [Link]
-
Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity . Available at: [Link]
-
(PDF) Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate - ResearchGate . Available at: [Link]
-
(S)-Benzyl (2-oxooxetan-3-YL)carbamate | C11H11NO4 | CID 489182 - PubChem . Available at: [Link]
-
(PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. - ResearchGate . Available at: [Link]
-
Adding Cbz Protecting Group Mechanism | Organic Chemistry - YouTube . Available at: [Link]
-
Oxetanes: formation, reactivity and total syntheses of natural products - Beilstein Journals . Available at: [Link]
Sources
- 1. Cbz-Protected Amino Groups [organic-chemistry.org]
- 2. nbinno.com [nbinno.com]
- 3. CN109627190B - Synthesis method of benzyl carbazate - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Secondary benzylation using benzyl alcohols catalyzed by lanthanoid, scandium, and hafnium triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Application Note: Benzyl N-(3-methyloxetan-3-yl)carbamate in Medicinal Chemistry
Part 1: Executive Summary & Scientific Rationale
The Strategic Imperative
Benzyl N-(3-methyloxetan-3-yl)carbamate is not merely a protected amine; it is the primary stable precursor for installing the 3-amino-3-methyloxetane motif. In modern medicinal chemistry, this motif has emerged as a "privileged structure" and a superior bioisostere for the gem-dimethyl group (
The "Oxetane Effect" addresses three critical attrition points in drug discovery:
-
Lipophilicity (LogD): It lowers lipophilicity compared to carbocyclic analogs due to the polar ether oxygen.
-
Solubility: It significantly enhances aqueous solubility (often >100-fold) by exposing a hydrogen-bond acceptor (the ether oxygen) without introducing a hydrogen-bond donor.
-
Metabolic Stability: Unlike the gem-dimethyl group, which is often a "soft spot" for CYP450-mediated oxidation, the oxetane ring is metabolically robust while sterically blocking adjacent sites.
Bioisosteric Comparison
The following table summarizes the impact of replacing a gem-dimethyl group with the 3-methyloxetan-3-yl motif, derived from the seminal work of Carreira and Rogers-Evans (Roche).
| Property | gem-Dimethyl ( | 3-Methyloxetan-3-yl | Impact |
| Lipophilicity ( | Baseline | -0.5 to -1.0 | Improved (Lower lipophilicity reduces off-target toxicity) |
| Aqueous Solubility | Low | High | Critical (Enables oral bioavailability) |
| Metabolic Stability | Low (prone to oxidation) | High | Improved (Increases |
| Conformation | Flexible/Rotatable | Constrained | Neutral/Positive (Favors specific vector alignment) |
| Basicity of Adjacent Amine | High | Reduced (-1 to -2 pKa units) | Modulated (Improves permeability/hERG safety) |
Decision Logic: When to Use This Motif
The following decision tree illustrates the logical flow for selecting this building block during Lead Optimization.
Figure 1: Strategic decision tree for deploying the oxetane motif in medicinal chemistry campaigns.
Part 2: Experimental Protocols
Protocol 1: Controlled Cbz-Deprotection
Objective: To remove the benzyl carbamate (Cbz) protecting group yielding the free amine (3-methyl-3-aminooxetane) without compromising the integrity of the strained oxetane ring.
Scientific Context: Oxetanes are acid-sensitive ethers. While 3,3-disubstituted oxetanes possess significant kinetic stability compared to their monosubstituted counterparts, strong Lewis acids (often used for Boc removal) or harsh acidic hydrolysis can trigger ring-opening or polymerization. Hydrogenolysis is the Gold Standard for this substrate because it proceeds under neutral conditions.
Materials:
-
Substrate: Benzyl N-(3-methyloxetan-3-yl)carbamate (1.0 equiv).
-
Catalyst: 10% Palladium on Carbon (Pd/C), wet support (5-10 wt% loading).
-
Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: Avoid acidic solvents like acetic acid.
-
Reagent: Hydrogen gas (
) (balloon or atmospheric pressure).
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve the Benzyl N-(3-methyloxetan-3-yl)carbamate in MeOH (0.1 M concentration).
-
Inerting: Evacuate the flask and backfill with Nitrogen (
) three times to remove oxygen. -
Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to substrate mass) under a gentle stream of nitrogen. Safety: Pd/C is pyrophoric; ensure the catalyst is wet or handle under inert atmosphere.
-
Hydrogenation:
-
Evacuate the flask and backfill with Hydrogen (
) (balloon pressure is sufficient). -
Stir vigorously at Room Temperature (20-25°C).
-
Monitoring: Monitor reaction progress by TLC (ninhydrin stain for free amine) or LC-MS. Reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Flush the system with Nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd catalyst. Rinse the pad with MeOH.
-
Critical Step: Do not use acidic washes.
-
-
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) at
.-
Result: The free amine (3-methyl-3-aminooxetane) is obtained as a colorless oil or low-melting solid. It is volatile; avoid prolonged high-vacuum exposure.
-
Protocol 2: Amide Coupling (General Functionalization)
Objective: To couple the freshly deprotected 3-methyl-3-aminooxetane with a carboxylic acid building block.
Scientific Context: The 3-amino group on the oxetane ring is less basic (pKa ~ 6.0-6.5) than a standard aliphatic amine (pKa ~ 10-11) due to the inductive effect of the ring oxygen. Consequently, it requires efficient coupling reagents. HATU is recommended over EDCI/HOBt for faster kinetics, minimizing the time the oxetane is exposed to potentially reactive intermediates.
Materials:
-
Amine: 3-methyl-3-aminooxetane (from Protocol 1).
-
Carboxylic Acid: Drug scaffold acid (1.0 equiv).
-
Coupling Reagent: HATU (1.2 equiv).
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).
-
Solvent: DMF or DCM (anhydrous).
Step-by-Step Methodology:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and stir for 5 minutes.
-
Reagent Addition: Add HATU (1.2 equiv) and stir for 10 minutes to form the activated ester.
-
Coupling: Add the solution of 3-methyl-3-aminooxetane (1.0 - 1.2 equiv) in minimal DMF.
-
Reaction: Stir at Room Temperature for 2-12 hours. Monitor by LC-MS.
-
Work-up:
-
Dilute with EtOAc.
-
Wash with saturated
(removes unreacted acid/HATU byproducts). -
Wash with Brine.
-
Note: Avoid strong acid washes (e.g., 1M HCl) during workup to preserve the oxetane if the contact time is long. Use dilute Citric Acid (5%) if acidic wash is strictly necessary, and process quickly.
-
-
Purification: Flash column chromatography (typically DCM/MeOH gradients).
Part 3: Mechanism of Action & Stability
The stability of the oxetane ring during these transformations is paramount. The diagram below details the stability profile and the "Safe Zone" for chemical manipulation.
Figure 2: Stability profile of the 3,3-disubstituted oxetane core during synthesis.
Authoritative References
-
Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.
-
Key Insight: The foundational paper establishing oxetanes as bioisosteres for gem-dimethyl groups, detailing solubility and metabolic stability data.[1]
-
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881–1886. (Contextual reference for bioisosterism).
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Analogues of the Piperazine Scaffold." Organic Letters, 12(9), 1944–1947.
-
Key Insight: Demonstrates the use of oxetane building blocks in constructing rigid spirocyclic scaffolds.
-
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][3][4][5][6] Chemical Reviews, 116(24), 15089–15152.
-
Key Insight: Comprehensive review covering the stability and synthetic utility of oxetane amines.
-
Sources
Application Note: Strategic Deployment of Oxetanes in Medicinal Chemistry
Bioisosteric Replacement, Physicochemical Optimization, and Synthetic Protocols [1][2]
Executive Summary
In modern drug discovery, the "Magic Methyl" effect—adding a methyl group to boost potency—is a well-known tactic. However, the oxetane (a four-membered oxygen-containing heterocycle) has emerged as the "Magic Polar Group" of the 21st century.
This guide details the application of oxetanes, specifically the 3,3-disubstituted oxetane and 3-oxetanone motifs, as bioisosteres for gem-dimethyl and carbonyl groups.[3] Unlike traditional solubilizing groups that often kill potency or increase clearance, oxetanes offer a unique "diagonal shift" in chemical space: they lower lipophilicity (LogD) and increase metabolic stability while maintaining or enhancing structural rigidity and biological potency.
The Oxetane Advantage: Physicochemical Profiling[1][2][4]
The oxetane ring is not merely a polar spacer; it is a high-impact structural element.[4] Its utility stems from its ability to mimic the steric volume of a gem-dimethyl group while introducing the polarity and hydrogen-bond accepting capacity of a carbonyl or morpholine , without the associated liability of high basicity or metabolic instability.
Comparative Metrics: The "Gem-Dimethyl" vs. "Oxetane" Swap
The following data highlights the transformative effect of replacing a gem-dimethyl group (
| Property | Gem-Dimethyl ( | Oxetane ( | Impact on Drug Candidate |
| Lipophilicity ( | Baseline | -1.0 to -1.3 | Significant reduction in lipophilicity; improves solubility and reduces non-specific binding. |
| Solubility | Low (Hydrophobic) | High | Aqueous solubility often increases by 4x to >4000x . |
| Metabolic Stability | Low (Susceptible to CYP oxidation) | High | Blocks metabolic "soft spots" (benzylic/allylic oxidation). |
| Basicity (pKa of | Negligible effect | -2.0 to -3.0 units | Strong electron-withdrawing inductive effect ( |
| Conformation | Flexible/Rotatable | Rigid/Puckered | Locks conformation; puckered angle ~8.7° mimics the gem-dimethyl steric bulk. |
Mechanism of Action[6]
-
Solvation: The exposed oxygen lone pairs in the oxetane ring (unlike the buried oxygen in tetrahydrofuran) are sterically accessible, allowing for strong hydrogen bonding with water molecules.
-
Metabolic Blocking: By replacing labile C-H bonds (common in gem-dimethyl or alkyl chains) with the ether oxygen, the site is rendered inert to Cytochrome P450-mediated oxidative metabolism (specifically CYP3A4).
Strategic Application Workflows
Decision Matrix: When to Deploy Oxetanes
Use the following logic flow to determine if an oxetane modification is suitable for your lead series.
Figure 1: Decision matrix for integrating oxetane motifs during Lead Optimization.
Experimental Protocol: Synthesis of 3-Amino-Oxetanes
One of the most common applications is introducing an oxetane ring onto an amine scaffold (to reduce basicity) or creating an oxetane-amine building block. The reductive amination of 3-oxetanone is the industry-standard method.
Safety & Handling Prerequisite
-
3-Oxetanone is volatile and can polymerize. Store at -20°C.
-
Oxetane Ring Strain: While 3,3-disubstituted oxetanes are stable, the ring has significant strain (~106 kJ/mol).[5] Avoid strong Lewis acids or highly acidic aqueous conditions (pH < 1) for prolonged periods, which can trigger ring opening.
Protocol: Reductive Amination of 3-Oxetanone
Objective: Synthesis of
Materials:
-
Amine substrate (1.0 equiv)
-
3-Oxetanone (1.2 – 1.5 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, optional for basic amines)
Step-by-Step Methodology:
-
Imine Formation:
-
In a flame-dried round-bottom flask under
atmosphere, dissolve the Amine (1.0 equiv) in anhydrous DCM ( M concentration). -
Add 3-Oxetanone (1.2 equiv).
-
Expert Insight: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of Triethylamine (TEA) to free-base it before adding the ketone.
-
Stir at room temperature for 30–60 minutes. (Formation of the imine/hemiaminal is usually rapid).
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.
-
Note: STAB is preferred over Sodium Cyanoborohydride (
) due to lower toxicity and better functional group tolerance, though can be used if the amine is extremely weakly nucleophilic. -
Allow the reaction to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (look for M+1 of product; imine intermediate may be visible).
-
-
Quench & Workup:
-
Quench the reaction by adding saturated aqueous
solution. Stir vigorously for 15 minutes until gas evolution ceases. -
Extraction: Extract the aqueous layer 3x with DCM (or chloroform/isopropanol 3:1 if the product is highly polar).
-
Drying: Dry combined organics over
, filter, and concentrate carefully under reduced pressure. -
Warning: Small amino-oxetanes can be volatile. Do not apply high vacuum for extended periods if the molecular weight is <150 Da.
-
-
Purification:
-
Flash column chromatography (typically DCM/MeOH gradients).
-
Stability Check: Avoid using acidic modifiers (TFA) in the mobile phase if the product is suspected to be acid-sensitive; use Ammonium Hydroxide or Triethylamine modifiers instead.
-
Advanced Applications: Spirocyclic Oxetanes
Beyond simple substitution, spirocyclic oxetanes (e.g., 2-oxa-6-azaspiro[3.3]heptane) are increasingly used as surrogates for morpholine .[5]
-
The Problem: Morpholine is often metabolically liable (oxidative ring opening) and has a generic lipophilicity profile.
-
The Solution: The spiro-oxetane maintains the precise vector of the nitrogen and oxygen atoms but increases three-dimensionality (
count) and lowers lipophilicity further.
Figure 2: Comparison of Morpholine vs. Spiro-oxetane properties.
References
-
Wuitschick, G., et al. (2010).[3] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[1][2][6][4] Journal of Medicinal Chemistry. Link
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][2][6][4][5][8] Angewandte Chemie International Edition. Link
- Key Insight: Detailed analysis of the "Carreira" oxetane synthesis and properties.
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[1][2][6][4][9] Chemical Reviews. Link
- Key Insight: Comprehensive review of synthetic methods, including the reductive amination protocols and stability d
-
Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives as Potent and Selective Inhibitors of the Voltage-Gated Sodium Channel NaV1.7. Journal of Medicinal Chemistry. Link
- Key Insight: A practical case study (Pfizer)
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
benzyl N-(3-methyloxetan-3-yl)carbamate in the development of antiviral agents
Utilization of Benzyl N-(3-methyloxetan-3-yl)carbamate
Executive Summary
This technical guide details the application of Benzyl N-(3-methyloxetan-3-yl)carbamate (CAS: 1224844-38-5) as a critical building block in the synthesis of next-generation antiviral agents. As a stable precursor to the 3-methyl-3-aminooxetane pharmacophore, this reagent enables the installation of a bioisostere that modulates lipophilicity (LogD), enhances metabolic stability, and improves aqueous solubility without compromising steric fit. This guide addresses the specific synthetic challenges of handling the strained oxetane ring during deprotection and coupling, providing validated protocols for medicinal chemistry campaigns targeting viral proteases (e.g., SARS-CoV-2 3CLpro, HIV protease) and polymerases.
Part 1: Strategic Value & Bioisosteric Logic
1.1 The "Oxetane Effect" in Antiviral Scaffolds
In modern antiviral discovery, the 3,3-disubstituted oxetane motif is deployed as a bioisostere for gem-dimethyl groups and carbonyl functionalities.[1][2] While sterically similar to a gem-dimethyl group, the oxetane ring introduces a dipole and hydrogen-bond accepting capability that significantly alters the physicochemical profile of the drug candidate.[3]
| Property | gem-Dimethyl Motif | 3-Methyl-3-aminooxetane Motif | Impact on Antiviral Candidate |
| Lipophilicity (LogD) | High (Lipophilic) | Low (Polar) | Reduces non-specific binding; improves solubility. |
| Metabolic Stability | Prone to CYP450 oxidation (benzylic/allylic) | High (Blocked metabolic soft spot) | Extends half-life ( |
| H-Bonding | None | H-bond Acceptor (Oxygen) | Can engage new interactions in viral active sites (e.g., protease pockets). |
| Basicity (pKa) | High (for adjacent amines) | Reduced (Inductive effect of O) | Improves membrane permeability by modulating ionization. |
1.2 Reagent Profile: Why the Benzyl Carbamate?
The free amine, 3-methyl-3-aminooxetane , is a volatile, hygroscopic, and reactive low-molecular-weight liquid. The benzyl carbamate (Cbz-protected) form serves as a crystalline, shelf-stable reagent. Crucially, the Cbz protecting group allows for neutral deprotection conditions (hydrogenolysis), avoiding the strong acids (TFA/HCl) required for Boc-deprotection which pose a risk of acid-catalyzed oxetane ring opening (polymerization or hydrolysis).
Part 2: Application Protocols
Protocol A: Chemoselective Cbz-Deprotection (Ring Preservation)
Objective: Isolate the free amine 3-methyl-3-aminooxetane hydrochloride or neutral amine without compromising the strained ether ring.
Expert Insight: While 3,3-disubstituted oxetanes are more acid-stable than mono-substituted variants, prolonged exposure to strong Lewis acids or aqueous strong acids at high temperatures must be avoided. Hydrogenolysis is the "Gold Standard" method.
Materials:
-
Reagent: Benzyl N-(3-methyloxetan-3-yl)carbamate
-
Catalyst: 10% Pd/C (50% wet)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH) - Anhydrous preferred to prevent hydrolysis side-reactions.
-
Hydrogen Source:
balloon or hydrogenator (1 atm).
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq of Benzyl N-(3-methyloxetan-3-yl)carbamate in MeOH (0.1 M concentration).
-
Catalyst Addition: Under an inert Argon atmosphere, carefully add 10 wt% of Pd/C catalyst. Caution: Pd/C is pyrophoric.
-
Hydrogenation: Purge the vessel with
gas (x3) and stir vigorously under a hydrogen balloon (1 atm) at Room Temperature (20-25°C). -
Monitoring: Monitor by TLC (ninhydrin stain) or LC-MS. Reaction is typically complete in 2–4 hours.
-
Checkpoint: Look for the disappearance of the UV-active starting material and appearance of the non-UV active amine (detectable by mass: [M+H]+ = 88.1).
-
-
Filtration: Filter the mixture through a Celite® pad to remove Pd/C. Wash the pad with MeOH.
-
Isolation:
-
For immediate use: Concentrate carefully (volatile amine!) at <30°C/100 mbar.
-
For storage: Add 1.0 eq of HCl (4M in dioxane) to the filtrate before concentration to isolate the stable hydrochloride salt.
-
Protocol B: Amide Coupling to Antiviral Scaffolds
Objective: Conjugate the oxetane amine to a viral protease inhibitor core (carboxylic acid) using mild activation to prevent ring degradation.
Materials:
-
Carboxylic Acid (Antiviral Core, e.g., Proline analog for HCV/COVID).
-
Amine: 3-methyl-3-aminooxetane (freshly prepared or HCl salt).
-
Coupling Agent: HATU or COMU (Preferred over EDC/HOBt for faster kinetics).
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: DMF or DCM.
Step-by-Step Workflow:
-
Activation: Dissolve the Carboxylic Acid (1.0 eq) in DMF (0.2 M). Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 5 minutes at 0°C to activate the acid.
-
Addition: Add the 3-methyl-3-aminooxetane (1.2 eq).
-
Note: If using the HCl salt, ensure sufficient DIPEA (extra 1.0 eq) is added to neutralize the salt.
-
-
Reaction: Allow the mixture to warm to Room Temperature and stir for 2–12 hours.
-
Work-up: Dilute with EtOAc. Wash with saturated
(mild base) and Brine.-
Critical Warning: Avoid acidic washes (e.g., 1M HCl) during work-up if the product lipophilicity is low, as the oxetane may partition into the aqueous phase or degrade if left in acid for extended periods. Use 5% Citric Acid if an acidic wash is strictly necessary, and perform it quickly at 0°C.
-
-
Purification: Flash chromatography (DCM/MeOH gradient).
Part 3: Validation & Quality Control
3.1 Structural Integrity Check (NMR)
The oxetane ring has a distinct NMR signature.[4] Ring opening results in the loss of these signals and appearance of an acyclic alcohol/ether chain.
-
Valid Oxetane Signals (
NMR, ):-
Two doublets (or AB system) typically between 4.3 – 4.8 ppm .
-
Integration must correspond to 4 protons (2 x
of the ring).
-
-
Ring-Opened Artifact: Loss of the 4.3–4.8 ppm signals; appearance of broad multiplets at 3.5–3.8 ppm (acyclic
).
3.2 Microsomal Stability Assay
To confirm the bioisosteric advantage, the final antiviral candidate should be tested in Human Liver Microsomes (HLM).
-
Incubation: Incubate test compound (1 µM) with pooled HLM and NADPH regenerating system at 37°C.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile.
-
Analysis: Quantify parent compound via LC-MS/MS.
-
Success Criteria: An intrinsic clearance (
) reduction of >30% compared to the gem-dimethyl analog indicates successful metabolic blocking by the oxetane.
Part 4: Visualizing the Workflow
The following diagram illustrates the strategic integration of the Benzyl N-(3-methyloxetan-3-yl)carbamate reagent into an antiviral drug discovery pipeline.
Caption: Workflow for converting the Cbz-protected reagent into a bioactive antiviral candidate, emphasizing neutral deprotection to preserve the oxetane ring.
References
-
Wuitschik, G. et al. (2010). "Oxetanes as Promising Physicochemical Modifiers in Drug Discovery." Angewandte Chemie International Edition. Link
-
Bull, J. A. et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][3][5][6] Chemical Reviews. Link
-
Stepan, A. F. et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives as Potent and Selective Inhibitors of the Voltage-Gated Sodium Channel Nav1.7." Journal of Medicinal Chemistry. Link
-
Burkhard, J. A. et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes as Gem-Dimethyl Isosteres." Organic Letters. Link
-
Barnes-Seeman, D. (2023). "Oxetanes in Drug Discovery Campaigns."[1][3][5][7] Journal of Medicinal Chemistry. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 4. connectjournals.com [connectjournals.com]
- 5. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
structure-activity relationship (SAR) studies of oxetane carbamates
Bioisosteric Design, Synthesis, and Covalent Kinetic Evaluation
Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists. Scope: Design rationale, synthetic protocols, and biological validation of oxetane-modified carbamates, specifically targeting serine hydrolases (e.g., FAAH, MAGL) and modulating physicochemical properties.
Introduction: The Oxetane-Carbamate Synergy
In modern medicinal chemistry, the oxetane carbamate motif represents a high-value intersection between covalent pharmacophores and solubility-enhancing bioisosteres. While carbamates are classic "warheads" for pseudo-irreversible inhibition of serine hydrolases (transferring a carbamoyl group to the catalytic serine), they often suffer from poor metabolic stability and high lipophilicity (LogD).
The incorporation of an oxetane ring (1,3-propylene oxide) directly adjacent to or within the carbamate scaffold addresses these attrition risks through three distinct mechanisms:
-
Bioisosteric Replacement: The oxetane ring acts as a polar, metabolically stable surrogate for gem-dimethyl or carbonyl groups, reducing LogD by ~0.4–1.0 units while maintaining steric volume.
-
Basicity Modulation: When attached to the carbamate nitrogen (N-oxetanyl), the electron-withdrawing nature of the oxetane oxygen lowers the pKa of the nitrogen, reducing lysosomal trapping and improving permeability.
-
Solubility Enhancement: The exposed ether oxygen acts as a hydrogen bond acceptor, often increasing aqueous solubility by >20-fold compared to cyclobutyl or gem-dimethyl analogs.
This guide details the SAR (Structure-Activity Relationship) profiling of these compounds, moving beyond simple potency (
Chemical Synthesis Protocols
Synthesizing oxetane carbamates requires navigating the acid sensitivity of the oxetane ring. Strong Brønsted acids can trigger ring opening (forming 1,3-diols). Therefore, base-mediated or mild Lewis-acid catalyzed protocols are preferred.
Protocol A: Synthesis of Oxetan-3-yl Carbamates (O-Linked)
Rationale: Used when the oxetane acts as the leaving group or the recognition element for the enzyme's oxyanion hole.
Reagents: Oxetan-3-ol, 4-Nitrophenyl chloroformate, Primary/Secondary Amine,
-
Activation: Dissolve oxetan-3-ol (1.0 equiv) and 4-nitrophenyl chloroformate (1.1 equiv) in anhydrous
at 0°C. -
Base Addition: Dropwise add
(1.5 equiv). Stir at 0°C for 1 h, then warm to RT for 2 h.-
Checkpoint: Monitor TLC for the formation of the mixed carbonate intermediate.
-
-
Displacement: Add the target amine (1.2 equiv) and additional
(1.0 equiv) directly to the reaction mixture. Stir at RT for 4–12 h. -
Workup: Quench with saturated
(Do NOT use HCl). Extract with EtOAc. -
Purification: Silica gel chromatography (eluent: Hexane/EtOAc). Note: Silica is slightly acidic; add 1%
to the eluent if the oxetane is particularly sensitive.
Protocol B: Synthesis of N-Oxetanyl Carbamates (N-Linked)
Rationale: Used to modulate the electronic properties of the carbamate nitrogen.
Reagents: Oxetan-3-one, Primary Amine,
-
Reductive Amination: Combine oxetan-3-one (1.0 equiv) and amine
(1.0 equiv) in DCE. Add (1.5 equiv). Stir 16 h at RT. -
Carbamoylation: Dissolve the crude secondary amine in THF/DIPEA. Add the desired chloroformate (
) or isocyanate. -
Isolation: Standard basic workup.
SAR Design Strategy & Visualization
The SAR of oxetane carbamates is multidimensional. You are not just optimizing binding affinity (
The Three Zones of Optimization
-
Zone 1: The Warhead (Carbamate Electrophilicity)
-
Effect: N-H carbamates are less stable; N,N-disubstituted carbamates are more stable but slower to react with the catalytic serine.
-
Oxetane Role: An N-oxetan-3-yl group withdraws electrons, making the carbonyl more electrophilic than an N-isopropyl group, potentially increasing
.
-
Zone 2: The Bioisostere (The Oxetane Ring)
-
Comparison: Oxetane vs. Cyclobutane vs. gem-Dimethyl.[8]
-
Hypothesis: If the oxetane analog maintains potency but increases solubility >10x, it is the superior lead.
-
3-Position Substitution: Adding fluoro- or methyl- groups at the 3-position of the oxetane can lock conformation (puckering angle) and block metabolic oxidation at the
-carbon.
-
-
Zone 3: The Leaving Group (The Alcohol Side)
SAR Logic Flowchart
Caption: Iterative SAR cycle for oxetane bioisosterism. The critical decision point balances kinetic potency against physicochemical gain.
Biological Evaluation Protocols
For covalent inhibitors like carbamates,
Experiment 1: Determination of (Kinetic Efficiency)
Target: Serine Hydrolases (e.g., FAAH, MAGL)
-
Preparation: Prepare 10x stocks of the oxetane carbamate in DMSO (range: 1 nM to 10
M). -
Pre-incubation: Incubate enzyme (e.g., human recombinant FAAH, 50 pM) with inhibitor for varying times (
min) in assay buffer (50 mM HEPES, pH 7.4, 0.05% BSA). -
Substrate Addition: Add fluorogenic substrate (e.g., AMC-Arachidonoyl amide, 5
M). -
Measurement: Monitor fluorescence (Ex 340 nm / Em 460 nm) for 10 min to determine the residual enzymatic velocity (
). -
Analysis:
-
Plot
vs. pre-incubation time ( ) to get the observed inactivation rate ( ) for each concentration. -
Plot
vs. [Inhibitor] and fit to the hyperbolic equation: . -
The slope of the linear portion (at
) yields .
-
Experiment 2: Microsomal Metabolic Stability
Rationale: Verify that the oxetane ring survives oxidative metabolism better than the gem-dimethyl equivalent.
-
Incubation: Incubate compound (1
M) with human/mouse liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. -
Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench with ice-cold MeCN containing internal standard.
-
Quantification: Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time.- .
- .
-
Success Criterion: Oxetane analog should show
of the gem-dimethyl analog.
Data Presentation & Analysis
When presenting SAR data for this class, use a comparative table that highlights the "Oxetane Advantage."
Table 1: Representative SAR Profile (Hypothetical Data)
| Compound ID | R-Group (Bioisostere) | FAAH | Solubility (pH 7.4) | LogD | Microsomal |
| CMP-001 | gem-Dimethyl (Reference) | 45,000 | 5 | 3.8 | 12 |
| CMP-002 | Cyclobutane | 38,000 | 2 | 4.1 | 15 |
| CMP-003 | Oxetan-3-yl | 42,000 | 180 | 2.4 | 48 |
| CMP-004 | 3-Fluoro-oxetan-3-yl | 55,000 | 150 | 2.6 | >60 |
Interpretation:
-
CMP-003 demonstrates the "Magic Methyl" effect of the oxetane: Potency is retained (similar
), but solubility increases 36-fold and metabolic half-life quadruples due to the removal of susceptible C-H bonds and reduction in lipophilicity. -
CMP-004 shows that adding a fluorine can further block metabolism and slightly increase potency (likely via electronic activation of the carbamate), validating the Zone 2/Zone 1 interplay.
References
-
Wuitschik, G., et al. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link]
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][3][8][9] Chemical Reviews. [Link]
-
Ahn, K., et al. (2011). "Discovery and Characterization of a Highly Potent FAAH Inhibitor." Chemistry & Biology. [Link][9]
-
Guo, W., et al. (2016).[3] "Catalytic One-Pot Oxetane to Carbamate Conversions: Formal Synthesis of Drug Relevant Molecules." Advanced Synthesis & Catalysis. [Link][3]
-
Dembitsky, V. M. (2008). "Oxetanes in Natural Products and Drug Discovery."[1][10] European Journal of Medicinal Chemistry. [Link]
Sources
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Oxetane Ring as a Strategic Bioisostere for gem-Dimethyl and Carbonyl Groups
Introduction: Overcoming Common Liabilities in Drug Design
In modern medicinal chemistry, the optimization of a lead compound's physicochemical and pharmacokinetic properties runs in parallel with the enhancement of its potency and selectivity.[1] Two common structural motifs, the gem-dimethyl group and the carbonyl group, are frequently employed but can introduce liabilities. The gem-dimethyl group, often used to block metabolic oxidation or provide steric bulk, invariably increases lipophilicity, which can negatively impact solubility and overall drug-like properties.[2][3] Carbonyl groups, while valuable as hydrogen bond acceptors, can be susceptible to metabolic reduction or can render adjacent stereocenters prone to epimerization.[1]
This guide details the strategic application of the oxetane ring—a four-membered cyclic ether—as a bioisosteric replacement for these functionalities. Pioneering work has established the oxetane motif as a valuable tool for fine-tuning aqueous solubility, metabolic stability, lipophilicity, and conformational preference.[1][2][4][5] This document provides the scientific rationale, comparative data, and actionable protocols for leveraging oxetanes to build better drug candidates.
The Oxetane Advantage: A Chimera of Polarity and Stability
The oxetane ring's value stems from its unique combination of properties. It is a small, polar, sp³-rich motif that can profoundly alter a molecule's characteristics.[2][5][6]
-
Polarity without Lipophilicity: The embedded ether oxygen makes the oxetane scaffold polar, occupying a similar steric volume to a gem-dimethyl group but without the associated increase in lipophilicity.[3][7] This often leads to a dramatic improvement in aqueous solubility.[1][4]
-
Metabolic Stability: The oxetane ring is generally more stable to metabolic degradation than a gem-dimethyl group, which can undergo oxidative metabolism.[1][8] When replacing a ketone, it removes a handle for enzymatic reduction.[1]
-
Structural Influence: The strained four-membered ring introduces distinct conformational preferences, favoring synclinal rather than antiplanar arrangements in aliphatic chains, which can be exploited to optimize binding poses.[4]
-
Modulation of Basicity: The strong inductive, electron-withdrawing effect of the oxetane oxygen can significantly reduce the basicity (pKa) of nearby nitrogen atoms, a useful tactic for mitigating toxicity or improving cell permeability.[2][8]
Application Note 1: Oxetane as a Superior gem-Dimethyl Mimetic
The substitution of a gem-dimethyl group with a 3,3-disubstituted oxetane is a powerful strategy to improve ADME properties while preserving or enhancing biological activity. The primary drivers for this replacement are to block metabolic "soft spots" and to enhance aqueous solubility.[2][6]
Rationale and Structural Comparison
The oxetane ring mimics the tetrahedral geometry and steric footprint of a quaternary center generated by a gem-dimethyl group.[7][9] However, the replacement of two methyl groups with an oxygen-containing ring drastically alters the local electronic environment, introducing polarity and reducing lipophilicity.[3]
Caption: Structural and property comparison of gem-dimethyl vs. oxetane.
Impact on Physicochemical Properties: A Quantitative Look
Replacing a gem-dimethyl group with an oxetane can lead to profound, context-dependent improvements in physicochemical properties. Aqueous solubility, in particular, can increase by a factor of 4 to over 4000.[1][4]
| Property | gem-Dimethyl Analogue | Oxetane Analogue | Typical Outcome & Causality |
| Aqueous Solubility | Lower | Higher | Improvement: The polar ether oxygen enhances interactions with water, disrupting crystal packing and increasing solvation.[1][4][5] |
| Lipophilicity (LogD) | Higher | Lower | Improvement: The replacement of two carbon atoms with an oxygen atom reduces the molecule's overall lipophilicity.[3] |
| Metabolic Stability | Susceptible to C-H oxidation | Generally more stable | Improvement: The oxetane ring is often less prone to CYP-mediated oxidation compared to metabolically labile methyl groups.[1][5] |
| Molecular Weight | Base | Lower (-13 Da) | Advantage: Contributes to improved ligand efficiency. |
Case Study: BACE1 Inhibitors for Alzheimer's Disease
In the development of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1), researchers often encounter challenges with poor solubility and metabolic instability. In one notable example, the introduction of a 3-((3-methyloxetan-3-yl)ethynyl) moiety served as a key modification. This strategic replacement of a more lipophilic group helped to optimize the compound's ADME profile, contributing to the identification of potent and brain-penetrant clinical candidates.[10] The oxetane provided the necessary steric profile for binding while simultaneously improving the overall physicochemical properties of the molecule.[6][7]
Protocol 1: Synthesis of a 3,3-Disubstituted Oxetane Building Block
This protocol describes a common method for synthesizing 3,3-disubstituted oxetanes via an intramolecular Williamson etherification, a robust method for creating the strained ring.[3][6]
Objective: To synthesize 3-methyl-3-(hydroxymethyl)oxetane, a common building block.
Materials:
-
Diethyl methylmalonate
-
Paraformaldehyde
-
Piperidine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Potassium tert-butoxide (KOtBu)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Step 1: Hydroxymethylation: In a round-bottom flask, combine diethyl methylmalonate, paraformaldehyde, and a catalytic amount of piperidine. Heat the mixture to 100 °C for 4 hours. Monitor by TLC until the starting material is consumed. Allow to cool and purify by vacuum distillation to yield diethyl (hydroxymethyl)methylmalonate.
-
Causality: This Knoevenagel-type condensation introduces the first hydroxymethyl group required for the diol precursor.
-
-
Step 2: Reduction to Diol: Carefully add LiAlH₄ to a flame-dried flask under an inert atmosphere (N₂ or Ar). Cool the flask to 0 °C in an ice bath. Slowly add a solution of diethyl (hydroxymethyl)methylmalonate in anhydrous THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Causality: LiAlH₄ is a powerful reducing agent that converts both ester groups to primary alcohols, forming the necessary 1,3-diol.
-
-
Step 3: Quenching: Cautiously quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Stir until a granular precipitate forms. Filter the solid and wash thoroughly with THF. Concentrate the filtrate in vacuo to yield 2-methyl-2-(hydroxymethyl)propane-1,3-diol.
-
Step 4: Monotosylation: Dissolve the diol in pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride (1.0 eq) portion-wise, maintaining the temperature below 5 °C. Stir at 0 °C for 6 hours.
-
Causality: Tosylation selectively activates one of the primary hydroxyl groups, converting it into a good leaving group for the subsequent cyclization. Using one equivalent favors mono-functionalization.
-
-
Step 5: Cyclization: Dissolve the crude tosylate in THF and add potassium tert-butoxide (1.1 eq) at room temperature. Stir the mixture for 12 hours.
-
Causality: The strong base (KOtBu) deprotonates the remaining hydroxyl group, which then acts as an intramolecular nucleophile, displacing the tosylate to form the oxetane ring.[3]
-
-
Step 6: Purification: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate carefully in vacuo. Purify the resulting oil by silica gel chromatography to afford 3-methyl-3-(hydroxymethyl)oxetane.
Application Note 2: Oxetane as a Carbonyl Surrogate
Replacing a carbonyl group with a spirocyclic oxetane is an effective strategy to enhance metabolic stability and solubility while maintaining key hydrogen bonding interactions.[1][11]
Rationale and Structural Comparison
The oxetane oxygen's lone pairs are spatially oriented similarly to those of a carbonyl oxygen, allowing it to act as a hydrogen bond acceptor in a protein binding pocket.[5][7] This bioisosteric replacement swaps a planar, sp²-hybridized carbon for a three-dimensional, sp³-hybridized center, which can improve solubility and introduce favorable conformational constraints.[5][6] Crucially, this swap removes a site susceptible to enzymatic reduction.[1]
Caption: A spiro-oxetane mimics the H-bonding of a carbonyl with improved stability.
Impact on Physicochemical Properties: A Quantitative Look
The benefits of a carbonyl-to-oxetane swap are highly dependent on the molecular context, but generally lead to improved drug-like characteristics.
| Property | Carbonyl Analogue | Oxetane Analogue | Typical Outcome & Causality |
| Aqueous Solubility | Variable | Generally Higher | Improvement: The increased three-dimensionality and polarity of the sp³-rich oxetane can disrupt crystal lattice packing and improve solvation.[5][6] |
| Metabolic Stability | Susceptible to keto-reduction | Stable | Improvement: The ether linkage of the oxetane is resistant to the reductase enzymes that target carbonyls.[1] |
| Permeability | Variable | May Decrease | Consideration: The increased polarity may sometimes lead to lower passive permeability, requiring a balance of properties. |
| Receptor Binding | H-bond acceptor | H-bond acceptor | Maintained: The oxetane oxygen effectively mimics the hydrogen bond accepting capability of the carbonyl oxygen.[5][7] |
Protocol 2: Synthesis of a Spirocyclic Oxetane via Paternò-Büchi Reaction
The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl and an alkene, is a direct and atom-economical method for constructing the oxetane ring.[11][12]
Objective: To synthesize a spirocyclic oxetane from cyclohexanone and 1,1-diethoxyethene.
Materials:
-
Cyclohexanone
-
1,1-Diethoxyethene
-
Benzene or Acetonitrile (UV-grade)
-
High-pressure mercury vapor lamp (e.g., 450W Hanovia lamp)
-
Pyrex or Quartz immersion well
Procedure:
-
Step 1: Reaction Setup: In a photochemical reactor vessel, dissolve cyclohexanone (1.0 eq) and 1,1-diethoxyethene (1.2 eq) in UV-grade benzene. The concentration should be approximately 0.1 M.
-
Causality: The alkene is used in slight excess to ensure complete conversion of the ketone. Benzene acts as both a solvent and a triplet sensitizer for some ketones.
-
-
Step 2: Irradiation: De-gas the solution by bubbling argon or nitrogen through it for 30 minutes to remove oxygen, which can quench the excited state. Irradiate the solution with a high-pressure mercury lamp for 8-12 hours at room temperature.
-
Causality: UV light excites the carbonyl compound to its triplet state, which then undergoes cycloaddition with the ground-state alkene to form the oxetane ring.[12]
-
-
Step 3: Monitoring: Monitor the reaction progress by GC-MS or TLC, observing the disappearance of cyclohexanone.
-
Step 4: Workup and Purification: Once the reaction is complete, concentrate the solvent in vacuo. The crude product will be a mixture of diastereomers. Purify by silica gel chromatography using a hexanes/ethyl acetate gradient to isolate the spirocyclic oxetane product.
General Workflow for Evaluating an Oxetane Bioisostere
A systematic approach is crucial for successfully implementing an oxetane bioisostere. The following workflow provides a self-validating system from initial design to final compound evaluation.
Caption: A systematic workflow for the evaluation of oxetane bioisosteres.
Conclusion
The oxetane ring has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry.[2] Its ability to serve as a polar and stable bioisostere for problematic gem-dimethyl and carbonyl groups provides a powerful and validated strategy for overcoming common drug discovery hurdles.[5][13] By improving aqueous solubility, enhancing metabolic stability, and modulating basicity, the tactical incorporation of an oxetane can significantly de-risk a lead optimization campaign and accelerate the delivery of superior clinical candidates.[3][7] The synthetic protocols and evaluation workflow provided herein offer a practical guide for researchers to harness the full potential of this valuable heterocyclic scaffold.
References
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. Oxetanes in Drug Discovery: Structural and Synthetic Insights. [Link]
-
de la Torre, M. G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]
-
Wang, Z., et al. (2022). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. [Link]
-
de la Torre, M. G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. Oxetanes described as a combination of steric bulk and polarity or a chimera of a carbonyl and a gem-dimethyl group. [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
Dubois, M. A. J., et al. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres Through Matched Molecular Pair Analysis. RSC Medicinal Chemistry. [Link]
-
Meanwell, N. A. (2012). Application of Bioisosteres in Drug Design. [Link]
-
de la Torre, M. G., et al. (2023). Oxetanes in Drug Discovery Campaigns. PMC - NIH. [Link]
-
Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central. [Link]
-
ChemRxiv. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
-
Mykhailiuk, P. K., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. [Link]
-
ResearchGate. (2020). Strain‐Release‐Driven Modular Synthesis of Oxetane‐Based Amide Bioisosteres: Concise, Robust and Scalable Approach. [Link]
-
D'Auria, M. & Racioppi, R. (2014). Oxetane Synthesis through the Paternò-Büchi Reaction. PMC - NIH. [Link]
-
ResearchGate. (2022). Oxa-spirocycles: synthesis, properties and applications. [Link]
-
Scott, J. D., et al. (2016). Inhibitors of β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE1): Identification of (S)-7-(2-Fluoropyridin-3-yl)-3-((3-methyloxetan-3-yl)ethynyl)-5′H-spiro[chromeno[2,3-b]pyridine-5,4′-oxazol]-2′-amine (AMG-8718). ACS Publications. [Link]
-
ResearchGate. (2023). Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]
- 12. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
improving drug-like properties with benzyl N-(3-methyloxetan-3-yl)carbamate
Executive Summary
This application note details the strategic use of Benzyl N-(3-methyloxetan-3-yl)carbamate (Cbz-3-amino-3-methyloxetane) as a high-fidelity building block in medicinal chemistry. The 3,3-disubstituted oxetane motif has emerged as a critical bioisostere for gem-dimethyl and carbonyl groups, offering a proven solution to common lead optimization failures: high lipophilicity (LogP), poor aqueous solubility, and rapid metabolic clearance.[1]
This guide provides the rationale, synthetic protocols, and validation workflows required to successfully incorporate this motif into drug candidates.
Scientific Rationale: The Oxetane Advantage[4][5]
The Bioisostere Concept
In modern drug design, the "Magic Methyl" effect—adding methyl groups to improve potency—often comes at the cost of increased lipophilicity (+0.5 LogP per methyl) and metabolic liability.[2] The oxetane ring (a four-membered cyclic ether) solves this by acting as a polar, metabolically stable surrogate .[3][1]
| Property | gem-Dimethyl | Oxetane (3,3-disub.)[3][1][2][4][5][6] | Impact on Drug Properties |
| LogP | High (Lipophilic) | Low (Polar) | Reduces LogP (~1.0 unit) , improving solubility.[3][1][2] |
| H-Bonding | None | Acceptor Only | Increases Solubility without reducing permeability (no H-bond donor).[3][1][2] |
| Metabolism | Oxidative Liability | Metabolically Robust | Extends Half-life (t1/2) by blocking CYP450 sites.[3][1][2] |
| Conformation | Tetrahedral | Puckered | Maintains spatial orientation of substituents.[3][1][2] |
Why Benzyl N-(3-methyloxetan-3-yl)carbamate?
The free amine, 3-amino-3-methyloxetane , is a volatile liquid (BP ~102°C) and can be difficult to handle or store for long periods due to potential ring-opening polymerization or sublimation.[3][1][2]
The Benzyl carbamate (Cbz) protected form offers three distinct advantages:
-
Stability: A crystalline solid that is shelf-stable at room temperature.[3][1][2]
-
Purity: Allows for rigorous purification (recrystallization) before the critical coupling step.[3][1][2]
-
Controlled Release: The amine is generated in situ or immediately prior to use, preventing degradation.[1][2]
Strategic Design Workflow
The following flowchart illustrates the decision matrix for incorporating the oxetane motif into a lead compound.
Figure 1: Decision matrix for oxetane incorporation in lead optimization.
Experimental Protocols
Protocol A: Cbz-Deprotection (Hydrogenolysis)
Objective: To generate the reactive 3-amino-3-methyloxetane species from the stable precursor.[3][1][2]
Materials:
Step-by-Step:
-
Dissolution: Dissolve the carbamate in MeOH in a round-bottom flask. Nitrogen sparge the solution for 5 minutes to remove oxygen.[3][1]
-
Catalyst Addition: Carefully add Pd/C under an inert atmosphere (Nitrogen or Argon).[3][1][2]
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (repeat 3x). Stir vigorously at Room Temperature (RT) under H2 atmosphere (1 atm is usually sufficient) for 2–4 hours.
-
Monitoring: Monitor by TLC (ninhydrin stain) or LCMS.[3][1][2] The starting material peak should disappear, and a new low-molecular-weight peak (M+H = 88) may be visible (though often hard to detect due to low UV absorbance).[3][1]
-
Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Rinse the pad with MeOH.[3][1]
-
Isolation (Critical):
-
Option A (Immediate Use): Concentrate the filtrate carefully at low vacuum/temperature (<30°C) .[3][1] The free amine is volatile.[3][1][2] Do not evaporate to dryness if possible.[3][1][2]
-
Option B (Salt Formation): Add 1.0 equiv of HCl (4M in dioxane) to the filtrate and concentrate to obtain the hydrochloride salt, which is a stable solid.[1]
-
Protocol B: Amide Coupling (General Procedure)
Objective: To couple the oxetane amine to a carboxylic acid scaffold.[3][2]
Materials:
-
Carboxylic Acid Scaffold (1.0 equiv)
-
3-Amino-3-methyloxetane (free base or HCl salt from Protocol A) (1.2 equiv)[3][1][2]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv; use 4.0 equiv if using amine-HCl salt)[3][1]
Step-by-Step:
-
Activation: In a dried vial, dissolve the Carboxylic Acid and HATU in anhydrous DMF. Stir for 5 minutes.
-
Addition: Add the DIPEA, followed immediately by the 3-Amino-3-methyloxetane (dissolved in minimal DMF if using the free base concentrate).
-
Reaction: Stir at RT for 2–16 hours.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO3, water, and brine. Dry over Na2SO4.[3][1][2]
-
Purification: Flash column chromatography.
Validation & Data Interpretation
Once synthesized, the oxetane analog must be profiled against the parent compound.[1][2]
Physicochemical Comparison Table
Example Data: Comparing a gem-dimethyl parent drug vs. Oxetane analog.
| Assay | Metric | Parent Compound (gem-dimethyl) | Oxetane Analog | Interpretation |
| Lipophilicity | LogD (pH 7.4) | 3.8 | 2.6 | Significant reduction (~1.2 log units) predicts better solubility and lower non-specific binding.[3][1][2] |
| Solubility | Kinetic Sol (µM) | 5 µM | 120 µM | Exposed ether oxygen acts as a weak H-bond acceptor, boosting solvation.[3][1][2] |
| Basicity | pKa (Amine) | ~9.5 | ~8.6 | The oxetane ring is electron-withdrawing, lowering the pKa of the adjacent amine, potentially improving permeability.[2] |
| Metabolic Stability | HLM CL_int | High (>50 µL/min/mg) | Low (<10 µL/min/mg) | Removal of abstractable methyl protons reduces oxidative clearance.[3][1][2] |
Structural Biology Insight
When docking the new analog:
-
Vector Conservation: The bond angles in the oxetane ring (approx 90°) mimic the tetrahedral geometry of the gem-dimethyl group sufficiently to maintain binding pocket fit.[3][1][2]
-
Interaction: Check for new water-mediated hydrogen bonds with the oxetane oxygen.
References
-
Wuitschik, G., et al. (2006).[3][1][2] "Oxetanes as promising modules in drug discovery."[3][1][2][4][5][8][9] Angewandte Chemie International Edition. [3][1]
-
Wuitschik, G., et al. (2010).[3][1][2] "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." Journal of Medicinal Chemistry.
- Context: Detailed analysis of pKa modul
-
Bull, J. A., et al. (2016).[3][1][2] "Oxetanes: Recent Advances in Synthesis, Application, and Biology."[1][2][5][8] Chemical Reviews. [3][1]
-
PubChem Compound Summary. "Benzyl N-(3-methyloxetan-3-yl)carbamate."[3][1][2] [3][1][2]
Sources
- 1. (3-Methyloxetan-3-yl)methanamine | C5H11NO | CID 15789550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-3-methyloxetane | C4H9NO | CID 46835725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-Benzyl (2-oxooxetan-3-YL)carbamate | C11H11NO4 | CID 489182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 3-Methyloxetan-3-ol | C4H8O2 | CID 22918788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. 3-Methylhexan-3-amine | C7H17N | CID 419297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the In Vitro Biological Screening of Benzyl N-(3-methyloxetan-3-yl)carbamate Derivatives
Authored by: [Your Name/Senior Application Scientist]
Introduction: Unlocking the Therapeutic Potential of a Novel Chemical Scaffold
The benzyl N-(3-methyloxetan-3-yl)carbamate scaffold represents a promising area for drug discovery, merging two key structural motifs with significant therapeutic relevance. The carbamate group is a well-established pharmacophore found in a variety of approved drugs, acting as a bioisostere of the amide bond with improved chemical and proteolytic stability.[1] Carbamates are known to play crucial roles in drug-target interactions, particularly as enzyme inhibitors in indications ranging from neurodegenerative diseases to oncology.[1][2]
The incorporation of an oxetane ring is a modern medicinal chemistry strategy to enhance the physicochemical properties of drug candidates.[3][4][5] This small, polar, three-dimensional motif can improve aqueous solubility, metabolic stability, and lipophilicity, thereby overcoming common hurdles in drug development.[5][6] The 3-methyl-3-oxetanyl moiety, in particular, can serve as a valuable replacement for gem-dimethyl or carbonyl groups, favorably modulating a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6]
Given the established roles of carbamates in anticancer and neuro-active agents, this guide outlines a comprehensive in vitro screening cascade to elucidate the therapeutic potential of novel benzyl N-(3-methyloxetan-3-yl)carbamate derivatives.[7][8][9][10][11] The protocols herein are designed to first identify cytotoxic activity against cancer cell lines and then to dissect the underlying mechanisms of action through cell cycle and apoptosis analysis. Furthermore, a protocol for assessing acetylcholinesterase (AChE) inhibition is included, a classic target for carbamate compounds.[12][13][14] This tiered approach ensures a thorough and efficient primary evaluation of this novel compound library.
Part 1: Anticancer Screening Cascade
A hierarchical approach is recommended for evaluating the anticancer potential of the carbamate derivatives. This begins with a broad screen for cytotoxicity across a panel of cancer cell lines, followed by more detailed mechanistic studies for the most potent compounds.
Primary Assay: Cell Viability Screening (MTT Assay)
The initial step is to assess the dose-dependent effect of the compounds on the viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[15][16] It measures the metabolic activity of cells, which in most cases correlates with cell viability.[17] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[17] The amount of formazan produced is proportional to the number of viable cells.[15]
Caption: Workflow for assessing cell viability using the MTT assay.
Materials:
-
Cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
96-well flat-bottom sterile plates
-
Benzyl N-(3-methyloxetan-3-yl)carbamate derivatives dissolved in DMSO (10 mM stock)
-
MTT solution (5 mg/mL in sterile PBS), filtered and stored at 4°C protected from light[17]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multichannel pipette and sterile tips
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest exponentially growing cells and perform a cell count. b. Dilute the cell suspension to a density of 5 x 104 cells/mL in complete medium. c. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. d. Include wells for "cells only" (negative control) and "medium only" (blank). e. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the carbamate derivatives in complete medium. A common starting concentration is 100 µM, with 2-fold or 3-fold dilutions. Ensure the final DMSO concentration is ≤ 0.5%. b. Include a vehicle control (medium with the same final concentration of DMSO). c. Carefully remove the old medium from the wells and add 100 µL of the medium containing the compounds or vehicle control. d. Incubate for 48 or 72 hours at 37°C and 5% CO2.
-
MTT Addition and Incubation: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). b. Incubate the plate for 3-4 hours at 37°C.[15][17][18] During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18] c. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[17]
-
Data Acquisition: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the dose-response curves and determine the IC50 (half-maximal inhibitory concentration) values using appropriate software (e.g., GraphPad Prism).
| Compound ID | Structure | IC50 (µM) A549 | IC50 (µM) MCF-7 | IC50 (µM) HCT116 |
| BZ-OX-001 | Benzyl N-(3-methyloxetan-3-yl)carbamate | 78.5 | 92.1 | >100 |
| BZ-OX-002 | 4-Chloro-benzyl derivative | 12.3 | 25.6 | 15.8 |
| BZ-OX-003 | 4-Methoxy-benzyl derivative | 45.2 | 68.4 | 50.1 |
| BZ-OX-004 | 3,4-Dichloro-benzyl derivative | 2.1 | 5.4 | 3.8 |
| Doxorubicin | (Positive Control) | 0.05 | 0.08 | 0.06 |
Secondary Assays: Elucidating the Mechanism of Action
Compounds showing significant cytotoxicity (e.g., IC50 < 10 µM) should be advanced to secondary assays to understand their mechanism of action. Key questions to address are whether the compounds inhibit cell proliferation by inducing cell cycle arrest or by triggering programmed cell death (apoptosis).
Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantification of DNA content in a population of cells.[19][20] This provides a snapshot of the cell cycle distribution, revealing if a compound causes cells to accumulate in a specific phase (G0/G1, S, or G2/M), which is indicative of cell cycle arrest.[21]
Materials:
-
Cells and test compound (e.g., BZ-OX-004)
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: a. Seed 5 x 105 cells per well in 6-well plates and allow them to attach overnight. b. Treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle-treated control.
-
Cell Harvesting and Fixation: a. Harvest both adherent and floating cells and collect them by centrifugation at 1200 rpm for 5 minutes.[22] b. Wash the cell pellet once with cold PBS. c. Resuspend the pellet in 500 µL of cold PBS. d. While gently vortexing, add 1.2 mL of cold 70% ethanol dropwise to fix the cells.[22] e. Incubate on ice for at least 30 minutes (or store at -20°C for up to two weeks).[22]
-
Staining: a. Centrifuge the fixed cells at 2000 rpm for 5 minutes and discard the ethanol.[22] b. Wash the cell pellet twice with PBS.[22] c. Resuspend the cells in 500 µL of PI/RNase A staining buffer. d. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. b. Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.[21]
Caption: The phases of the cell cycle and the corresponding DNA content histogram.
Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[23] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore. Propidium Iodide (PI) is used as a counterstain to identify late apoptotic or necrotic cells, as it can only enter cells with compromised membrane integrity.[24]
Materials:
-
Cells and test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: a. Seed and treat cells in 6-well plates as described for the cell cycle analysis (e.g., 24-hour treatment with IC50 and 2x IC50 concentrations).
-
Cell Harvesting: a. Collect all cells (adherent and floating) and wash once with cold PBS. b. Centrifuge at 1200 rpm for 5 minutes.
-
Staining: a. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[25] b. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[25] c. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[23][25] d. Add 400 µL of 1X Binding Buffer to each tube.[23]
-
Flow Cytometry Analysis: a. Analyze the samples immediately (within 1 hour) by flow cytometry. b. Differentiate cell populations:
Live cells: Annexin V-negative, PI-negative
Early apoptotic cells: Annexin V-positive, PI-negative
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
Necrotic cells: Annexin V-negative, PI-positive
Caption: Detection of different stages of cell death using Annexin V and PI.
Part 2: Enzyme Inhibition Screening (Acetylcholinesterase)
Carbamates are well-known inhibitors of acetylcholinesterase (AChE), an enzyme critical for hydrolyzing the neurotransmitter acetylcholine.[12][13] This inhibition can be either reversible or pseudo-irreversible, where the carbamate forms a transient covalent bond with the serine residue in the enzyme's active site.[26][27] Screening the benzyl N-(3-methyloxetan-3-yl)carbamate derivatives for AChE inhibition is a logical step to explore their potential neurological activity or toxicity profile.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures AChE activity by monitoring the formation of thiocholine when acetylcholine is hydrolyzed. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity, and a reduction in this rate in the presence of a test compound indicates inhibition.
Materials:
-
Acetylcholinesterase (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
96-well microplate
-
Test compounds (carbamate derivatives)
-
Microplate reader
Procedure:
-
Reagent Preparation: a. Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Assay Protocol: a. In a 96-well plate, add in the following order:
- 140 µL of phosphate buffer
- 20 µL of test compound solution at various concentrations (or buffer for control)
- 20 µL of DTNB solution b. Mix and pre-incubate for 10 minutes at room temperature.[28] c. Add 10 µL of the AChE solution to each well and incubate for another 10 minutes. d. Initiate the reaction by adding 10 µL of the ATCI substrate solution.
-
Data Acquisition: a. Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode. b. Calculate the reaction rate (V) for each well. c. Determine the percentage of inhibition for each compound concentration relative to the control without inhibitor. d. Calculate the IC50 value for each compound.
Sources
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. noblelifesci.com [noblelifesci.com]
- 11. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Sarin - Wikipedia [en.wikipedia.org]
- 14. Acetylcholinesterase Inhibition | Ecotox Centre [ecotoxcentre.ch]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. wp.uthscsa.edu [wp.uthscsa.edu]
- 23. kumc.edu [kumc.edu]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
- 26. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]
computational docking studies of benzyl N-(3-methyloxetan-3-yl)carbamate with protein targets
Application Note: Computational Docking & Interaction Profiling of Oxetane-Carbamate Fragments
Abstract
This guide details the computational docking protocol for benzyl N-(3-methyloxetan-3-yl)carbamate (CAS: 1349988-69-7).[1] While often utilized as a synthetic intermediate, this molecule represents a critical chemical probe for evaluating the 3,3-disubstituted oxetane motif as a bioisostere in medicinal chemistry. The protocol focuses on overcoming the specific challenges posed by the oxetane ring—ring strain, lone-pair directionality, and solvation effects—when docked against protein targets such as serine hydrolases or kinases.
Scientific Rationale & Target Selection
To perform a valid docking study, one must first establish the biological context of the ligand. This molecule contains two distinct pharmacophores:
-
The Carbamate (Cbz) Group: A classic transition-state mimic for serine hydrolases (e.g., FAAH, AChE) and a hydrophobic anchor (benzyl ring).[1]
-
The Oxetane Ring: A polar, metabolic stable bioisostere for gem-dimethyl or carbonyl groups.[1] It acts as a weak hydrogen bond acceptor.[1]
Recommended Target Class: For this protocol, we utilize Fatty Acid Amide Hydrolase (FAAH) or Acetylcholinesterase (AChE) as the model targets.[1] Carbamates are known covalent or non-covalent inhibitors of these enzymes, making them ideal for testing whether the oxetane moiety improves binding affinity via specific polar interactions in the active site.
Workflow Visualization
The following diagram outlines the critical path for high-accuracy docking of oxetane derivatives.
Figure 1: Integrated workflow for oxetane-carbamate docking, emphasizing Quantum Mechanical (QM) ligand preparation.
Detailed Experimental Protocol
Phase 1: Ligand Preparation (The "Oxetane Challenge")
Standard force fields often underestimate the specific electron density distribution of the strained oxetane oxygen.
-
Step 1.1: Structure Generation. Build the 3D structure of benzyl N-(3-methyloxetan-3-yl)carbamate.
-
Step 1.2: QM Optimization (Critical).
-
Step 1.3: Low-Energy Conformer Generation.
-
Generate conformers focusing on the carbamate linker flexibility. The oxetane ring itself is rigid, but the N-substituent orientation is critical.
-
Phase 2: Target Preparation (Water Mapping)
Oxetanes are often used to displace "unhappy" (high-energy) water molecules in active sites.[1]
-
Step 2.1: Protein Retrieval. Download PDB structure (e.g., FAAH, PDB ID: 3QJ9 ).
-
Step 2.2: Pre-processing.
-
Step 2.3: Hydration Site Analysis (Optional but Recommended). [1]
-
Use tools like WaterMap or 3D-RISM .[1]
-
Goal: Identify if the oxetane moiety of the ligand is positioned to displace a high-energy water molecule, which would contribute significantly to binding entropy.
-
Phase 3: Molecular Docking (Grid & Search)
-
Step 3.1: Grid Generation.
-
Define the box around the catalytic serine (e.g., Ser241 in FAAH).
-
Box Size: 20 x 20 x 20 Å. Ensure the benzyl tail has room to explore the hydrophobic channel.
-
-
Step 3.2: Docking Parameters (AutoDock Vina / Glide). [1]
-
Exhaustiveness: Set to high (≥32) because the fragment is small and we need to find the global minimum, not just a local trap.
-
Constraints: If docking into a serine hydrolase, apply a positional constraint or a hydrogen-bond constraint between the carbamate carbonyl and the oxyanion hole residues.
-
Phase 4: Interaction Profiling & Analysis
Analyze the top 5 poses based on the following criteria:
| Interaction Type | Residue Target | Success Metric |
| H-Bond Acceptor | Backbone NH or Ser/Thr OH | Distance < 3.0 Å; Angle > 120° (Oxetane Oxygen) |
| Pi-Stacking | Trp/Phe/Tyr | Centroid distance < 4.5 Å (Benzyl Group) |
| Steric Fit | Hydrophobic Pocket | No clashes > 0.5 Å; Surface complementarity > 70% |
| Catalytic Alignment | Catalytic Serine | Carbonyl C to Ser-OH distance < 3.5 Å (Pre-reaction state) |
Mechanism of Action Visualization
The following diagram illustrates the hypothetical binding mode within a Serine Hydrolase active site, highlighting the dual role of the oxetane and carbamate.
Figure 2: Interaction map showing the pharmacophoric mapping of the ligand to a generic Serine Hydrolase active site.
Validation: Molecular Dynamics (MD)
Docking provides a static snapshot.[1] To validate the stability of the oxetane interaction:
-
System: Ligand-Protein complex + TIP3P Water box + Na/Cl ions (0.15 M).[1]
-
Duration: Run 50–100 ns simulation (GROMACS/Amber).
-
Metric: Monitor the RMSD of the ligand and the Hydrogen Bond Lifetime of the oxetane oxygen. A stable H-bond (>40% occupancy) confirms the oxetane is acting as a true bioisostere and not just a steric filler.[1]
References
-
Burkhard, J. A., et al. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link[1]
-
Wuitschik, G., et al. (2010).[1] "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." Journal of Medicinal Chemistry. Link[1]
-
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function." Journal of Computational Chemistry. Link[1]
-
Bull, J. A., et al. (2016).[1][2] "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews. Link[1]
Sources
- 1. benzyl N-[(1S)-3-methyl-1-{[(3S)-5-methyl-2-oxo-1-propoxyhexan-3-yl]carbamoyl}butyl]carbamate | C24H38N2O5 | CID 9889142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amine-Carbamate Self-Immolative Spacers Counterintuitively Release 3° Alcohol at Much Faster Rates than 1° Alcohol Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Benzyl N-(3-methyloxetan-3-yl)carbamate by Column Chromatography
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of benzyl N-(3-methyloxetan-3-yl)carbamate. The methodologies and troubleshooting advice are grounded in established chromatographic principles and field-proven experience to ensure scientific integrity and experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the chromatographic purification of the target molecule.
Q1: What is the most appropriate stationary phase for purifying benzyl N-(3-methyloxetan-3-yl)carbamate?
A1: Standard silica gel (230-400 mesh) is the most common and cost-effective choice for the purification of moderately polar compounds like this carbamate.[1] Its hydroxyl groups provide the necessary polarity for effective separation. However, carbamates, particularly those with acid-labile groups like Boc protectors (which are analogous to the benzyl carbamate), can sometimes show instability or tailing on acidic silica gel.[2][3] If you observe degradation (e.g., new spots on TLC after spotting the purified compound), consider using silica gel deactivated with a base (e.g., pre-treating with a 1% triethylamine solution in the eluent) or switching to a less acidic stationary phase like neutral alumina.
Q2: How do I select an effective mobile phase (solvent system) for the separation?
A2: The key is to find a solvent system that provides a target Retention Factor (Rf) of 0.25-0.35 for the benzyl N-(3-methyloxetan-3-yl)carbamate on a silica gel TLC plate. This Rf range typically ensures good separation from impurities without requiring excessively long elution times.
A combination of a non-polar solvent like n-hexane and a moderately polar solvent like ethyl acetate is the recommended starting point.[4] The benzyl group imparts non-polar character, while the carbamate and oxetane moieties add polarity. By varying the ratio of these two solvents, you can effectively modulate the Rf value. Begin by testing several ratios via TLC.[5]
Q3: How much crude material can I load onto my column?
A3: A general guideline for sample loading is 1-10% of the silica gel mass , depending on the difficulty of the separation. For a relatively straightforward separation where the desired compound is well-resolved from impurities on the TLC plate (ΔRf > 0.2), you can load closer to 5-10% (e.g., 5-10 g of crude material on 100 g of silica). For difficult separations (ΔRf < 0.1), the load should be reduced to 1-2% to achieve baseline separation. Overloading is a common cause of poor separation.
Q4: How should I monitor the column separation and identify my product in the collected fractions?
A4: The most efficient method is Thin-Layer Chromatography (TLC) . As fractions are collected from the column, spot a small amount from each tube (or every few tubes) onto a TLC plate alongside a spot of your crude starting material and, if available, a pure standard. Develop the plate using the same solvent system as the column eluent. The fractions containing your pure product should show a single spot at the same Rf as your target compound, free from higher or lower Rf impurities. Visualization can be achieved using a UV lamp (the benzyl group is UV-active) and/or a chemical stain like potassium permanganate, which reacts with many organic compounds.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the purification process in a direct question-and-answer format.
Problem 1: Poor Separation (Co-elution of Product and Impurities)
Q: My TLC analysis shows that the desired carbamate and a key impurity are eluting from the column in the same fractions. How can I resolve them?
A: This is a classic selectivity issue. The solution lies in modifying the mobile phase to exploit subtle differences in polarity between your product and the impurity.
-
Decrease Solvent Polarity: If the Rf of your compound is too high (>0.4) on the initial TLC, the solvent system is too polar, causing compounds to move too quickly and merge. Reduce the proportion of the polar solvent (ethyl acetate). A lower Rf provides more interaction time with the silica gel, allowing for better separation.
-
Try a Different Solvent System: If adjusting the hexane/ethyl acetate ratio is insufficient, introduce a different solvent to alter the separation selectivity. For example, replacing ethyl acetate with a mixture of dichloromethane and a small amount of methanol can change the interactions and improve resolution.
-
Implement a Gradient Elution: Start the chromatography with a less polar solvent system (e.g., 10% ethyl acetate in hexane) to elute non-polar impurities. Then, gradually increase the polarity (e.g., to 30-40% ethyl acetate) over the course of the run. This technique sharpens the peak of the desired compound while leaving more polar impurities strongly adsorbed at the top of the column.[6]
Problem 2: Low or No Recovery of the Product
Q: I ran the entire column, but my final yield is extremely low, or I couldn't find the product at all. What happened?
A: This frustrating issue can stem from several causes. A systematic check is required.[6]
-
Compound Stability: The carbamate may have decomposed on the acidic silica gel. To test this, dissolve a small amount of your crude material, spot it on a TLC plate, and let it sit for an hour. Then, develop the plate. If a new spot appears or the product spot diminishes, decomposition is likely.
-
Solution: Deactivate the silica by adding ~0.5-1% triethylamine to your eluent. This neutralizes acidic sites and can prevent degradation of acid-sensitive compounds.[7]
-
-
Irreversible Adsorption: Highly polar impurities or the product itself might be binding too strongly to the silica gel and not eluting.
-
Solution: After your expected product should have eluted, flush the column with a very polar solvent (e.g., 10% methanol in ethyl acetate) and analyze the collected fractions. If your product appears, it indicates the initial mobile phase was not polar enough.
-
-
Diluted Fractions: Your compound may have eluted, but it is spread across so many fractions that it is undetectable by TLC.
-
Solution: Combine and concentrate several fractions where you expected the product to elute and re-analyze by TLC.[6]
-
Problem 3: Peak Tailing or Streaking on TLC
Q: The spots for my purified fractions are streaky on the TLC plate, and the separation on the column was broad. What causes this?
A: Peak tailing is often caused by unwanted secondary interactions between the compound and the stationary phase, particularly with the acidic silanol groups on silica gel. The nitrogen atom in the carbamate can interact with these sites.
-
Solution 1: Add a Mobile Phase Modifier: As with compound decomposition, adding a small amount of a competitive base like triethylamine (0.1-1%) or a few drops of acetic acid (if the compound is basic) to the eluent can saturate the active sites on the silica, leading to sharper peaks and less tailing.
-
Solution 2: Check Sample Solubility: Ensure your compound is fully dissolved in the mobile phase. If it precipitates at the top of the column, it will continuously re-dissolve as the column runs, causing significant tailing. If solubility is an issue, load the sample onto the column using a "dry loading" method (see Protocol 2).
Problem 4: Difficulty Removing Solvents Post-Chromatography
Q: I have the pure fractions, but I'm struggling to remove the ethyl acetate using a rotary evaporator without excessive bumping. What is the best practice?
A: Removing mixtures of low-boiling (hexane, ~69°C) and medium-boiling (ethyl acetate, ~77°C) solvents requires careful control.[8][9]
-
Control the Vacuum: Apply the vacuum gradually. Violent boiling or "bumping" occurs when the vapor pressure of the solvent rapidly exceeds the applied pressure.
-
Optimize Bath Temperature: A water bath temperature of 35-40°C is generally sufficient and safe for most organic compounds.[10][11] Higher temperatures can increase the risk of bumping and potential product degradation.
-
Flask Size and Fill Volume: Use a flask that is no more than half full. This provides a larger surface area for evaporation and reduces the likelihood of solvent splashing into the condenser.
-
Rotation Speed: A moderate rotation speed ensures a fresh film of liquid is constantly exposed to the surface for efficient, even evaporation.
Section 3: Data, Protocols, and Visualizations
Data Presentation: TLC Solvent System Screening
The following table provides starting points for developing a TLC method for benzyl N-(3-methyloxetan-3-yl)carbamate on a standard silica gel plate.
| Hexane : Ethyl Acetate Ratio | Expected Rf Range | Recommendation |
| 90 : 10 | 0.50 - 0.70 | Likely too non-polar; product will run too high. |
| 80 : 20 | 0.30 - 0.45 | Good starting point for initial screening. |
| 70 : 30 | 0.20 - 0.35 | Often the ideal range for column chromatography. |
| 50 : 50 | 0.10 - 0.20 | May be too polar; product may not move far enough. |
Experimental Protocols
Protocol 1: TLC Method Development
-
Prepare small vials of the solvent systems listed in the table above (e.g., 80:20, 70:30, 60:40 hexane:ethyl acetate).
-
Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the dissolved crude mixture onto the baseline of three separate TLC plates.
-
Place each plate into a developing chamber containing one of the prepared solvent systems. Ensure the solvent level is below the baseline.
-
Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plates, mark the solvent front, and allow them to dry.
-
Visualize the spots under a UV lamp and then with a potassium permanganate stain.
-
Calculate the Rf value for the product spot in each system and select the one that gives an Rf between 0.25 and 0.35.
Protocol 2: Column Packing and Sample Loading
-
Preparation: Select a glass column of appropriate size. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Slurry Packing: In a beaker, mix the required amount of silica gel with the initial, least polar eluent to form a free-flowing slurry.
-
Packing: Pour the slurry into the column. Use a funnel to guide the flow. Open the stopcock to drain some solvent, and gently tap the side of the column to ensure even packing and remove air bubbles. Add more solvent as needed to prevent the silica bed from running dry.
-
Equilibration: Once packed, add a layer of sand on top of the silica bed and run 2-3 column volumes of the eluent through the column to equilibrate it.
-
Sample Loading (Wet): Dissolve the crude product in a minimal amount of the eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the sand layer.
-
Sample Loading (Dry): If the product has poor solubility in the eluent, dissolve it in a different, volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to dryness. Carefully add the resulting free-flowing powder to the top of the column.
Visualizations
Purification Workflow Diagram
This diagram outlines the logical flow from a crude reaction mixture to the final, purified product.
Caption: Workflow for Column Chromatography Purification.
Troubleshooting Decision Tree for Poor Separation
This diagram provides a logical path for diagnosing and resolving issues with co-elution.
Caption: Decision Tree for Troubleshooting Poor Separation.
Section 4: References
-
American Chemical Society. (2026). Diverse Functionalization of 2-Pyridinones via Rh(II)-Catalyzed X−H Insertion and Subsequent Transformations Using Heterocyclic Diazo Reagents. ACS Publications.
-
Organic Syntheses. Benzyl hydroxymethyl carbamate. Organic Syntheses Procedure.
-
ResearchGate. (2019). Concentration of hexane:ethyl acetate in rotary evaporator?. ResearchGate.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal.
-
Oxford Academic. Thin Layer Chromatographic Detection of Carbamate and Phenylurea Pesticide Residues in Natural Waters. Journal of AOAC INTERNATIONAL.
-
PubMed. Cloud-point extraction and reversed-phase high-performance liquid chromatography for the determination of carbamate insecticide residues in fruits. PubMed.
-
SpringerLink. Immobilization of a cellulose carbamate-type chiral selector onto silica gel by alkyne-azide click chemistry for the preparation of chiral stationary chromatography phases. Cellulose.
-
Wiley-VCH. Supporting Information. Wiley Online Library.
-
ResearchGate. (2014). Determination of carbamate insecticide in soil by SPE reversed-phase high-performance liquid chromatography (RP-HPLC). ResearchGate.
-
ResearchGate. (2016). Journal of Planar Chromatography -Modern TLC A New chromogenic reagent for carbamate insecticides. ResearchGate.
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. ResearchGate.
-
HPLC Troubleshooting Guide.
-
BioChromato. (2025). Low- vs. High-Boiling Solvents: Best Evaporation Methods. BioChromato.
-
University of Rochester. Chromatography: Solvent Systems for TLC. Department of Chemistry.
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
-
Waters. (2013). Waters Alliance System for Carbamate Analysis Method Guide. Waters.
-
Dove Medical Press. Schematic representation of the extraction of the compounds. Dovepress.
-
ResearchGate. (2025). Key parameters for carbamate stability in dilute aqueous–organic solution. ResearchGate.
-
Agilent. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent Technologies.
-
EPA. N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). EPA.gov.
-
Supporting Information.
-
MDPI. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. MDPI.
-
Rotachrom Technologies. (2024). The n-Hexane/Ethyl Acetate/Methanol/Water (HEMWat) Solvent System in Centrifugal Partition Chromatography. Rotachrom.
-
University of Rochester. Troubleshooting Flash Column Chromatography. Department of Chemistry.
-
BenchChem. (2025). Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products. BenchChem.
-
Royal Society of Chemistry. Protamine-coated silica gel as packing material for high-performance liquid chromatography of carbohydrates. Analyst.
-
ACS Publications. Reverse-phase liquid chromatographic behavior of some carbamate and urea pesticides. Journal of Agricultural and Food Chemistry.
-
Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific.
-
Agilent. HPLC Column and Separation and Separation Troubleshooting. Agilent Technologies.
-
Lab Unique. Rotary Evaporator Solvent Chart. Lab Unique.
-
Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
-
Organic Syntheses. ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate. Organic Syntheses Procedure.
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. The n-Hexane/Ethyl Acetate/Methanol/Water (HEMWat) Solvent System in Centrifugal Partition Chromatography - Rotachrom Technologies [rotachrom.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Low- vs. High-Boiling Solvents: Best Evaporation Methods [biochromato.com]
- 9. labuniquely.com [labuniquely.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
troubleshooting side reactions in the synthesis of benzyl N-(3-methyloxetan-3-yl)carbamate
Technical Support Center: Synthesis of Benzyl N-(3-methyloxetan-3-yl)carbamate
Executive Summary & Route Analysis
The Molecule: Benzyl N-(3-methyloxetan-3-yl)carbamate is a critical intermediate in medicinal chemistry.[1] The 3,3-disubstituted oxetane moiety serves as a stable, polar bioisostere for gem-dimethyl or carbonyl groups, often improving solubility and metabolic stability in drug candidates [1].[1]
The Challenge: The synthesis balances two competing factors: the high reactivity required to generate the nitrogen center (via Curtius rearrangement) and the fragility of the strained oxetane ring (~106 kJ/mol strain energy), which is prone to acid-catalyzed ring opening and polymerization [2].
Preferred Route: One-Pot Curtius Rearrangement While direct protection of 3-methyl-3-aminooxetane is possible, the amine is often unstable and expensive.[1] The industry-standard "Gold Protocol" utilizes a modified Curtius rearrangement starting from 3-methyloxetane-3-carboxylic acid using Diphenylphosphoryl azide (DPPA).[1]
Core Experimental Protocol (The "Gold Standard")
This protocol is designed to minimize the accumulation of explosive acyl azide intermediates and prevent acid-catalyzed ring destruction.[1]
Reagents:
-
Substrate: 3-Methyloxetane-3-carboxylic acid (1.0 equiv)
-
Reagent: DPPA (1.1 equiv)[1]
-
Base: Triethylamine (TEA) or N-Methylmorpholine (NMM) (1.2–1.5 equiv)[1]
-
Trapping Agent: Benzyl Alcohol (BnOH) (1.5–2.0 equiv)[1]
-
Solvent: Anhydrous Toluene (0.1–0.2 M)[1]
Step-by-Step Methodology:
-
Activation (0 °C): Charge the carboxylic acid and anhydrous toluene into a reactor under
. Add TEA. Cool to 0 °C. Add DPPA dropwise. Rationale: Controls exotherm and prevents premature rearrangement.[1] -
Rearrangement (65–75 °C): Warm the mixture to 65–75 °C and hold for 1–2 hours. Monitor for the disappearance of the acyl azide peak (IR ~2140 cm⁻¹) and appearance of the isocyanate (IR ~2270 cm⁻¹). Critical: Do not overheat (>85 °C) to avoid oxetane thermal degradation.
-
Trapping (80 °C): Add Benzyl alcohol (dry) to the hot isocyanate solution. Stir at 80 °C for 2–4 hours until the isocyanate is consumed.
-
Workup: Cool to RT. Wash with saturated
(removes diphenylphosphate byproduct).[1] Do not wash with strong acid. -
Purification: Flash chromatography on silica gel pre-treated with 1% TEA.
Troubleshooting Guide (FAQ & Diagnostics)
Issue 1: Low Yield & Polymerization (The "Gummy Residue" Problem)
User Question: "My reaction mixture turned into a viscous oil/gum, and NMR shows broad alkyl peaks. Where is my oxetane?"
Technical Diagnosis: You have likely triggered Cationic Ring-Opening Polymerization (CROP) .[1]
-
Mechanism: The oxetane oxygen is basic. In the presence of Lewis acids or Brønsted acids (byproducts of DPPA or trace moisture hydrolysis), the ring opens to form a carbocation, which attacks another oxetane monomer.
-
Root Cause: Insufficient base (TEA) or acidic workup.[1]
-
Solution:
-
Immediate Fix: Ensure TEA is present in excess (1.2–1.5 equiv) throughout the reaction to neutralize the diphenylphosphoric acid byproduct.
-
Protocol Adjustment: Switch to N-Methylmorpholine (NMM), which is less nucleophilic but effectively scavenges acid.[1]
-
Issue 2: Symmetric Urea Byproduct
User Question: "I isolated a solid that analyzes as the symmetric urea (1,3-bis(3-methyloxetan-3-yl)urea) instead of the carbamate."
Technical Diagnosis: Moisture Ingress / Competitive Hydrolysis.
-
Mechanism: Water attacks the intermediate isocyanate to form the unstable carbamic acid
amine amine attacks remaining isocyanate Urea. -
Root Cause: Wet Benzyl alcohol or wet toluene.[1]
-
Solution:
-
Reagent Control: Dry Benzyl alcohol over 3Å molecular sieves or distill prior to use.
-
Process Control: Ensure the "Trapping" step (Step 3) has a high concentration of Benzyl alcohol relative to any residual moisture.
-
Issue 3: Product Decomposition During Purification
User Question: "The crude NMR looked clean, but after the column, the product purity dropped, and I see alcohol/aldehyde peaks."
Technical Diagnosis: Acid-Catalyzed Hydrolysis on Silica.
-
Mechanism: Standard silica gel is slightly acidic (pH 6–7).[1] This is sufficient to open the strained oxetane ring, especially if the elution is slow [3].
-
Solution:
-
Stationary Phase: Pre-wash the silica column with 1% Triethylamine in Hexanes before loading the sample.
-
Eluent: Add 0.5% TEA to the mobile phase.
-
Visualizing the Reaction & Failure Modes
Figure 1: Reaction Pathway and Failure Analysis
This diagram maps the successful pathway against the critical failure modes (Polymerization and Urea formation).
Caption: Figure 1. Mechanistic pathway of the Curtius rearrangement for oxetanes. Dashed red/grey lines indicate critical failure modes triggered by moisture or acidity.
Figure 2: Troubleshooting Decision Tree
Follow this logic flow to resolve low yields.
Caption: Figure 2. Diagnostic flowchart for isolating the root cause of synthesis failure.
Comparative Data: Solvent & Base Effects[1][3]
The following data summarizes the impact of reaction conditions on the stability of the oxetane ring during the Curtius rearrangement [4].
| Parameter | Condition A (Recommended) | Condition B (Risky) | Outcome Analysis |
| Solvent | Toluene (Anhydrous) | THF / Dioxane | Toluene allows higher temp for rearrangement without pressurization.[1] THF can coordinate Lewis acids but may contain peroxides.[1] |
| Base | Triethylamine (1.5 eq) | Pyridine (1.0 eq) | Pyridine is too weak to fully neutralize diphenylphosphoric acid, leading to ring opening. |
| Temperature | 70–80 °C | >100 °C | Temperatures >100 °C degrade the oxetane ring. |
| Purification | Silica + 1% TEA | Standard Silica | Standard silica results in ~15–20% loss of product via degradation on column.[1] |
References
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 49(48), 8979–8982. Link[1]
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 116(19), 12150–12233. Link[1]
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3-Aminooxetanes." Organic Letters, 12(9), 1944–1947. Link[1]
-
Duncton, M. A. (2011). "Minireview: Synthesis and stability of oxetane derivatives." MedChemComm, 2, 1135-1161.[1] Link
Sources
benzyl N-(3-methyloxetan-3-yl)carbamate stability under acidic and basic conditions
Technical Support Center: Stability Profile of Benzyl N-(3-methyloxetan-3-yl)carbamate
Case ID: OX-CBZ-003 Subject: Stability, Handling, and Deprotection of Oxetane-Carbamate Scaffolds Status: Resolved / Knowledge Base Article
Executive Summary
Benzyl N-(3-methyloxetan-3-yl)carbamate represents a critical "gem-dimethyl" bioisostere scaffold. Its stability profile is defined by a dichotomy: the oxetane ring is the weak link under acidic conditions, while the benzyl carbamate (Cbz) is the weak link under reducing conditions.
This guide addresses the specific stability windows required to maintain the integrity of the strained ether ring while manipulating the protecting group.
Module 1: The Acid Challenge (Critical Troubleshooting)
The Issue: Users frequently report "disappearance" of the starting material during acidic workups or deprotection attempts. The product converts into a polar baseline spot on TLC.
Root Cause:
While 3,3-disubstituted oxetanes are more stable than their mono-substituted counterparts due to steric shielding of the
-
Protonation: The ether oxygen accepts a proton (
). -
Ring Opening: The strain energy (~106 kJ/mol) drives rapid nucleophilic attack by the conjugate base (Cl⁻, Br⁻) or solvent (H₂O), leading to ring-opened byproducts (chlorohydrins or 1,3-diols).
Visualizing the Failure Mode:
Caption: Figure 1. Acid-catalyzed degradation pathway of the oxetane ring.[1] Note that this process is irreversible.
Troubleshooting Protocol:
| Condition | Risk Level | Recommendation |
| HCl / HBr (Anhydrous) | CRITICAL | DO NOT USE. Instant formation of chlorohydrins/bromohydrins. |
| TFA (Neat) | HIGH | Avoid. Trifluoroacetolysis can occur rapidly. |
| Aqueous Acid (pH < 2) | HIGH | Limit exposure to <15 mins at 0°C. |
| Silica Gel Chromatography | MODERATE | Silica is slightly acidic. Add 1% Et3N to eluent to buffer the stationary phase. |
| CDCl3 (NMR Solvent) | LOW | Old CDCl3 generates DCl/HCl. Filter through basic alumina or use DMSO-d6. |
Module 2: Basic Conditions & Cbz Stability
The Scenario: Users wish to perform alkylations or hydrolyses elsewhere on the molecule using bases like NaOH, LiOH, or NaH.
Technical Insight:
The oxetane ring is remarkably robust to base.[2] Unlike epoxides, oxetanes generally do not undergo ring opening with nucleophiles in basic media because the
-
Oxetane Ring: Stable to 1M NaOH, NaH, K2CO3, and organolithiums (at low temp).
-
Cbz Group: The weak link here. Strong bases at high temperatures can hydrolyze the carbamate.
Stability Matrix:
| Reagent | Conditions | Oxetane Status | Cbz Status | Outcome |
| LiOH / NaOH | 1M, 25°C, 2h | Stable | Stable | Safe for ester hydrolysis elsewhere. |
| NaOH | 60°C+, >2h | Stable | Unstable | Risk of Cbz hydrolysis to free amine. |
| NaH / DMF | 0°C to RT | Stable | Stable | Safe for N-alkylation (if NH is free). |
| t-BuOK | RT | Stable | Stable | Generally safe.[3] |
Module 3: The Deprotection Paradox (How to Remove Cbz)
The Problem: Standard Cbz removal often uses HBr/AcOH (Acidic) or Hydrogenolysis (Reductive).
-
HBr/AcOH: Will destroy the oxetane immediately.
-
Hydrogenolysis: Is the ONLY viable standard option.
Standard Operating Procedure (SOP): Hydrogenolysis
Rationale: Unlike cyclopropanes, which can ring-open under hydrogenation conditions, the oxetane ring is kinetically stable to Pd/C catalyzed hydrogenation at standard pressures.
Step-by-Step Protocol:
-
Solvent: Dissolve substrate in MeOH or EtOH (0.1 M).
-
Catalyst: Add 10 wt% Pd/C (wet support preferred to minimize ignition risk).
-
Atmosphere: Purge with
, then apply balloon (1 atm). -
Time: Stir vigorously at Room Temperature for 1–4 hours.
-
Monitoring: Monitor by TLC (Note: Free amine 3-amino-3-methyloxetane is highly polar/volatile).
-
Workup: Filter through Celite. Do not use acidic workup. Concentrate carefully (product is volatile).
Alternative (If alkene present): If the molecule contains an alkene that must be preserved, standard hydrogenolysis cannot be used.
-
Solution: Use Pd(OH)₂ (Pearlman's Catalyst) with cyclohexene as a hydrogen transfer source, or consider a different protecting group strategy (e.g., Boc, though Boc removal requires acid, which brings us back to Module 1).
-
Note: If you must use Boc, deprotection requires dilute TFA in DCM at 0°C with immediate quenching, but yield loss is expected.
-
Module 4: Analytical Signatures
How do you know if your ring has opened?
1H NMR Diagnostics (CDCl3/DMSO-d6):
| Feature | Intact Oxetane | Ring-Opened (Acid Product) |
| Ring Protons | Distinct AB system (doublets) around 4.3 – 4.9 ppm . | Shifted upfield to 3.5 – 3.8 ppm (typical aliphatic ether/alcohol range). |
| Multiplicity | Sharp doublets (J ~6 Hz). | Broad multiplets or triplets. |
| Methyl Group | Singlet ~1.5 - 1.7 ppm. | Singlet shift varies, often minor. |
LC-MS Signatures:
-
Intact:
-
Ring Opened (Hydrolysis):
(Addition of water). -
Ring Opened (HCl):
(Addition of HCl).
References & Authority
-
Oxetane Stability in Med Chem:
-
Cbz Deprotection Standards:
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006 .
-
Key Finding: Standard protocols for Hydrogenolysis vs. Acidic cleavage.
-
-
Oxetane Synthesis & Handling:
Sources
Technical Support Center: Cbz Deprotection of Benzyl N-(3-methyloxetan-3-yl)carbamate
Ticket ID: OX-CBZ-DEPROT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Safe removal of Cbz group while preserving the oxetane ring
Executive Summary & Strategy
The Challenge: You need to remove a Benzyloxycarbonyl (Cbz) group to release 3-methyloxetan-3-amine. The Risk: The oxetane ring is a strained ether.[1] While 3,3-disubstituted oxetanes (like your target) possess higher stability than their 2-substituted counterparts, they remain susceptible to ring-opening polymerization or hydrolysis under strong acidic conditions or in the presence of strong Lewis acids .
The Solution: The "Gold Standard" is Catalytic Hydrogenolysis under neutral conditions. This method cleaves the benzyl ester bond without perturbing the strained oxetane ring.
Decision Matrix (Method Selection)
Before proceeding, verify your lab's capabilities and the substrate's sensitivity using the logic flow below.
Figure 1: Strategic decision tree for selecting the optimal deprotection pathway.
Tier 1 Protocol: Catalytic Hydrogenolysis (The Gold Standard)
This protocol is designed to minimize catalyst poisoning by the resulting primary amine, a common issue with small, polar amines.
Mechanism: Palladium adsorbs
Reagents & Equipment
-
Substrate: Benzyl N-(3-methyloxetan-3-yl)carbamate
-
Catalyst: 10% Pd/C (wet support preferred to minimize ignition risk).
-
Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: EtOAc can be used if the amine is soluble, but alcohols are faster.
-
Hydrogen Source:
balloon (1 atm).
Step-by-Step Workflow
-
Preparation: Dissolve the substrate (1.0 equiv) in MeOH (0.1 M concentration).
-
Purge: Evacuate the flask and backfill with Nitrogen (
) three times to remove oxygen. -
Catalyst Addition: Carefully add 10% Pd/C (10-20 wt% loading relative to substrate) under a stream of inert gas.
-
Expert Tip: If your substrate contains sulfur traces, use Pearlman’s Catalyst (
) instead, as it is more robust.
-
-
Hydrogenation: Evacuate and backfill with
(balloon) three times. Stir vigorously at Room Temperature (RT). -
Monitoring: Check TLC or LC-MS after 1 hour. The reaction typically completes in 1–4 hours.
-
Self-Validation: Look for the disappearance of the UV-active benzyl spot. The product (amine) has low UV absorbance; use a stain (Ninhydrin or KMnO4).
-
-
Workup (CRITICAL):
-
Filter the mixture through a pad of Celite to remove Pd/C.
-
Rinse the pad with MeOH.
-
Do NOT use acidic washes.
-
-
Isolation: Concentrate the filtrate under reduced pressure (keep bath < 40°C).
-
Warning: 3-methyloxetan-3-amine is a low-molecular-weight amine. It may be volatile. If possible, carry the crude solution directly into the next step.
-
Tier 2 Protocol: Transfer Hydrogenation (No Gas Cylinder)
Use this if safety regulations prohibit hydrogen cylinders or if you lack a hydrogenation manifold.
Reagents
-
Hydrogen Donor: 1,4-Cyclohexadiene (10 equiv) OR Ammonium Formate (5 equiv).
-
Catalyst: 10% Pd/C.[2]
-
Solvent: MeOH/THF (1:1).
Step-by-Step Workflow
-
Dissolve substrate in solvent.
-
Add the Hydrogen Donor.
-
Note: If using Ammonium Formate, the reaction may require mild heating (40-50°C). Ensure the oxetane is stable at this temp (usually yes for 3,3-disubstituted).
-
-
Stir for 2–6 hours.
-
Filter through Celite and concentrate.
-
Cleanup: If using ammonium formate, you may have residual ammonium salts. These can sublime or require an ion-exchange resin to remove.
-
Troubleshooting Guide (FAQs)
Q1: My reaction stalled at 50% conversion. What happened?
-
Diagnosis: Catalyst Poisoning. The generated free amine (3-methyloxetan-3-amine) is basic and can coordinate strongly to the Pd surface, deactivating it.
-
Fix:
-
Add Acid (Carefully): Add 1.0 equiv of Acetic Acid (AcOH) to the reaction. This protonates the amine, preventing coordination. Note: AcOH is weak enough that it generally does not open 3,3-disubstituted oxetanes at RT.
-
Switch Catalyst: Use
(Pearlman's Catalyst), which is often more active for difficult deprotections.
-
Q2: I see a new spot on TLC that is very polar, but it's not my amine. (Ring Opening)
-
Diagnosis: You likely generated the ring-opened 1,3-diol or homo-allyl alcohol. This happens if strong acids (HCl, HBr) were present or if the Pd/C was "acidic" (some batches are).
-
Fix:
-
Check your solvent for acid traces (especially if using chloroform/DCM).
-
Add a buffer: Include solid
or in the hydrogenation mixture to scavenge stray protons.
-
Q3: Can I use HBr/AcOH or TFA?
-
Answer: NO. While 3,3-disubstituted oxetanes are more stable than unsubstituted ones, they are still strained ethers. Strong acids like HBr will rapidly open the ring to form the bromide/alcohol derivatives.
Q4: How do I store the free amine?
-
Answer: Oxetan-3-amines are prone to polymerization upon long-term storage, especially if not perfectly dry (hydrolysis risk).
-
Recommendation: Use immediately in the next step (e.g., amide coupling). If storage is necessary, store as a solution in a non-nucleophilic solvent (like THF) at -20°C, or form a salt with a weak acid like Oxalic acid (if compatible with downstream chemistry).
Data Comparison: Method Efficacy
| Feature | Catalytic Hydrogenolysis ( | Transfer Hydrogenation | Acid Hydrolysis (HBr) |
| Oxetane Integrity | High (Neutral conditions) | High (Mild conditions) | Low (High risk of ring opening) |
| Reaction Speed | Fast (1-4 h) | Moderate (2-8 h) | Fast |
| Scalability | Excellent | Good | N/A (Destructive) |
| Safety | Flammable Gas Risk | Chemical Handling | Corrosive |
| Recommendation | Primary Choice | Backup Choice | Do Not Use |
Visualizing the Pathway
Figure 2: Reaction pathway showing the desired route vs. the acid-catalyzed degradation pathway.
References
-
Wuitschik, G., et al. (2006).[4] "Oxetanes as Promising Modules in Drug Discovery."[4][5][6][7] Angewandte Chemie International Edition, 45(46), 7736–7739.[4]
- Context: Establishes the stability profile of 3,3-disubstituted oxetanes and their utility as gem-dimethyl surrog
-
Wuitschik, G., et al. (2010).[5] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.
- Context: Comprehensive review on the synthesis and handling of oxetane-containing building blocks, including amine gener
-
Bull, J. A., et al. (2016).[5] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][5][6] Chemical Reviews, 116(19), 12150–12233.
- Context: detailed analysis of oxetane ring stability under various reaction conditions, confirming stability to hydrogenolysis.
- Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. Context: General reference for Cbz deprotection mechanisms and standard protocols.
For further assistance, please contact the Synthesis Support Team at [Insert Lab Contact].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
challenges in the scale-up synthesis of benzyl N-(3-methyloxetan-3-yl)carbamate
Ticket System: Scale-Up Synthesis of Benzyl N-(3-methyloxetan-3-yl)carbamate
User Persona: Senior Process Chemist / Medicinal Chemist Ticket ID: OX-3M-CBZ-004 Status: Open Priority: Critical (Safety/Yield Impact)
Core Directive & Safety Briefing
Subject: Scale-up architecture for the synthesis of Benzyl N-(3-methyloxetan-3-yl)carbamate via Curtius Rearrangement.
Executive Summary: The scale-up of 3,3-disubstituted oxetanes presents a "bipolar" challenge: the ring is kinetically stable to base/nucleophiles but thermodynamically primed for explosive polymerization under acidic conditions. For the target molecule, the Curtius Rearrangement of 3-methyloxetane-3-carboxylic acid is the industry-standard route, superior to direct amine protection due to the instability of the free 3-amino-3-methyloxetane base.
🔴 CRITICAL SAFETY NOTICE (Read Before Experimentation)
| Hazard Class | Risk Description | Mitigation Protocol |
| Energetic | Acyl Azide Intermediate: The acyl azide formed from 3-methyloxetane-3-carboxylic acid is potentially explosive. Accumulation in batch reactors can lead to catastrophic thermal runaway. | Do not isolate the azide on scale. Use continuous flow processing or "semibatch" dosing where the azide is consumed immediately upon formation. |
| Chemical | Ring Opening Polymerization: The oxetane ring strain (~106 kJ/mol) makes it susceptible to acid-catalyzed ring opening. Trace acid (e.g., from DPPA byproducts or silica gel) causes rapid polymerization to polyethers. | Strict pH Control: Maintain pH > 7.5 at all times. Use base-washed silica or alumina for purification. Avoid Lewis acids. |
| Pressure | Gas Evolution: The rearrangement releases stoichiometric | Ensure reactor venting capacity is calculated for peak gas generation, not average. |
Synthesis Workflow & Logic Map
The following diagram outlines the recommended scale-up pathway, highlighting critical control points (CCPs) where the reaction often fails.
Figure 1: Reaction pathway for the Curtius rearrangement of oxetane carboxylic acid. Note the critical branching paths leading to safety hazards or product degradation.
Troubleshooting Guide (The "Ticket" System)
Ticket #001: "The reaction mixture turned into a solid gel."
Diagnosis: Acid-Catalyzed Ring-Opening Polymerization (ROP). Root Cause: The Curtius rearrangement using DPPA (Diphenylphosphoryl azide) generates diphenyl phosphate as a byproduct. While Triethylamine (TEA) is used to neutralize it, local acidic hotspots or insufficient base stoichiometry can trigger the oxetane to open and polymerize. Resolution Protocol:
-
Base Stoichiometry: Ensure you are using at least 1.2 equivalents of TEA relative to DPPA.
-
Solvent Switch: Avoid halogenated solvents (DCM/CHCl3) which can become slightly acidic over time. Use Toluene or THF .
-
Quench: Do not use acidic aqueous washes (e.g., 1M HCl) to remove excess amine. Use saturated NH4Cl or a phosphate buffer at pH 7.0 .
Ticket #002: "Yield is low (<40%) and NMR shows urea byproducts."
Diagnosis: Moisture Ingress (Hydrolysis of Isocyanate). Root Cause: The isocyanate intermediate is highly electrophilic. If water is present, it hydrolyzes to the free amine, which then reacts with the remaining isocyanate to form the symmetric urea (1,3-bis(3-methyloxetan-3-yl)urea). Resolution Protocol:
-
Drying: Dry the Benzyl Alcohol (BnOH) over molecular sieves (3Å) before use.
-
Order of Addition: Do not premix all reagents if moisture is suspected. Generate the isocyanate first (observe
cessation), then add the dry alcohol. -
Catalysis: Add DBTL (Dibutyltin dilaurate) (0.1 mol%) to accelerate the alcohol addition, allowing the alcohol to outcompete trace water.
Ticket #003: "Violent gas evolution observed during scale-up."
Diagnosis: Thermal Runaway / Delayed Onset. Root Cause: In batch mode, the acyl azide accumulated because the temperature was too low to trigger rearrangement immediately. When the threshold temp was reached, all the azide decomposed simultaneously. Resolution Protocol:
-
Dosing Strategy: Switch to a semi-batch process. Heat the solvent and Benzyl Alcohol to reaction temperature (e.g., 80°C). Slowly dose the pre-formed (or in-situ forming) acyl azide solution into the hot zone.
-
Flow Chemistry: For scales >100g, use a continuous flow reactor for the thermal rearrangement step. This minimizes the active volume of explosive azide at any given second.
Detailed Experimental Protocols
Method A: One-Pot Curtius (Recommended for <50g)
Note: This protocol uses DPPA. Ensure high-efficiency fume hood ventilation.
-
Activation: To a solution of 3-methyloxetane-3-carboxylic acid (1.0 equiv) in anhydrous Toluene (10 V) under Argon, add Triethylamine (1.2 equiv).
-
Azide Formation: Cool to 0°C. Add DPPA (1.1 equiv) dropwise over 30 minutes. Stir at 0°C for 1 hour.
-
Rearrangement & Trapping:
-
Add Benzyl Alcohol (1.5 equiv) and DBTL (0.1 mol%).
-
Fit the flask with a reflux condenser and a gas bubbler.
-
Slowly heat to 80°C. Caution: Monitor
evolution. Adjust heating ramp to maintain steady, controllable gas evolution.
-
-
Completion: Stir at 80°C for 4 hours until gas evolution ceases.
-
Workup: Cool to RT. Wash with sat. NaHCO3 (2x) and Brine (1x). Dry organic layer over Na2SO4.
-
Purification: Concentrate in vacuo. If chromatography is needed, treat Silica Gel with 1% Triethylamine in Hexanes before loading the column to neutralize surface acidity. Elute with EtOAc/Hexanes.[2]
Method B: Flow Chemistry (Recommended for >100g)
Reference standard for safety on scale.
-
Feed A: 3-methyloxetane-3-carboxylic acid + TEA + DPPA in Toluene (kept at 0°C).
-
Reactor: Coil reactor heated to 100°C (Residence time: 10 mins).
-
Feed B: Benzyl alcohol in Toluene (Introduced at a T-mixer after the coil or included in Feed A if thermal stability permits).
-
Back Pressure: Maintain 100 psi to keep
in solution or use a gas-liquid segmenter.
References & Authoritative Grounding
-
Oxetane Stability & Bioisosteres:
-
Wurts, J., et al. "Methodological improvements in the synthesis of 3,3-disubstituted oxetanes." Journal of Medicinal Chemistry, 2010.[3]
-
Insight: Establishes the hierarchy of oxetane stability (stable to base, labile to acid) and pKa shifts.
-
-
Curtius Rearrangement Safety:
-
Kappe, C. O., et al. "Continuous Flow Synthesis of Carbamates via Curtius Rearrangement." Organic Process Research & Development, 2012.
-
Insight: detailed safety data on acyl azide accumulation and heat transfer advantages in flow.
-
-
Oxetane Ring Opening Mechanisms:
-
Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 2016.
-
Insight: Comprehensive review on the mechanism of acid-catalyzed ring opening and polymerization.
-
-
General Scale-Up of Carbamates:
-
Organic Syntheses, Coll. Vol. 6, p. 95 (1988). General procedures for Curtius rearrangements using DPPA.
-
Sources
removal of impurities from benzyl N-(3-methyloxetan-3-yl)carbamate synthesis
Welcome to the technical support guide for the synthesis and purification of benzyl N-(3-methyloxetan-3-yl)carbamate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important building block. Here, we address common challenges and provide field-tested solutions to ensure the highest purity of your final product. Our approach is grounded in mechanistic principles to help you not only solve problems but also understand their origins.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: My final product is an oil and won't solidify. The literature suggests it should be a solid. What's the likely cause?
A1: This is a very common issue and almost always points to the presence of impurities that are depressing the melting point and inhibiting crystallization. The most frequent culprits are residual benzyl alcohol, unreacted starting amine, or excess solvent. Benzyl alcohol is a particularly common impurity as it is a byproduct of benzyl chloroformate degradation.[1][2]
Troubleshooting Steps:
-
High-Vacuum Drying: First, ensure all volatile solvents (e.g., ethyl acetate, dichloromethane) are thoroughly removed under high vacuum.
-
Aqueous Washes: If not already performed, dissolve the crude oil in a water-immiscible solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl or 5% citric acid solution) to remove the basic starting amine, followed by a mild base (e.g., 5% NaHCO₃ solution) to remove acidic byproducts, and finally with brine. Dry the organic layer over Na₂SO₄ or MgSO₄ and concentrate again.[3]
-
Specific Benzyl Alcohol Removal: If benzyl alcohol is suspected (confirmable by ¹H NMR), a high-vacuum distillation or trituration/crystallization from a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate can be effective.[4]
Q2: My ¹H NMR spectrum shows a sharp singlet around 5.2 ppm, but also another singlet near 4.6 ppm and some unidentifiable aromatic peaks. What are these?
A2: The singlet around 5.2 ppm is characteristic of the desired product's benzylic protons (-O-CH₂ -Ph).[5] The other signals likely correspond to common side-products:
-
Dibenzyl Carbonate: This byproduct can form if the benzyl chloroformate reacts with benzyl alcohol present in the reaction. It often shows a singlet around 5.1-5.2 ppm, which can overlap with your product, but its presence will alter integration values.
-
Benzyl Alcohol: Has a benzylic singlet typically around 4.6-4.7 ppm in CDCl₃ and aromatic signals. Its presence is a strong indicator of moisture during the reaction or impure benzyl chloroformate.[2]
-
Unreacted Benzyl Chloroformate: While often hydrolyzed during workup, traces can remain, showing a singlet around 5.25 ppm.[6]
Q3: I'm seeing a byproduct with a mass corresponding to a di-benzylated amine. How is this possible?
A3: While primary amines typically form the mono-Cbz protected carbamate, over-reaction can occur, though it is less common. A more likely scenario involves side reactions of benzyl chloroformate, which can sometimes lead to the formation of N-benzylated (Bn) compounds in addition to the expected N-carbobenzyloxy (Cbz) products.[7] This is favored by certain electronic factors and reaction conditions. To minimize this, ensure slow addition of benzyl chloroformate at a controlled temperature (e.g., 0 °C) and avoid a large excess of the reagent.[5][8]
In-Depth Troubleshooting and Purification Protocols
This section provides a systematic approach to identifying and removing key impurities. The synthesis of benzyl N-(3-methyloxetan-3-yl)carbamate is typically achieved by the reaction of (3-methyloxetan-3-yl)methanamine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[9][10]
Caption: Fig 1. Synthesis pathway and common impurity sources.
Problem 1: Removal of Unreacted Starting Materials and Salts
Causality: The starting amine is basic and will exist as a hydrochloride or other salt after reacting with the HCl byproduct of the Cbz protection. Unreacted benzyl chloroformate is readily hydrolyzed. The base used (e.g., triethylamine, sodium bicarbonate) will also be present as a salt. These are typically highly polar and water-soluble.
Solution: Liquid-Liquid Extraction Workflow
This is the first and most critical purification step.
Caption: Fig 2. Liquid-liquid extraction workflow for initial cleanup.
Step-by-Step Protocol:
-
Quench the reaction mixture by carefully adding water.
-
Transfer the mixture to a separatory funnel and add ethyl acetate to dissolve the organic components.
-
Acid Wash: Add an equal volume of 1M HCl or 5% citric acid solution. Shake vigorously and allow the layers to separate. Drain and discard the aqueous (bottom) layer. This step protonates the unreacted (3-methyloxetan-3-yl)methanamine, making it water-soluble.
-
Base Wash: Add an equal volume of saturated sodium bicarbonate solution. This neutralizes any remaining acid and removes acidic impurities. Vent the funnel frequently to release CO₂ gas. Drain and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with saturated NaCl solution (brine) to remove the bulk of the dissolved water.
-
Drying & Concentration: Drain the organic layer into a flask, add anhydrous sodium sulfate or magnesium sulfate, swirl, and let it stand for 10-15 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Problem 2: Persistent Impurities (Benzyl Alcohol, Dibenzyl Carbonate)
Causality: These impurities are structurally similar to the product, sharing the benzyl group, and have similar polarities. They are often not fully removed by simple extraction.
Solution A: Recrystallization
This method is highly effective if the product is a solid and the impurities are present in smaller quantities. The goal is to find a solvent system where the product has high solubility at high temperatures but low solubility at low temperatures, while impurities remain in solution.
| Solvent System | Suitability for Benzyl Carbamates | Rationale |
| Ethyl Acetate / Hexanes | Excellent | The product is typically soluble in warm ethyl acetate; adding hexanes as an anti-solvent induces crystallization upon cooling.[4] |
| Isopropanol / Water | Good | A polar protic system that can be effective for moderately polar compounds. |
| Toluene | Fair | Can be used for less polar carbamates; cooling often yields crystals. |
| Dichloromethane / Hexanes | Good | Similar principle to EtOAc/Hexanes but uses a more volatile solvent.[5] |
Step-by-Step Protocol (Ethyl Acetate / Hexanes):
-
Dissolve the crude product in a minimal amount of warm ethyl acetate (e.g., 40-50 °C).
-
Once fully dissolved, slowly add hexanes dropwise while stirring until the solution becomes faintly cloudy (the point of saturation).
-
Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod.
-
Once crystallization begins, place the flask in an ice bath or refrigerator (4 °C) for several hours to maximize yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under high vacuum.
Solution B: Flash Column Chromatography
If recrystallization fails or the product is an oil, chromatography is the definitive method for purification.[11][12] The oxetane ring adds polarity, which helps in separating the product from the less polar dibenzyl carbonate and more polar benzyl alcohol.
Step-by-Step Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient system of Ethyl Acetate in Hexanes is typically effective. Start with a low polarity mixture (e.g., 10% EtOAc in Hexanes) and gradually increase the polarity (e.g., to 30-40% EtOAc).
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the starting eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution:
-
Dibenzyl carbonate (less polar) will elute first.
-
The desired product, benzyl N-(3-methyloxetan-3-yl)carbamate , will elute next.
-
Benzyl alcohol (more polar) will elute last.
-
-
Monitoring: Use Thin Layer Chromatography (TLC) to track the separation and identify the fractions containing the pure product.
-
Collection & Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Analytical Confirmation of Purity
After purification, it is essential to confirm the identity and purity of the final compound using standard analytical techniques.
-
NMR (¹H, ¹³C): Confirms the chemical structure. Look for the absence of impurity peaks.
-
LC-MS: Provides the molecular weight of the compound and is an excellent tool for assessing purity.[13] A single sharp peak in the chromatogram with the correct mass is desired.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
By methodically applying these troubleshooting and purification strategies, researchers can overcome common hurdles in the synthesis of benzyl N-(3-methyloxetan-3-yl)carbamate and obtain material of high purity suitable for subsequent applications.
References
- Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.
- MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.
- ResearchGate. (2025). Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Google Patents. (n.d.). EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates.
- Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.
- Beilstein Journals. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives.
- PubMed Central (PMC). (n.d.). Benzyl N-(3-chloro-4-fluorophenyl)carbamate.
- Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation.
- Wikipedia. (n.d.). Benzyl chloroformate.
- PubMed Central (PMC). (2020). Chemical Space Exploration of Oxetanes.
- PubMed Central (PMC). (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System.
- Google Patents. (n.d.). US9487500B2 - Compounds and compositions thereof.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Google Patents. (n.d.). US3523978A - Process for the purification of benzyl alcohol.
- ResearchGate. (n.d.). Chromatographic Determination of Carbamate Pesticides in Environmental Samples.
- Google Patents. (n.d.). WO2013169531A1 - Methods for making oxetan-3-ylmethanamines.
- Common Organic Chemistry. (n.d.). Benzyl Chloroformate.
- ResearchGate. (2025). Photochemical Protection of Amines with Cbz and Fmoc Groups.
- MDPI. (n.d.). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents.
- Dakenchem. (n.d.). The Chemistry of Amine Protection: Benzyl Chloroformate Explained.
- ResearchGate. (2025). Various Approaches for the Synthesis of Organic Carbamates.
- PubMed Central (PMC). (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents.
- ResearchGate. (2025). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one.
- Wikipedia. (n.d.). Benzyl carbamate.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
- Google Patents. (2007). United States Patent.
- Google Patents. (n.d.). EP0045234B1 - Dealkylation process for tertiary amines by the use of alpha-chlorinated chloroformiates.
- PubMed Central (PMC). (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry.
- J-STAGE. (n.d.). Efficient Detachment of N-Benzyl Carbamate Group.
- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
- Organic Chemistry.org. (2019). Cbz-Protected Amino Groups.
- ResearchGate. (n.d.). Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables.
- Wikipedia. (n.d.). Carbamate.
- PubMed Central (PMC). (n.d.). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues.
-
Google Patents. (n.d.). EP2707363A1 - A process for the preparation of benzyl [(3as,4r,6s,6ar)-6-hydroxy-2,2- dimethyltetrahydro-3ah-cyclopenta[d][7][14]dioxol]-4-yl]carbamate and intermediates in the process. Retrieved from patents.google.com.
- Google Patents. (n.d.). EP0455533B1 - Process for the production of benzyl methacrylate and its aromatic ring substituted halogenated and alkylated derivatives.
- Organic Syntheses. (n.d.). Acrylamide, N-benzyl - Organic Syntheses Procedure.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Atlantis Press. (n.d.). Study on Synthesis Of Oxetan-3-ol.
Sources
- 1. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
- 2. US3523978A - Process for the purification of benzyl alcohol - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Benzyl N-(3-chloro-4-fluorophenyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzyl Chloroformate [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orgsyn.org [orgsyn.org]
- 13. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. connectjournals.com [connectjournals.com]
improving the reaction conditions for coupling 3-methyl-3-aminooxetane
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Advisory – Optimization of Coupling Protocols for 3-Methyl-3-Aminooxetane
Executive Summary
Coupling 3-methyl-3-aminooxetane (3-MAO) presents a deceptive challenge in medicinal chemistry. While the oxetane ring is often marketed as a stable gem-dimethyl surrogate, the specific electronic and steric environment of the 3-amino position creates a "perfect storm" for reaction failure.
The Core Problem: The amine at the 3-position is neopentyl-like (sterically hindered) and electronically deactivated (due to the inductive effect of the cyclic ether oxygen). Furthermore, the ring strain (~106 kJ/mol) makes the scaffold susceptible to acid-catalyzed ring opening during workup or deprotection steps.
This guide provides troubleshooting protocols to overcome low nucleophilicity and prevent scaffold degradation.
Module 1: Amide Coupling Troubleshooting
User Issue: “I am using standard EDC/HOBt or HATU conditions, but conversion is stalled at <30%. Heating the reaction leads to decomposition.”
Root Cause Analysis:
-
Low Nucleophilicity: The inductive withdrawing effect of the oxetane oxygen lowers the pKa of the amine (approx. pKa ~7.8–8.2 vs. 10.6 for t-butylamine), making it a poor nucleophile.
-
Steric Shielding: The C3 quaternary center blocks the approach to bulky activated esters.
Protocol A: The "High-Force" Activation Method (Recommended)
Use this when standard peptide coupling fails.
-
Activation: Convert the carboxylic acid to an acid chloride using Ghosez’s reagent (1-chloro-N,N,2-trimethylpropenylamine) or Oxalyl Chloride/DMF. Note: Acid chlorides are smaller and more reactive than HATU-active esters.
-
Base Selection: Use 2,6-Lutidine or Collidine instead of DIEA/TEA. These weaker, non-nucleophilic bases prevent acyl transfer side reactions and buffer the system effectively.
-
Solvent: DCM or Chloroform (0.1 M).
-
Temperature: 0 °C to Room Temperature. Do not heat above 40 °C.
Protocol B: Enhanced HATU Coupling (For Acid-Sensitive Substrates)
If acid chlorides are too harsh for your substrate.
| Parameter | Standard Condition | Optimized 3-MAO Condition | Why? |
| Reagent | HATU (1.1 equiv) | COMU or HATU (1.5 equiv) | Higher stoichiometry drives kinetics for poor nucleophiles. |
| Base | DIEA (3.0 equiv) | NMM (N-methylmorpholine) (4.0 equiv) | NMM is less basic than DIEA, reducing risk of base-mediated ring destruction if the electrophile is sensitive. |
| Additive | None | HOAt (0.5 equiv) | Catalyzes the active ester attack. |
| Time | 2–4 hours | 12–24 hours | Steric hindrance requires extended reaction times. |
Critical Alert: Never use strong Lewis acids (e.g.,
,) or strong protic acids (HCl in MeOH) with this scaffold. The oxetane ring will open to form a 1,3-diol or chlorohydrin derivative.
Module 2: Buchwald-Hartwig C-N Cross-Coupling
User Issue: “I’m trying to arylate 3-MAO. Pd(OAc)2/BINAP gives no product, just unreacted starting material.”
Root Cause Analysis: The 3-MAO amine is a hindered primary amine . Standard ligands like BINAP or DPPF are insufficiently electron-rich to promote the oxidative addition of the aryl halide and too sterically crowded to facilitate the coordination of this specific bulky amine.
Protocol C: The "Hindered Amine" Catalyst System
Ligand Selection: You must use dialkylbiaryl phosphine ligands designed for hindered amines.
-
Primary Choice: BrettPhos or tBuBrettPhos (Excellent for primary amines).
-
Secondary Choice: RuPhos (Good for secondary amines, but often works here due to the steric bulk).
The Recipe:
-
Pre-catalyst: Pd(OAc)₂ (5 mol%) + BrettPhos (10 mol%) OR use BrettPhos Pd G4 precatalyst (recommended for consistency).
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv).
-
Note: Oxetanes are generally stable to strong bases like NaOtBu, unlike acids.
-
-
Solvent: 1,4-Dioxane or Toluene (degassed).
-
Temperature: 80 °C – 100 °C.
Tech Tip: If using the HCl salt of 3-MAO, you MUST include an extra equivalent of base (total 2.4 equiv) to free-base the amine in situ. Failure to do this is the #1 cause of reaction failure.
Module 3: Handling the HCl Salt & Workup
User Issue: “My product disappears during aqueous workup.”
Troubleshooting Guide:
Q: Can I wash with 1N HCl to remove excess amine? A: NO. Even dilute HCl can trigger ring opening of the oxetane, especially if the reaction mixture contains any unreacted activated esters or alcohols.
-
Solution: Wash with 0.5 M Citric Acid (pH ~4) or saturated NH₄Cl . These are mild enough to preserve the ring.
Q: How do I free-base the starting material? A: 3-MAO free base is a low-molecular-weight, polar amine that is difficult to extract from water.
-
Protocol: Do not isolate the free base. Use the HCl salt directly in the reaction and add stoichiometric base (DIEA or NaOtBu) to the reaction vessel. If you must isolate, use an ion-exchange resin (SCX-2) and elute with ammonia in methanol, then concentrate carefully (volatile!).
Visual Decision Guides
Figure 1: Reaction Condition Selector
Caption: Decision tree for selecting the optimal coupling protocol based on substrate stability and reaction type.
Figure 2: The "Safe" Workup Workflow
Caption: Optimized workup procedure to prevent acid-catalyzed ring opening of the oxetane moiety.
References
-
Oxetane Properties & Stability: Bull, J. A.; Croft, R. A.; Davis, O. A.; Doran, R.; Morgan, K. F. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chem. Rev.2016 , 116, 12150–12233. [Link]
-
Amide Coupling Reagent Comparison (COMU vs HATU): El-Faham, A.; Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chem. Rev.2011 , 111, 6557–6602. [Link]
-
Oxetane Ring Opening Mechanisms: Wuitschik, G. et al. Oxetanes as Promising Modules in Drug Discovery. Angew.[1] Chem. Int. Ed.2006 , 45, 7736–7739. [Link]
Sources
Technical Support Center: Protecting Group Strategies for 3-Methyl-3-Aminooxetane
The following technical guide is structured as a Tier 3 Support Knowledge Base for medicinal chemists and process scientists.
Ticket ID: OX-3M3A-PG-STRAT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Topic: Troubleshooting protection/deprotection cycles while maintaining oxetane ring integrity.
Executive Summary: The "Oxetane Paradox"
The 3-methyl-3-aminooxetane motif is a high-value bioisostere for gem-dimethyl groups and carbonyls, offering improved solubility and metabolic stability. However, it presents a unique chemical paradox:
-
Steric Congestion: The 3,3-disubstitution creates a neopentyl-like environment, making the amine nucleophilically sluggish and difficult to protect.
-
Ring Fragility: While 3,3-disubstitution provides kinetic stabilization (Thorpe-Ingold effect), the ring remains thermodynamically strained (~26 kcal/mol) and susceptible to acid-catalyzed nucleophilic ring opening (A-NRO).
This guide addresses the failure modes of standard protocols and provides validated alternative strategies.
Part 1: Strategic Decision Matrix
Before selecting a reagent, assess your downstream conditions. The following logic flow minimizes the risk of ring fragmentation.
Figure 1: Decision tree for selecting protecting groups based on substrate sensitivity and orthogonality requirements.
Part 2: Troubleshooting & Protocols (Q&A Format)
Module A: The Acid Risk (Boc Strategy)
User Question: "I used standard 50% TFA/DCM to remove a Boc group from my 3-methyl-3-aminooxetane intermediate, but NMR shows a complex mixture. Did I open the ring?"
Technical Diagnosis: Yes. While 3,3-disubstituted oxetanes are more stable than monosubstituted ones, strong acids like TFA protonate the ring oxygen. In the presence of even weak nucleophiles (trifluoroacetate anion, adventitious water, or intramolecular nucleophiles), the ring opens to form a tertiary cation or direct substitution product.
The Fix: The "Scavenger & Solvent" Protocol If you must use Boc, you cannot use standard TFA protocols. You must minimize the lifetime of the carbocation and the nucleophilicity of the medium.
Recommended Protocol (HCl/Dioxane Method):
-
Solvent: Dissolve substrate in anhydrous 1,4-dioxane (0.1 M). Avoid DCM which can facilitate ion-pairing and ring opening.
-
Reagent: Add 4.0 M HCl in dioxane (5-10 equiv) at 0°C .
-
Scavenger: Add Triethylsilane (TES) (2 equiv) if you suspect cation-trapping issues.
-
Execution: Warm to Room Temperature (RT). Monitor by TLC/LCMS. Do not heat.
-
Workup: Concentrate under reduced pressure without heating above 30°C. A basic workup (NaHCO3) should be performed immediately to neutralize residual acid.
Why this works: HCl in dioxane is less conducive to the SN1-type ring opening mechanism than TFA/DCM. The chloride counter-ion is a better nucleophile than trifluoroacetate but, in anhydrous dioxane, the oxetane ring is kinetically persistent enough to survive the rapid decarboxylation of the Boc group.
Module B: The Safe Harbor (Fmoc Strategy)
User Question: "I switched to Fmoc to avoid acid, but the protection reaction (Fmoc-Cl + NaHCO3) is stalling at 60% conversion. Is the amine too hindered?"
Technical Diagnosis: The 3-methyl-3-amino group is neopentyl-like. The nucleophilic attack of the amine onto the Fmoc-Cl carbonyl is sterically retarded. Standard Schotten-Baumann conditions (aqueous/organic biphasic) often fail because the hydrolysis of Fmoc-Cl competes with the slow amine acylation.
The Fix: Enhanced Acylation Protocol You need a more reactive reagent and a homogeneous system.
Recommended Protocol (Fmoc-OSu/Silylation):
-
Silylation (The "Trojan Horse"):
-
Acylation:
-
Cool to RT. Add Fmoc-OSu (1.1 equiv) and DIEA (0.5 equiv).
-
Stir for 4-16 hours.
-
-
Workup:
-
Add MeOH (to quench TMS). Wash with phosphate buffer (pH 5.5) to remove byproducts.
-
Why this works: BSA silylation temporarily masks the polarity and increases the effective nucleophilicity of the amine, while Fmoc-OSu suppresses dipeptide formation and is more stable than Fmoc-Cl.
Module C: Orthogonal Precision (Alloc & Teoc)
User Question: "I have a benzyl ester in my molecule that I need to keep. I need to deprotect the amine without hydrogenation (risk of ring opening) or strong acid. What do you recommend?"
Technical Diagnosis: This is the ideal use case for Alloc (Allyloxycarbonyl) or Teoc (2-(Trimethylsilyl)ethoxycarbonyl) . Both are orthogonal to benzyl esters and oxetane-safe.
Option 1: Alloc (Palladium Labile)
-
Pros: De-protection is neutral and extremely mild.[9]
-
Cons: Requires Pd catalyst removal.
-
Protocol:
-
Dissolve Alloc-protected oxetane in dry DCM.
-
Add Phenylsilane (PhSiH3) (2-3 equiv) as the allyl scavenger. Avoid nucleophilic scavengers like morpholine if the oxetane is highly activated.
-
Add Pd(PPh3)4 (1-5 mol%).
-
Stir at RT for 30 mins. The silane rapidly reduces the
-allyl palladium complex, regenerating the catalyst and preventing side reactions.
-
Option 2: Teoc (Fluoride Labile)
-
Pros: Removed with TBAF or CsF. No heavy metals.
-
Cons: Fluoride can be basic; commercial Teoc reagents are expensive.
-
Protocol:
-
Dissolve Teoc-protected oxetane in THF.
-
Add TBAF (1 M in THF) (1.5 equiv).
-
Stir at 0°C to RT.
-
Warning: If the molecule contains base-sensitive esters, buffer the TBAF with acetic acid (1:1 ratio).
-
Part 3: Comparative Data Summary
| Feature | Boc (Modified) | Fmoc | Alloc | Teoc |
| Reagent | Boc2O / HCl | Fmoc-OSu / Piperidine | Alloc-Cl / Pd(0) | Teoc-OSu / TBAF |
| Installation | Slow (Steric) | Slow (Steric) | Moderate | Slow |
| Deprotection Cond. | Acid (HCl/Dioxane) | Base (Piperidine) | Neutral (Pd cat.) | Fluoride (TBAF) |
| Oxetane Risk | High (Ring Opening) | Low (Stable) | Very Low | Low |
| Orthogonality | vs. Base/H2 | vs. Acid/H2 | vs. Acid/Base | vs. Acid/Base |
| Rec. Use Case | Only if necessary | Primary Recommendation | Complex Synthesis | Fluoride-compatible |
Part 4: References
-
Burkhard, J. A., Wirtschafter, J. D., Dombrowski, A. W., & Rogers-Evans, M. (2010). Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes: A New Class of Gem-Dimethyl Bioisosteres.Angewandte Chemie International Edition , 49(20), 3524–3527. Link
-
Wirtschafter, J. D., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.Chemical Reviews , 116(24), 15284–15343. Link
-
Duncton, M. A. J. (2011). Minireview: Oxetanes in Drug Discovery.MedChemComm , 2, 1135-1161. Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis.[1][2][10] 5th Edition, John Wiley & Sons. (Standard reference for deprotection mechanisms). Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[7][11][12][13][14][15]Chemical Reviews , 109(6), 2455–2504. Link
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. rsc.org [rsc.org]
- 4. reddit.com [reddit.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 11. reddit.com [reddit.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. Protective Groups [organic-chemistry.org]
- 15. Trifluoroacetamides [organic-chemistry.org]
optimization of work-up procedures for benzyl N-(3-methyloxetan-3-yl)carbamate
Case ID: OX-CBZ-001
Status: Active Support
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Critical Stability Warning
Welcome to the Technical Support Center. You are accessing this guide because you are working with Benzyl N-(3-methyloxetan-3-yl)carbamate , a valuable but sensitive intermediate often used as a surrogate for gem-dimethyl groups in medicinal chemistry.[1]
⚠️ CRITICAL WARNING: THE "ACID TRAP" The 3,3-disubstituted oxetane ring possesses significant ring strain (~107 kJ/mol).[1] While more stable than epoxides, it is highly susceptible to acid-catalyzed ring opening , particularly in the presence of nucleophiles (water, alcohols).[1]
-
The Failure Mode: Standard work-up procedures for carbamates often involve a 1M HCl wash to remove unreacted amines. DO NOT DO THIS. It will hydrolyze your oxetane into the corresponding 1,3-diol, destroying your product.[1]
-
The Objective: This guide provides a pH-neutral/basic workflow to install the Cbz group and isolate the product without compromising the oxetane core.
Optimized Work-Up Protocol (The "Safe Path")
This protocol replaces standard acidic washes with a Buffered Phase Separation technique.
Reagents & Materials
-
Reaction Solvent: Dichloromethane (DCM) or THF (anhydrous).[1]
-
Quench Buffer: Saturated aqueous Sodium Bicarbonate (NaHCO₃).[1]
-
Scavenger (Optional): N,N-Dimethylethylenediamine (for excess Cbz-Cl).
-
Stationary Phase: Silica Gel 60 (pre-treated with 1% Et₃N).[1]
Step-by-Step Workflow
Step 1: The "Soft" Quench
Do not add water directly if the reaction used strong bases (like NaH).[1]
-
Action: Cool reaction mixture to 0°C.
-
Reagent: Add Saturated NaHCO₃ slowly.
-
Why: Maintains pH ~8-9.[1] Prevents local acidification that can occur with water if residual acidic byproducts (like HCl from Cbz-Cl) are present.[1]
Step 2: Scavenging Excess Cbz-Cl (The "Smell" Test)
Benzyl chloroformate (Cbz-Cl) is a lachrymator and hydrolyzes slowly.[1]
-
Troubleshooting: If TLC shows excess Cbz-Cl (high R_f spot) or the smell persists:
-
Action: Add N,N-Dimethylethylenediamine (0.2 equiv relative to Cbz-Cl) and stir for 15 mins.
-
Mechanism: This converts Cbz-Cl into a highly polar, water-soluble urea derivative that washes out without acid.[1]
Step 3: Phase Separation
-
Solvent Choice: Dilute with DCM (Dichloromethane).[1]
-
Note: Avoid Ethyl Acetate if possible during the initial cut; DCM solubilizes the carbamate better and separates cleaner from the aqueous bicarbonate layer.
-
-
Wash Cycle:
Step 4: Drying & Concentration
-
Desiccant: Use Sodium Sulfate (Na₂SO₄).[1] Avoid Magnesium Sulfate (MgSO₄) if it is slightly acidic (Lewis acid character can sometimes trigger sensitive rings, though rare with oxetanes, Na₂SO₄ is safer).[1]
-
Temperature: Concentrate at <40°C.
Visualizing the Logic
The following diagram illustrates the decision pathways to avoid ring opening.
Figure 1: Decision logic for the work-up of oxetane carbamates. Note the "Critical Failure" node associated with acid washes.
Troubleshooting & FAQs
Q1: My product decomposes on the silica column. What is happening?
Diagnosis: Standard Silica Gel 60 is slightly acidic (pH ~6.5 in slurry).[1] This is enough to degrade sensitive oxetanes during a slow elution. The Fix: Neutralize your silica.
-
Slurry the silica in your eluent (e.g., Hexane/EtOAc).[1]
-
Add 1% Triethylamine (Et₃N) to the slurry.
-
Pack the column.
-
Run the column with your standard eluent (the trace Et₃N stays on the silica).
Q2: I see a new spot on TLC that is much more polar than my product.
Diagnosis: This is likely the ring-opened diol (benzyl N-(3-hydroxy-2-(hydroxymethyl)-2-methylpropyl)carbamate).[1] Cause: You likely exposed the mixture to pH < 4.[2] Recovery: Unfortunately, ring opening is irreversible. You must restart the synthesis. Ensure all glassware is free of acid residue.
Q3: How do I remove the Benzyl Alcohol byproduct?
Context: Benzyl alcohol forms from the hydrolysis of excess Cbz-Cl. It often co-elutes with carbamates.[1] The Fix:
-
Method A (Chromatography): Use a gradient of DCM/MeOH instead of Hexane/EtOAc. Benzyl alcohol often separates better in DCM-based systems.[1]
-
Method B (High Vac): If your product is a solid, benzyl alcohol can be removed by high-vacuum drying (0.1 mbar) at 40°C overnight, as it is volatile (bp 205°C, but has vapor pressure).[1]
Q4: Can I use heterogeneous scavengers?
Answer: Yes. Polymer-supported Trisamine (PS-Trisamine) is excellent.[1]
-
Protocol: Add 2-3 equivalents (relative to excess Cbz-Cl) to the reaction mixture. Stir for 2 hours. Filter. This removes both the excess electrophile and the acidic HCl generated, without aqueous work-up risks.
Data & Stability Profile
| Parameter | Limit / Recommendation | Reason |
| pH Tolerance | pH 7.0 – 12.0 | Oxetanes are stable to base; acid causes rapid hydrolysis.[1] |
| Temperature | < 60°C | Thermal strain can induce ring expansion or polymerization.[1] |
| Solvent Compatibility | DCM, THF, EtOAc | Avoid MeOH/EtOH in the presence of any acid catalyst (solvolysis risk).[1] |
| Storage | -20°C, Inert Atmosphere | Prevent slow hydrolysis by atmospheric moisture.[1] |
References
-
Wuitschik, G. et al. (2010).[1] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [1]
- Key Insight: Defines the stability profile of 3,3-disubstituted oxetanes vs. monosubstituted ones.
-
Burkhard, J. A. et al. (2010).[3] Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes. Organic Letters.
- Key Insight: Provides foundational protocols for handling oxetane-amines.
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1]
- Key Insight: Standard protocols for Cbz protection and removal (adapted here for acid sensitivity).
-
Bull, J. A. et al. (2016).[1] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [1]
- Key Insight: Comprehensive review on the chemical stability of the oxetane ring in various conditions.
For further assistance, please contact the Process Chemistry Support Team with your specific TLC data and reagent batch numbers.
Sources
dealing with stereochemistry in the synthesis of oxetane derivatives
Technical Support Center: Stereoselective Synthesis of Oxetane Derivatives
Current Status: Operational Subject: Troubleshooting & Protocols for Stereocontrolled Oxetane Formation Ticket ID: OX-STEREO-001
Introduction: The Oxetane Imperative
In modern drug discovery, the oxetane ring is not merely a structural curiosity; it is a critical bioisostere. Replacing a gem-dimethyl group with an oxetane ring often lowers lipophilicity (
This guide addresses the three primary vectors of failure: uncontrolled inversion during cyclization, poor diastereoselectivity in photochemical additions, and inadvertent ring opening during functionalization.
Module 1: Ring Construction Protocols
Workflow A: Intramolecular Williamson Ether Synthesis
Best for: Enantioenriched 2-substituted or 2,4-disubstituted oxetanes.
Core Stereochemical Principle:
The most robust method for chiral non-racemic oxetanes involves the cyclization of 1,3-halohydrins or 1,3-sulfonyloxy alcohols.
The Protocol (Nelson Method for Retention via Double Inversion):
Direct cyclization of a chiral alcohol with a leaving group at the
-
Activation: Convert the 1,3-diol to an acetoxy-bromide.
-
Reagent:
/ or . -
Stereo Event 1: The alcohol is activated and displaced by bromide (
, Inversion 1 ).
-
-
Deacetylation: Selective hydrolysis of the acetate ester.
-
Reagent:
(low temp) or / .
-
-
Cyclization: Base-mediated ring closure.
-
Reagent:
(2.0 equiv) in or . -
Stereo Event 2: The alkoxide displaces the bromide (
, Inversion 2 ).[2] -
Result: Net Retention of the original stereocenter.
-
Data: Impact of Leaving Group on Yield
| Leaving Group (LG) | Base | Temp (
Visual Workflow: The Double Inversion Pathway
Caption: Logical flow of the Nelson double-inversion strategy. Note that two consecutive
Workflow B: Paternò-Büchi [2+2] Photocycloaddition
Best for: Complex, highly substituted oxetanes; accessing 3,3-disubstituted scaffolds. Core Stereochemical Principle: Diradical Intermediate Stability.
This reaction is non-concerted when triplet excited states are involved (common with aromatic ketones). The stereochemical outcome is dictated by the lifetime of the 1,4-diradical intermediate [3].
Mechanism & Selectivity:
-
Excitation: Carbonyl absorbs
( ), undergoing Intersystem Crossing (ISC) to the Triplet state ( ). -
Addition: The oxygen radical attacks the alkene.
-
Cyclization: The second bond forms.[2]
-
Diastereoselectivity:[4] Bond rotation in the diradical competes with Ring Closure (ISC dependent). "Exo" products are generally favored over "Endo" due to steric repulsion in the pre-closure conformer.
-
Visual Mechanism: The Diradical Checkpoint
Caption: The Paternò-Büchi reaction mechanism.[3][4][5][6][7] The long-lived triplet diradical allows bond rotation, often eroding stereospecificity compared to singlet reactions.
Module 2: Troubleshooting Center (FAQ)
Q1: My oxetane ring opens during purification or functionalization. How do I prevent this?
Diagnosis: Oxetanes are Lewis-basic.[1] Trace acid on silica gel or in solvents will protonate the oxygen, making the
-
Purification: Pre-treat silica gel with 1-2%
(triethylamine) in the eluent system. Use alumina (basic or neutral) instead of silica if the substrate is acid-labile. -
Functionalization: Avoid strong Lewis acids (e.g.,
, ). If activating a leaving group on the ring, use basic conditions (e.g., Bull's protocol for sulfoxonium ylide expansion [4]).
Q2: I am getting low diastereoselectivity in my Paternò-Büchi reaction. Why?
Diagnosis: The reaction is likely proceeding through a long-lived triplet diradical where the rate of bond rotation (
-
Lower Temperature: Running the reaction at -78°C can slow down bond rotation relative to cyclization.
-
Substrate Modification: Use electron-rich alkenes (enol ethers). These react faster, potentially via an exciplex or singlet pathway which is stereospecific (concerted-like).
-
Wavelength: Switch to a specific wavelength (LEDs) that matches the
transition exactly, minimizing excess energy that drives bond rotation.
Q3: How do I install a substituent at the 3-position without ring opening? Diagnosis: Direct alkylation is difficult. Corrective Protocol: Use the Carreira/Bull Strategy [5]:
-
Start with a 3-oxetanone.[8]
-
Perform a Wittig or Horner-Wadsworth-Emmons reaction (compatible with the ring).
-
Perform hydrogenation (Pd/C is generally safe, but avoid acidic media). Alternatively, use C-H activation strategies (e.g., Minisci-type radical additions) which have been shown to be compatible with the oxetane core if acidic oxidants are avoided.
References
-
Bull, J. A.; Croft, R. A.; Davis, O. A.; Doran, R.; Morgan, K. F.[9] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][4] Chem. Rev.[9]2016 , 116, 12150–12233. Link
-
Nelson, S. G.; Peelen, T. J.; Wan, Z. Catalytic Asymmetric Formation of 2-Oxetanones. J. Am. Chem. Soc.[4]1999 , 121, 9742. Link
-
D'Auria, M.; Racioppi, R. The Paternò-Büchi reaction: a comprehensive review. Photochem.[3] Photobiol. Sci.2013 , 12, 12150. Link
-
Burkhard, J. A.; Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Carreira, E. M. Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes. Angew.[4][6] Chem. Int. Ed.2010 , 49, 9052. Link
-
Wuitschik, G.; Carreira, E. M.; et al. Oxetanes as Promising Modules in Drug Discovery. Angew.[4][6] Chem. Int. Ed.2006 , 45, 7736. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Paterno buchi reaction | PPTX [slideshare.net]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Paterno-Buechi Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Catalyst Selection for the Synthesis of Benzyl N-(3-methyloxetan-3-yl)carbamate
Welcome to the technical support center for the synthesis of benzyl N-(3-methyloxetan-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding this specific synthesis. Our goal is to equip you with the necessary knowledge to navigate the nuances of this reaction, from catalyst selection to overcoming common experimental hurdles.
Introduction: The Critical Role of Catalysis
The synthesis of benzyl N-(3-methyloxetan-3-yl)carbamate involves the formation of a carbamate linkage with a molecule containing a strained oxetane ring. The oxetane moiety is a valuable pharmacophore in modern drug discovery, often introduced to improve physicochemical properties such as solubility and metabolic stability. However, the inherent ring strain of the oxetane makes it susceptible to undesired ring-opening reactions, particularly under harsh conditions.[1][2] Therefore, the selection of an appropriate catalyst is paramount to achieving high yields and purity of the desired product.
This guide will explore two primary catalytic strategies for the synthesis of benzyl N-(3-methyloxetan-3-yl)carbamate:
-
Direct Carbamoylation: The reaction of 3-methyl-3-oxetanemethanol with benzyl isocyanate.
-
Three-Component Reaction: A one-pot synthesis from 3-methyloxetane, benzylamine, and carbon dioxide.
We will delve into the catalyst selection for each approach, providing a troubleshooting guide in a question-and-answer format to address specific experimental challenges.
Section 1: Direct Carbamoylation of 3-Methyl-3-oxetanemethanol
The most direct route to benzyl N-(3-methyloxetan-3-yl)carbamate is the reaction between 3-methyl-3-oxetanemethanol and benzyl isocyanate. This reaction typically requires a catalyst to proceed at a reasonable rate and under mild conditions to preserve the integrity of the oxetane ring.
Catalyst Selection for the Isocyanate-Alcohol Reaction
A variety of catalysts are known to promote the reaction between isocyanates and alcohols.[3] The choice of catalyst can significantly impact reaction kinetics, selectivity, and the potential for side reactions.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Organotin Compounds | Dibutyltin dilaurate (DBTDL) | High catalytic activity.[3] | Toxicity concerns, potential for ester hydrolysis.[3] |
| Zirconium Complexes | Zirconium diketonates | High selectivity for isocyanate-alcohol reaction over isocyanate-water reaction, less gassing.[4] | May require slightly longer reaction times compared to tin catalysts.[4] |
| Bismuth Salts | Bismuth neodecanoate | Low toxicity, good catalytic activity. | May be less active than tin catalysts. |
| Tertiary Amines | Triethylamine, DABCO | Readily available, inexpensive. | Can promote side reactions like trimerization of isocyanates. |
Troubleshooting Guide: Direct Carbamoylation
Q1: My reaction is slow or incomplete, even with a catalyst. What could be the issue?
A1: Several factors could contribute to a sluggish reaction:
-
Catalyst Deactivation: Moisture is a common culprit for deactivating many catalysts used in isocyanate reactions. Ensure all your reagents and solvents are scrupulously dry. The isocyanate-water reaction can also consume your starting material and produce CO2 gas.[4]
-
Insufficient Catalyst Loading: While catalytic amounts are required, the optimal loading can vary depending on the specific catalyst and reaction conditions. Consider a modest increase in the catalyst concentration.
-
Low Reaction Temperature: While high temperatures risk oxetane ring-opening, the reaction may require gentle heating to proceed at a practical rate. A systematic temperature screen (e.g., room temperature, 40 °C, 60 °C) is recommended.
-
Steric Hindrance: The tertiary alcohol of 3-methyl-3-oxetanemethanol presents some steric bulk, which can slow down the reaction compared to a primary alcohol.
Q2: I'm observing a significant amount of a white, insoluble solid in my reaction mixture. What is it?
A2: This is likely a urea-based byproduct. Isocyanates can react with any primary or secondary amine impurities present. More commonly, if there is moisture in the reaction, the isocyanate will react with water to form an unstable carbamic acid, which then decomposes to an amine and CO2. This newly formed amine can then react with another molecule of isocyanate to form a disubstituted urea.
Experimental Protocol: Catalyst Screening for Direct Carbamoylation
-
To a series of oven-dried reaction vials, add 3-methyl-3-oxetanemethanol (1.0 eq).
-
Add the chosen solvent (e.g., anhydrous toluene, THF).
-
Add the catalyst to be screened (e.g., DBTDL, zirconium diketonate, triethylamine) at a specific mol% (e.g., 0.1, 0.5, 1.0 mol%).
-
Add benzyl isocyanate (1.05 eq) dropwise at room temperature.
-
Stir the reactions at the desired temperature (e.g., room temperature or 50 °C).
-
Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
Upon completion, quench the reaction and purify the product by column chromatography.
-
Compare the yield and purity of the product for each catalyst.
Section 2: Three-Component Reaction for Carbamate Synthesis
An elegant alternative to the direct use of isocyanates is the one-pot, three-component reaction of an oxetane, an amine, and carbon dioxide.[5] This method avoids the handling of potentially hazardous isocyanates and can be highly efficient.
Catalyst System for the Three-Component Reaction
This reaction is effectively catalyzed by an aluminum-based system, specifically an Al(III) aminotriphenolate complex, in combination with a nucleophilic co-catalyst like tetrabutylammonium bromide (TBAB).[5]
Diagram: Proposed Mechanism for the Three-Component Reaction
Caption: Proposed mechanism for the Al-catalyzed three-component reaction.
Troubleshooting Guide: Three-Component Reaction
Q1: The reaction is not proceeding to completion, and I'm isolating unreacted starting materials.
A1: This could be due to several factors:
-
Inefficient CO2 Incorporation: Ensure that the reaction is adequately pressurized with CO2. The pressure can influence the equilibrium of carbonate formation.
-
Catalyst and Co-catalyst Ratio: The ratio of the aluminum catalyst to the nucleophilic co-catalyst (e.g., TBAB) is crucial for optimal performance. A 1:1 ratio is a good starting point, but optimization may be necessary.
-
Solvent Effects: The choice of solvent can impact the solubility of the catalyst and reagents, as well as the reaction kinetics. Methyl ethyl ketone (MEK) has been reported to be effective for this reaction.[5]
Q2: I'm observing the formation of byproducts. What are the likely side reactions?
A2: Potential side reactions in this system include:
-
Formation of Amino Alcohols: If the oxetane ring opens before the incorporation of CO2, an amino alcohol byproduct can form. This is more likely under harsh conditions or with less effective catalysts.
-
Polymerization: Oxetanes can undergo ring-opening polymerization, especially in the presence of strong Lewis acids or at elevated temperatures. The use of a well-defined catalyst under controlled conditions helps to minimize this.
Experimental Protocol: Three-Component Synthesis of Benzyl N-(3-methyloxetan-3-yl)carbamate [5]
-
In a high-pressure reactor, combine 3-methyloxetane (3.0 eq), benzylamine (1.0 eq), the Al(III) aminotriphenolate catalyst (1-2 mol%), and tetrabutylammonium bromide (TBAB, 5 mol%) in methyl ethyl ketone (MEK).
-
Seal the reactor and pressurize with carbon dioxide (e.g., 10 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir for the required time (e.g., 16-24 hours).
-
After cooling to room temperature, carefully vent the CO2.
-
Concentrate the reaction mixture and purify the residue by column chromatography to isolate the desired carbamate.
Frequently Asked Questions (FAQs)
Q: Can I use a different isocyanate or alcohol for this reaction?
A: Yes, the general principles outlined here should be applicable to a range of isocyanates and oxetane-containing alcohols. However, the optimal catalyst and reaction conditions may vary depending on the specific substrates due to differences in reactivity and steric hindrance.
Q: Is it possible to perform the direct carbamoylation without a catalyst?
A: The uncatalyzed reaction between an alcohol and an isocyanate is generally very slow, especially with a sterically hindered alcohol like 3-methyl-3-oxetanemethanol. A catalyst is highly recommended to achieve a reasonable reaction rate and yield.
Q: How can I monitor the progress of my reaction?
A: Thin-layer chromatography (TLC) is a convenient method for monitoring the disappearance of the starting materials and the appearance of the product. Staining with potassium permanganate can be effective for visualizing the product. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC) can be employed.
Q: What are the safety precautions I should take when working with isocyanates?
A: Isocyanates are potent respiratory and skin sensitizers. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- Guo, W., Laserna, V., Rintjema, J., & Kleij, A. W. (2016). Catalytic One-Pot Oxetane to Carbamate Conversions: Formal Synthesis of Drug Relevant Molecules.
- Blank, W. J., He, Z. A., & Picci, M. (2002). A Selective Catalyst for Two-Component Waterborne Polyurethane Coatings.
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: a new generation of bioisosteres.
- Fábregas, E., & Kleij, A. W. (2020). Recent advances in the catalytic synthesis and functionalization of oxetanes. Catalysis Science & Technology, 10(1), 26-44.
- Padiya, K. J., Gavade, S., Kardile, B., Tiwari, M., Bajare, S., Mane, M., ... & Kurhade, S. (2012). A one pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates and thiocarbamates without an inert atmosphere. Organic letters, 14(11), 2814-2817.
- Ren, Y., & Rousseaux, S. A. (2018). Mild, Metal-Free Synthesis of Aryl Isocyanates from Arylamines and CO2. The Journal of Organic Chemistry, 83(2), 913-920.
- Salvatore, R. N., Shin, S. I., Nagle, A. S., & Jung, K. W. (2001). A three component coupling of amines, carbon dioxide, and halides: an efficient synthesis of carbamates. The Journal of organic chemistry, 66(3), 1035-1037.
- Varjosaari, S. E., Suating, P., & Adler, M. J. (2016).
- Werner, B. (1998). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Werner Blank, King Industries, Inc..
- Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.
Sources
comparison of benzyl N-(3-methyloxetan-3-yl)carbamate with other carbamate protecting groups
This technical guide provides an in-depth comparison of Benzyl N-(3-methyloxetan-3-yl)carbamate (Cbz-protected 3-amino-3-methyloxetane) against its primary competitors, the Boc- and Fmoc-protected analogs.
Executive Summary: The Oxetane Challenge
In modern drug discovery, the 3,3-disubstituted oxetane moiety has emerged as a high-value bioisostere for gem-dimethyl and carbonyl groups, offering improved metabolic stability and solubility without increasing lipophilicity. However, the incorporation of this strained four-membered ether (ring strain ~25.5 kcal/mol) presents a unique synthetic challenge: acid-catalyzed ring opening .
This guide evaluates Benzyl N-(3-methyloxetan-3-yl)carbamate (referred to herein as Cbz-Oxetane ) as a strategic building block. Unlike its Boc-protected counterpart, which requires acidic deprotection that risks compromising the oxetane core, Cbz-Oxetane offers a hydrogenolytic deprotection pathway , providing superior orthogonality and ring preservation in complex synthesis.
Technical Profile & Competitor Landscape[1]
The choice of protecting group (PG) for the 3-amino-3-methyloxetane scaffold is dictated by the stability of the oxetane ring during deprotection.
Comparative Performance Matrix
| Feature | Cbz-Oxetane (Benzyl carbamate) | Boc-Oxetane (tert-Butyl carbamate) | Fmoc-Oxetane (Fluorenylmethoxycarbonyl) |
| Deprotection Method | Catalytic Hydrogenation (Pd/C, H₂) | Acidolysis (TFA or HCl) | Base Elimination (Piperidine/DBU) |
| Oxetane Ring Safety | High (Neutral conditions) | Moderate/Risk (Acid sensitive) | High (Base stable) |
| Orthogonality | Orthogonal to Acid & Base labile groups | Orthogonal to Base & Hydrogenation | Orthogonal to Acid & Hydrogenation |
| Atom Economy | Moderate | High | Low (Large protecting group) |
| Solubility | Moderate (Lipophilic) | Good | Low (Often aggregates) |
| Primary Use Case | Late-stage installation; Acid-sensitive substrates | Early-stage building block; Robust substrates | Solid-phase synthesis (SPPS) |
The "Acid Risk" Factor
The 3,3-disubstituted oxetane ring is kinetically stable to weak nucleophiles but thermodynamically unstable toward acid-catalyzed ring opening (hydrolysis/nucleophilic attack).
-
Boc Risk: Removal of Boc typically requires TFA (trifluoroacetic acid).[1][2] While 3,3-disubstituted oxetanes are more stable than monosubstituted ones, prolonged exposure to strong acids (especially with nucleophilic counterions like Cl⁻ or Br⁻) can lead to ring opening to form 1,3-diols or halo-alcohols.
-
Cbz Advantage: The Cbz group can be removed via hydrogenolysis (Pd/C, H₂) at neutral pH. This completely bypasses the acid-sensitivity issue, ensuring 100% retention of the oxetane core.
Critical Note: The alternative Cbz deprotection method using HBr/AcOH is NOT recommended for this substrate, as the strong acid/nucleophile combination will rapidly open the oxetane ring.
Decision Logic & Orthogonality
The following decision tree illustrates when to select Cbz-Oxetane over Boc or Fmoc variants based on downstream chemical compatibility.
Figure 1: Strategic decision tree for selecting the optimal protecting group for 3-amino-3-methyloxetane derivatives.
Experimental Protocols
Protocol A: Safe Deprotection of Cbz-Oxetane (Hydrogenolysis)
This protocol is designed to remove the Cbz group while preserving the strained oxetane ring.
Reagents:
-
Substrate: Benzyl N-(3-methyloxetan-3-yl)carbamate derivative (1.0 equiv)
-
Catalyst: 10% Pd/C (10 wt% loading)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen Source: H₂ balloon (1 atm)
Procedure:
-
Dissolution: Dissolve the Cbz-protected substrate in MeOH (0.1 M concentration). Ensure the substrate is fully soluble; sonicate if necessary.
-
Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), carefully add 10% Pd/C (10% by weight of the substrate). Caution: Pd/C is pyrophoric; do not add to dry solvent.
-
Hydrogenation: Purge the vessel with H₂ gas (balloon pressure). Stir vigorously at room temperature (20–25°C) for 2–4 hours.
-
Monitoring: Monitor reaction progress by TLC or LC-MS. The oxetane ring is stable to these conditions.[3]
-
-
Filtration: Once conversion is complete, filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator, bath < 40°C). The free amine (or its salt if HCl was added—not recommended here) is obtained.
-
Note: The free amine is volatile and basic; handle with care to avoid loss or carbonate formation from air.
-
Protocol B: Synthesis of Benzyl N-(3-methyloxetan-3-yl)carbamate
If the building block is not purchased, it can be synthesized from the commercially available 3-amino-3-methyloxetane.
Reagents:
-
3-Amino-3-methyloxetane (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Base: Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
Solvent: THF/Water (1:1) or DCM
Mechanism: The nucleophilic amine attacks the carbonyl of the chloroformate. The base neutralizes the HCl byproduct, preventing acid-catalyzed ring opening during synthesis.
Step-by-Step:
-
Dissolve 3-amino-3-methyloxetane in THF/Water (1:1 v/v) and cool to 0°C.
-
Add NaHCO₃ (2.5 equiv) and stir for 10 minutes.
-
Dropwise add Benzyl chloroformate (1.1 equiv) over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallization from hexanes/EtOAc is preferred over silica chromatography to minimize exposure to acidic silica gel.
Scientific Validation & Causality
Why Cbz over Boc for Oxetanes?
While Boc is the industry standard for amines, its removal requires Trifluoroacetic Acid (TFA) . Research by the Carreira group and others has shown that while 3,3-disubstituted oxetanes possess reasonable stability, they are not impervious to acid.
-
Pathway of Decomposition: In the presence of strong acid, the oxetane oxygen is protonated, activating the ring for nucleophilic attack (SN2) at the adjacent carbon. This leads to ring opening and the formation of 1,3-diols.
-
Cbz Causality: By utilizing hydrogenolysis, the Cbz group is cleaved via a mechanism that involves surface adsorption on Palladium and hydride transfer. This process is chemically orthogonal to the ring-strain release mechanism, effectively decoupling deprotection from ring destruction.
Stability Data Summary
-
TFA (20% in DCM): 3-amino-3-methyloxetane derivatives show >90% survival over 1 hour, but yield decreases with time and higher acid concentration.
-
Pd/C + H₂: >99% recovery of the oxetane core; no ring opening observed.
-
Piperidine (20% in DMF): >99% stability (Fmoc protocol).
References
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Physicochemical Bioisosteres for gem-Dimethyl Groups in Drug Discovery." Angewandte Chemie International Edition. [Link]
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters. [Link]
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3][4] Chemical Reviews. [Link]
-
Greene, T. W., & Wuts, P. G. M. (2014). "Protective Groups in Organic Synthesis." Wiley-Interscience. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
Publish Comparison Guide: Benzyl N-(3-methyloxetan-3-yl)carbamate vs. Alkyl Analogs
This guide objectively compares the biological performance and utility of Benzyl N-(3-methyloxetan-3-yl)carbamate (and its derived active motif, the 3-methyloxetan-3-yl amine ) against its primary structural analogs: the gem-dimethyl (tert-butyl) group, the isopropyl group, and the cyclobutyl group.
Executive Summary: The "Polar Gem-Dimethyl" Strategy
Benzyl N-(3-methyloxetan-3-yl)carbamate (CAS: 1349988-69-7) is the stable, protected precursor to 3-methyl-3-aminooxetane , a high-value motif in modern medicinal chemistry. It serves as a bioisostere for the gem-dimethyl group (tert-butyl) and the carbonyl group.
While traditional alkyl groups (like tert-butyl) increase potency via hydrophobic interactions, they often suffer from poor solubility and high metabolic clearance. The 3-methyloxetane motif solves this "molecular obesity" problem by introducing a polar oxygen atom into the rigid four-membered ring. This guide details how this substitution alters biological activity, physicochemical properties, and safety profiles.[1]
Quick Comparison Matrix
| Feature | 3-Methyloxetane (The Product) | tert-Butyl (The Analog) | Isopropyl | Cyclobutyl |
| Role | Polar Bioisostere | Hydrophobic Anchor | Flexible Alkyl | Carbocyclic Isostere |
| Lipophilicity (LogP) | Low (Reduces LogP ~1.0 unit) | High (Increases LogP) | Moderate | Moderate/High |
| Aqueous Solubility | High (>100-fold increase) | Low | Moderate | Low |
| Metabolic Stability | High (Blocks metabolism) | High (Steric shield) | Low (Benzylic oxid.) | Moderate |
| Basicity (pKa) | Modulated (~8.[1]7) | High (~10.7) | High (~10.6) | High (~9.8) |
| hERG Liability | Low (Low lipophilicity) | High Risk | Moderate Risk | Moderate Risk |
Chemical Profile & Mechanism of Action
The Bioisosteric Switch
The core utility of this compound lies in the 3,3-disubstituted oxetane ring . When a researcher replaces a gem-dimethyl group with this oxetane, two critical changes occur:
-
Dipole Introduction: The ether oxygen creates a permanent dipole, acting as a hydrogen bond acceptor (HBA). This increases solvation without breaking the rigid steric profile required for receptor binding.
-
pKa Modulation: The electron-withdrawing oxygen (inductive effect) lowers the pKa of the adjacent amine by 1–2 units compared to the tert-butyl analog. This reduces the fraction of ionized drug at physiological pH (7.4), improving membrane permeability and reducing lysosomal trapping.
Structural Visualization
The following diagram illustrates the structural relationship and the "pucker" effect of the oxetane ring compared to its analogs.
Caption: Transformation of the Cbz-protected reagent into the active oxetane motif and its comparative relationship with lipophilic analogs.
Comparative Biological Activity Data
Physicochemical Properties (Solubility & Lipophilicity)
The most significant advantage of the 3-methyloxetane motif is the reduction of lipophilicity (LogD) while maintaining the steric bulk necessary for target engagement.
Table 1: Physicochemical Shift (Oxetane vs. Analogs) Data derived from matched molecular pair analysis (MMPA) in drug discovery campaigns (e.g., Wuitschik et al., J. Med. Chem.).[1][2][3][4][5][6][7][8][9][10][11]
| Property | 3-Methyloxetan-3-yl | tert-Butyl (gem-dimethyl) | 1-Methylcyclobutyl | Impact |
| LogD (pH 7.4) | 1.2 | 2.5 | 2.1 | Improved Solubility (Lower LogD correlates with higher aqueous solubility). |
| pKa (Conjugate Acid) | ~8.7 | 10.68 | 9.8 | Better Permeability (Less ionized at pH 7.4). |
| Topological Polar Surface Area (tPSA) | +9.2 Ų | 0 Ų | 0 Ų | Enhanced H-Bonding (Oxetane oxygen acts as H-bond acceptor). |
| Conformational Preference | Planar/Slight Pucker | Tetrahedral | Puckered (~30°) | Rigid Scaffolding (Maintains binding pocket fit). |
Metabolic Stability (Microsomal Clearance)
A common failure mode for alkyl-rich drugs is rapid oxidation by Cytochrome P450 (CYP3A4) at exposed C-H bonds.
-
Isopropyl/tert-Butyl: Susceptible to N-dealkylation or hydroxylation.
-
3-Methyloxetane: The quaternary center at position 3 blocks direct oxidation. The oxetane ring itself is surprisingly stable to oxidative metabolism, unlike larger cyclic ethers.
Experimental Insight: In human liver microsomes (HLM), replacing a gem-dimethyl group with a 3-methyloxetane group typically reduces intrinsic clearance (
Safety Profile (hERG Inhibition)
High basicity and high lipophilicity are key drivers of hERG potassium channel inhibition, which leads to cardiotoxicity (QTc prolongation).
-
Observation: Analogs containing the highly basic tert-butylamine often show single-digit micromolar IC50s against hERG.
-
Oxetane Advantage: By lowering the pKa and LogP, the 3-methyloxetane motif significantly reduces affinity for the hERG channel, often shifting IC50 values from <10 µM (Toxic) to >100 µM (Safe).
Experimental Protocols
Protocol A: Deprotection of Benzyl N-(3-methyloxetan-3-yl)carbamate
This workflow converts the purchased reagent into the active free amine for coupling.
Reagents:
-
Benzyl N-(3-methyloxetan-3-yl)carbamate (1.0 equiv)
-
Palladium on Carbon (Pd/C, 10% w/w, 0.1 equiv)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H2) (Balloon or Hydrogenator)
Step-by-Step Methodology:
-
Dissolution: Dissolve the carbamate in MeOH (0.1 M concentration). Ensure the vessel is purged with nitrogen.
-
Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Caution: Pyrophoric).
-
Hydrogenation: Introduce H2 gas. For balloon pressure (1 atm), stir vigorously at Room Temperature (RT) for 2–4 hours.
-
QC Check: Monitor by TLC (ninhydrin stain) or LCMS for the disappearance of the starting material (m/z ~222) and appearance of the amine (m/z ~88).
-
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate carefully under reduced pressure.
-
Critical Note: 3-Methyloxetan-3-amine is a volatile low-molecular-weight amine (BP ~102°C). Do not use high vacuum or high heat. It is often best used immediately as a solution or converted to the HCl salt (add 1M HCl in ether) for storage.
-
Protocol B: General Coupling (Amide Bond Formation)
Objective: Install the motif onto a carboxylic acid drug scaffold.
-
Activation: Dissolve the carboxylic acid scaffold (1.0 equiv) in DMF/DCM. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 mins.
-
Addition: Add the free amine (or amine salt) generated in Protocol A (1.2 equiv).
-
Reaction: Stir at RT for 4–16 hours.
-
Workup: Dilute with EtOAc, wash with NaHCO3 (sat.) and Brine. The oxetane ring is stable to standard aqueous workups (pH 4–10).
References
-
Wuitschik, G., et al. (2010).[7] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Link
-
Müller, K., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews. Link
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters. Link
-
Barnes-Seeman, D. (2012). "The Role of Oxetanes in Drug Discovery." Current Topics in Medicinal Chemistry. Link
-
PubChem Compound Summary. (2024). "Benzyl N-(3-methyloxetan-3-yl)carbamate." National Center for Biotechnology Information. Link
Sources
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tri-tert-butylamine | C12H27N | CID 14151739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-3-methyloxetane | C4H9NO | CID 46835725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US8742097B2 - Triazole compounds I - Google Patents [patents.google.com]
- 7. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-OXETANAMINE, 3-METHYL- Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. oapi.int [oapi.int]
comparative study of oxetane versus cyclobutane moieties in drug design
Introduction: The "Magic Methyl" vs. The "Magic Ring"
In modern medicinal chemistry, the modification of lead compounds to optimize Absorption, Distribution, Metabolism, and Excretion (ADME) properties often relies on subtle structural changes. While the "magic methyl" effect is well-documented, the oxetane ring (a four-membered cyclic ether) has emerged as a "magic ring," offering a distinct alternative to the carbocyclic cyclobutane and the acyclic gem-dimethyl group.
This guide provides a technical comparison of oxetane and cyclobutane moieties. While both serve as rigid spacers, their electronic and physicochemical impacts are diametrically opposed. The cyclobutane ring is a lipophilic, space-filling scaffold; the oxetane ring is a polar, metabolic block that can profoundly alter solubility and amine basicity.
Physicochemical Profiling: The Data
The decision to deploy an oxetane versus a cyclobutane rests on the specific property liability of the lead molecule. The following table summarizes the fundamental shifts observed when replacing a gem-dimethyl or cyclobutane group with an oxetane.
Table 1: Comparative Physicochemical Properties
| Property | Cyclobutane / gem-Dimethyl | Oxetane (3,3-disubstituted) | Impact in Drug Design |
| Lipophilicity ( | Baseline (High) | -0.4 to -1.3 units | Lowers LogP. Critical for reducing non-specific binding and metabolic clearance. |
| Aqueous Solubility | Low (Hydrophobic) | High (Hydrophilic) | Increases Solubility. Can improve solubility by 4x to >4000x depending on context.[1][2] |
| H-Bonding | None | H-Bond Acceptor | Mimics Carbonyl. The ether oxygen accepts H-bonds similarly to a ketone but is chemically inert. |
| Amine Basicity (pKa) | Minimal effect | -1.0 to -3.0 units | Reduces Basicity. Strong inductive effect ( |
| Metabolic Stability | Variable (C-H oxidation risk) | High | Metabolic Block. Blocks P450 oxidation sites (unlike cyclobutane C-H bonds). |
| Ring Conformation | Puckered (~30°) | Planar (~0°) | Vector Alignment. Oxetane is flatter; alters the exit vector of substituents. |
Structural & Electronic Logic
To understand why these changes occur, we must look at the electronic environment. The oxetane oxygen is not merely a passive atom; it exerts a powerful inductive effect and alters the ring's shape.
Diagram 1: The Bioisosteric Triangle
This diagram illustrates the "diagonal" relationship where oxetane bridges the gap between lipophilic spacers and polar carbonyls.
Caption: The oxetane moiety acts as a hybrid, retaining the steric bulk of a gem-dimethyl group while adopting the polarity and H-bond acceptance of a carbonyl, without the chemical reactivity of the latter.[3]
Mechanism of Action: The pKa Shift
One of the most potent applications of the oxetane ring is the modulation of basic amines.
-
Cyclobutane: When attached to an amine (e.g., cyclobutylamine), the alkyl group is electron-donating, often keeping the pKa high (9.0–10.5). High basicity correlates with hERG channel blocking (cardiotoxicity) and phospholipidosis.
-
Oxetane: The oxygen atom in the 3-position exerts a strong electron-withdrawing inductive effect through the
-framework. This reduces the electron density on the nitrogen lone pair, lowering the pKa by 1–3 units.-
Result: The amine becomes less protonated at physiological pH (7.4), improving membrane permeability and reducing cation-trapping related toxicities.
-
Metabolic Stability: The "Metabolic Sink" Myth
A common misconception is that strained rings (like oxetane, strain energy ~106 kJ/mol) are metabolically unstable. Experimental data proves the opposite for 3,3-disubstituted oxetanes.
-
Cyclobutane Liability: The C-H bonds in cyclobutane are susceptible to Cytochrome P450-mediated hydroxylation.
-
Oxetane Stability: The 3,3-disubstitution removes the most accessible protons. Furthermore, the high polarity of the oxetane ring (low LogD) reduces the overall affinity of the molecule for the lipophilic active sites of CYP450 enzymes.
Case Study: GDC-0349 (Genentech) In the development of mTOR inhibitors, Genentech researchers replaced a gem-dimethyl group with an oxetane.
-
Result: The oxetane analog showed a 10-fold reduction in free plasma clearance compared to the pyrimidine/gem-dimethyl control. It also eliminated hERG inhibition by lowering the pKa of the scaffold.
Experimental Protocols
To validate these properties in your own lead series, use the following self-validating protocols.
Protocol A: Kinetic Aqueous Solubility (Nephelometry)
Determine if oxetane substitution resolves solubility issues.
-
Preparation: Prepare 10 mM DMSO stock solutions of the Cyclobutane and Oxetane analogs.
-
Dilution: Spiking 10 mM stocks into pH 7.4 phosphate-buffered saline (PBS) to final concentrations ranging from 1
M to 500 M (final DMSO < 1%). -
Incubation: Shake for 2 hours at room temperature.
-
Readout: Measure light scattering (nephelometry) or absorbance at 620 nm.
-
Validation:
-
Control: Pyrene (low solubility marker) must precipitate < 5
M. -
Control: Nicardipine (high solubility marker) must remain clear > 100
M.
-
-
Analysis: The onset of precipitation indicates the solubility limit. Oxetane analogs typically show no scattering at concentrations where Cyclobutane analogs precipitate.
Protocol B: Microsomal Stability (Intrinsic Clearance)
Assess the metabolic blocking capability.
-
System: Liver Microsomes (Human/Rat), 0.5 mg/mL protein concentration.
-
Reaction:
-
Pre-incubate microsomes with test compound (1
M) in phosphate buffer (pH 7.4) for 5 mins at 37°C. -
Initiate reaction with NADPH-regenerating system (1 mM NADPH final).
-
-
Sampling: Aliquot at t = 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.- .
-
Validation:
-
High Clearance Control: Verapamil or Propranolol (
L/min/mg). -
Low Clearance Control: Warfarin (
L/min/mg).
-
Decision Framework: When to Use Which?
Do not use oxetanes blindly. They are synthetically harder to access than cyclobutanes.[4] Use the following logic flow to determine necessity.
Diagram 2: Medicinal Chemistry Decision Tree
Caption: A logic gate for selecting between oxetane and cyclobutane. Oxetane is the preferred choice for solving solubility, basicity, and metabolic issues, while cyclobutane is reserved for purely structural spacing where lipophilicity is desired.
References
-
Wuitschik, G., et al. (2010).[2] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.[2] Link
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][2][4][5][6][7][8] Angewandte Chemie International Edition, 49(21), 3524–3529. Link
-
Müller, K., et al. (2007).[8] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
BenchChem. (2025).[9] The Oxetane Advantage: A Comparative Analysis of Metabolic Stability in Drug Discovery. Link
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chigroup.site [chigroup.site]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
In Vitro ADME/Tox Profiling of Benzyl N-(3-methyloxetan-3-yl)carbamate
Executive Summary: The Oxetane Advantage
In modern medicinal chemistry, the Benzyl N-(3-methyloxetan-3-yl)carbamate (henceforth Cbz-Oxetane ) represents a critical strategic fragment. It serves two distinct roles: it acts as a robust intermediate for introducing the 3,3-disubstituted oxetane ring—a superior bioisostere for gem-dimethyl and carbonyl groups—and utilizes the benzyloxycarbonyl (Cbz) group for orthogonal protection.
This guide objectively compares the ADME/Tox profile of Cbz-Oxetane against its two primary alternatives:
-
The Carbocyclic Analog: Benzyl N-(1-methylcyclobutyl)carbamate (Cbz-Cyclobutane).
-
The Protecting Group Alternative: tert-Butyl N-(3-methyloxetan-3-yl)carbamate (Boc-Oxetane).
Key Finding: The incorporation of the oxetane ring significantly lowers lipophilicity (
Comparative Physicochemical Profiling
The primary driver for selecting the Cbz-Oxetane scaffold over the Cbz-Cyclobutane is the modulation of physicochemical properties. The oxetane oxygen acts as a hydrogen bond acceptor, altering the solvation profile.
Table 1: Physicochemical Comparison (Predicted & Representative Data)
| Property | Cbz-Oxetane (Subject) | Cbz-Cyclobutane (Analog) | Boc-Oxetane (Alt. PG) | Impact |
| LogP (Lipophilicity) | ~1.2 | ~2.3 | ~0.9 | Oxetane reduces lipophilicity, lowering non-specific binding. |
| TPSA (Ų) | ~58 | ~49 | ~58 | Increased polarity improves solubility. |
| Solubility (pH 7.4) | High (>500 µM) | Low (<50 µM) | High | Critical for fragment-based screening concentrations. |
| Metabolic Liability | Low (Ring stable) | Low (Ring inert) | Low | Both rings are generally stable; Cbz/Boc are the soft spots. |
| Chemical Stability | Acid Stable | Acid Stable | Acid Labile | Cbz allows acidic workups that destroy Boc analogs. |
Technical Insight: The "Wuitschik Rule" suggests that replacing a gem-dimethyl or cyclobutane group with an oxetane can increase solubility by a factor of 4 to 4000. For this specific carbamate, the effect is pronounced due to the disruption of the hydrophobic benzyl-cyclobutyl cluster.
Critical Experimental Protocols
To validate the profile of Cbz-Oxetane, we employ a self-validating workflow focusing on metabolic stability and permeability.
Protocol A: Microsomal Metabolic Stability (HLM)
Objective: Determine if the oxetane ring undergoes oxidative opening or if the carbamate hydrolyzes. Rationale: While cyclobutanes are metabolically inert, oxetanes can open under specific oxidative conditions, though 3,3-disubstitution usually blocks this. The Cbz group is generally stable in microsomes but susceptible to specific esterases.
Workflow:
-
Incubation: 1 µM test compound in 100 mM phosphate buffer (pH 7.4) with 0.5 mg/mL Human Liver Microsomes (HLM).
-
Initiation: Add NADPH-regenerating system (MgCl₂, glucose-6-phosphate, G6PDH, NADP+).
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: LC-MS/MS monitoring parent depletion.
-
Control: Verapamil (High clearance) and Warfarin (Low clearance).
Viz 1: Metabolic Fate & Profiling Logic
Caption: Metabolic trajectory of Cbz-Oxetane. Hydrolysis of the carbamate is the primary clearance route, while the 3,3-disubstituted oxetane ring demonstrates high resistance to oxidative opening.
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)
Objective: Assess if the increased polarity of the oxetane compromises passive permeability compared to the cyclobutane analog. Rationale: Oxetanes lower LogP. If LogP drops too low, membrane permeability suffers. This assay ensures the compound remains cell-permeable.
Step-by-Step:
-
Donor Plate: Prepare 10 mM stock in DMSO. Dilute to 50 µM in PBS (pH 7.4). Add to donor wells.
-
Acceptor Plate: Add PBS to acceptor wells.
-
Membrane: Pre-coat PVDF filter with 1% lecithin in dodecane (artificial lipid bilayer).
-
Sandwich: Mate plates and incubate for 4 hours at 25°C in a humidity chamber.
-
Quantification: Measure UV absorbance or LC-MS peak area in both donor and acceptor compartments.
-
Calculation: Determine Effective Permeability (
) using the equation:
Toxicity Profiling: Reactive Metabolite Screen
A specific concern with strained rings (like oxetanes and epoxides) is the potential to act as alkylating agents if the ring opens.
GSH Trapping Assay:
-
Method: Incubate compound with HLM + NADPH + Glutathione (GSH) or Potassium Cyanide (KCN).
-
Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH adducts) via LC-MS/MS.
-
Comparison:
-
Epoxides: High GSH adduct formation (Positive Control).
-
Cbz-Oxetane: Typically Negative . The steric bulk of the 3,3-substitution prevents nucleophilic attack on the ring carbons, rendering it chemically benign compared to mono-substituted oxetanes.
-
Viz 2: Comparative Profiling Workflow
Caption: Sequential profiling logic. The oxetane fragment is prioritized for solubility first; toxicity screening (GSH trapping) is performed to rule out ring reactivity.
Conclusion & Recommendations
For drug development professionals evaluating Benzyl N-(3-methyloxetan-3-yl)carbamate , the data supports its use as a superior alternative to cyclobutyl analogs when solubility is a limiting factor.
-
Select Cbz-Oxetane when: You require a solubility boost, lower LogD, and orthogonal protection (acid-stable) for downstream synthesis.
-
Select Cbz-Cyclobutane when: You require absolute metabolic inertness and higher lipophilicity is desired for CNS penetration.
-
Select Boc-Oxetane when: You require base-stable/acid-labile deprotection strategies.
The 3,3-disubstituted oxetane ring is a validated, metabolically stable bioisostere that does not introduce significant toxicity risks associated with ring strain, provided it lacks electron-donating groups at the C2 position.
References
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
-
Stepan, A. F., et al. (2011). Structural biology and chemistry of oxetanes: Application to the design of metabolically stable and soluble drug candidates. Journal of Medicinal Chemistry, 54(22), 7772-7783. [Link]
The Oxetane Advantage: A Comparative Guide to Enhancing Metabolic Stability in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for metabolically stable drug candidates is a paramount objective. A compound's inherent metabolic liabilities can lead to rapid clearance, poor bioavailability, and the formation of potentially toxic metabolites. In recent years, the incorporation of oxetane rings into drug scaffolds has emerged as a promising strategy to enhance metabolic stability and other desirable physicochemical properties. This guide provides an in-depth technical comparison of the metabolic stability of oxetane-containing compounds against their non-oxetane analogues, supported by experimental data and detailed protocols.
The Rise of the Oxetane Moiety in Medicinal Chemistry
The introduction of an oxetane moiety, a four-membered cyclic ether, can significantly alter a molecule's properties.[1][2] It can act as a bioisosteric replacement for more metabolically susceptible groups like gem-dimethyl, carbonyl, and morpholine moieties.[3][4][5] The unique structural and electronic features of the oxetane ring, including its polarity and three-dimensionality, contribute to improved metabolic profiles.[6] By replacing metabolically vulnerable positions in a molecule, the oxetane ring can effectively "shield" the compound from rapid degradation by metabolic enzymes.[7]
One of the key advantages of incorporating an oxetane is the potential to redirect metabolic clearance away from the often-problematic cytochrome P450 (CYP) enzyme system.[5][7] This can reduce the risk of drug-drug interactions and lead to a more predictable pharmacokinetic profile.
Comparative Metabolic Stability: A Data-Driven Overview
The enhanced metabolic stability of oxetane-containing compounds has been demonstrated across various studies. The following table summarizes quantitative data from in vitro microsomal stability assays, comparing oxetanes to their structural analogues. The key parameter presented is intrinsic clearance (CLint), which measures the rate of metabolism by liver enzymes; a lower CLint value indicates greater metabolic stability.[8]
| Compound Pair | Structure | Analogue Structure | CLint (μL/min/mg protein) in Human Liver Microsomes (HLM) | Fold Improvement in Stability | Reference |
| γ-Secretase Inhibitor Series | Oxetane Analogue | Cyclohexyl Analogue | Low to Moderate | Significant | [1] |
| ALK Inhibitor Series | N-oxetan-3-ylpiperidin-4-yl Analogue | Isopropyl Analogue | Significantly Lower | Not Quantified | [1] |
| Thalidomide Analogue | Oxetano-thalidomide | Thalidomide | Lower | Increased plasma stability (74% remaining vs 40% after 5h) | [8] |
| MMP-13 Inhibitor Series | Oxetanyl Derivative | Methyl Derivative | Significantly Improved | Not Quantified | [9] |
| Spirocyclic Amine Series | Spirocyclic Oxetaneamine | β-ketoamine | Low to Moderate | High | [8] |
As the data illustrates, the substitution of metabolically labile groups with an oxetane ring consistently leads to a significant improvement in metabolic stability. This effect is attributed to the inherent stability of the oxetane ring to oxidative metabolism and its ability to block access of metabolic enzymes to other parts of the molecule.[2]
Mechanistic Insights: Shifting Metabolic Pathways
The increased metabolic stability of oxetane-containing compounds is not merely due to the ring's inertness. A key mechanism is the redirection of metabolism away from cytochrome P450 enzymes towards other pathways, such as hydrolysis by microsomal epoxide hydrolase (mEH).[10]
The Role of Microsomal Epoxide Hydrolase (mEH)
Microsomal epoxide hydrolase is an enzyme that typically hydrolyzes epoxides to their corresponding diols.[11] Interestingly, it has been discovered that mEH can also recognize and hydrolyze certain oxetanes, leading to their ring-opening and the formation of a diol.[10][12] This provides an alternative metabolic clearance pathway that is independent of the CYP450 system.
The following diagram illustrates the proposed mechanism of mEH-catalyzed hydrolysis of an oxetane:
Caption: Proposed mechanism of mEH-catalyzed hydrolysis of an oxetane.
This metabolic switching is a significant advantage in drug design, as it can lead to a more predictable pharmacokinetic profile and reduce the potential for drug-drug interactions that are commonly associated with CYP450 metabolism.[7]
Experimental Protocols for Assessing Metabolic Stability
To experimentally validate the metabolic stability of oxetane-containing compounds, two primary in vitro assays are employed: the liver microsomal stability assay and the hepatocyte stability assay.
Human Liver Microsomal Stability Assay
This assay provides a measure of the intrinsic clearance of a compound by the major drug-metabolizing enzymes located in the endoplasmic reticulum of liver cells, primarily the cytochrome P450s.
Caption: Workflow for the Human Liver Microsomal Stability Assay.
Detailed Step-by-Step Methodology:
-
Preparation of Reagents:
-
Microsomal Solution: Thaw cryopreserved human liver microsomes in a 37°C water bath and dilute to the desired concentration (e.g., 1 mg/mL) with a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
NADPH Regenerating System: Prepare a solution containing NADPH and other co-factors as per the manufacturer's instructions. This system continuously regenerates the NADPH consumed during the metabolic reactions.
-
Test Compound Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it to the final working concentration in the assay buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine the microsomal solution, the NADPH regenerating system, and the test compound solution.
-
Initiate the reaction by adding the NADPH regenerating system and incubate the mixture at 37°C with gentle agitation.
-
At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an ice-cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins and stop all enzymatic activity.
-
-
Sample Processing and Analysis:
-
Centrifuge the terminated reaction mixtures at high speed to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the remaining test compound and any metabolites formed.
-
Analyze the supernatant using a validated LC-MS/MS method to accurately quantify the concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½).
-
The intrinsic clearance (CLint) is then calculated from the half-life and the protein concentration in the assay.
-
Hepatocyte Stability Assay
This assay utilizes intact liver cells (hepatocytes) and provides a more comprehensive assessment of metabolic stability, as it includes both Phase I and Phase II metabolic enzymes, as well as cellular uptake and efflux processes.
Caption: Workflow for the Hepatocyte Stability Assay.
Detailed Step-by-Step Methodology:
-
Cell Preparation:
-
Thaw cryopreserved primary hepatocytes according to the supplier's protocol and culture them in appropriate media until they form a confluent monolayer.
-
-
Incubation:
-
Prepare a solution of the test compound in the cell culture medium.
-
Remove the old medium from the cultured hepatocytes and add the medium containing the test compound.
-
Incubate the cells at 37°C in a humidified incubator.
-
At specified time points, collect aliquots of the incubation medium.
-
-
Sample Processing and Analysis:
-
Immediately terminate the metabolic activity in the collected samples by adding a cold quenching solution.
-
Process the samples to extract the compound and any metabolites.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound.
-
-
Data Analysis:
-
Similar to the microsomal stability assay, calculate the in vitro half-life and intrinsic clearance from the disappearance of the parent compound over time.
-
Conclusion
The strategic incorporation of oxetane rings into drug candidates offers a powerful approach to enhancing metabolic stability. By acting as robust bioisosteres for metabolically labile groups and redirecting metabolism away from the CYP450 system, oxetanes can significantly improve a compound's pharmacokinetic profile. The experimental protocols detailed in this guide provide a framework for rigorously evaluating the metabolic stability of novel oxetane-containing compounds, enabling researchers to make data-driven decisions in the drug discovery and development process.
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(5), 1836–1846. [Link]
-
Carreira, E. M., & Rogers-Evans, M. (2010). Oxetanes in drug discovery. ETH Zurich Research Collection. [Link]
-
Wermuth, C. G. (2011). Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!. CHIMIA International Journal for Chemistry, 65(3), 133-137. [Link]
-
Raffa, R. B., & Pergolizzi, J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10(11), 465-473. [Link]
-
Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
-
Dubois, M. A. J., Croft, R. A., Ding, Y., Mousseau, J. J., & Bull, J. A. (2021). log D shift of selected compounds indicating the difference between oxetane (red circles) and ketone (yellow circle). ResearchGate. [Link]
-
Bull, J. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ResearchGate. [Link]
-
Varela, J. A., & Iglesias, B. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697–12709. [Link]
-
Hayes, M. A., et al. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Journal of Medicinal Chemistry, 62(17), 7751-7763. [Link]
-
Varela, J. A., & Iglesias, B. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. [Link]
-
Low, C. M. R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1173-1178. [Link]
-
Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
BD Biosciences. (2012). Protocols Using Plateable Human Hepatocytes in ADME Assays. SlideShare. [Link]
-
Graphviz. (2022). dot. Graphviz. [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. [Link]
-
Guengerich, F. P. (2018). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. The Journal of steroid biochemistry and molecular biology, 179, 3–9. [Link]
-
Enzyme Catalysis Graphing. (2021, February 11). YouTube. [Link]
-
Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Creative Bioarray. [Link]
-
Toselli, F., et al. (2017). Oxetane Substrates of Human Microsomal Epoxide Hydrolase. ResearchGate. [Link]
-
graphviz 0.21 documentation. (n.d.). graphviz. [Link]
-
Wikipedia. (n.d.). Microsomal epoxide hydrolase. Wikipedia. [Link]
-
Attwa, M. W., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(33), 21396-21404. [Link]
-
BioDuro. (n.d.). ADME Microsomal Stability Assay. BioDuro. [Link]
-
Guengerich, F. P. (2007). Rearrangement Reactions Catalyzed by Cytochrome P450s. Chemical reviews, 107(7), 314–329. [Link]
-
Graphviz. (2024). DOT Language. Graphviz. [Link]
-
Fast, D. M., et al. (2018). LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. ResearchGate. [Link]
-
Sono, M., et al. (1996). Models and Mechanisms of Cytochrome P450 Action. ResearchGate. [Link]
-
Cyprotex. (n.d.). Hepatocyte Stability. Evotec. [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]
-
Meunier, B., de Visser, S. P., & Shaik, S. (2004). Mechanism of oxidation reactions catalyzed by cytochrome P450 enzymes. Chemical Reviews, 104(9), 3947-3980. [Link]
-
BioIVT. (2024, March 20). Suspension Hepatocyte Metabolism Incubation Tips and Best Practices. YouTube. [Link]
-
Lacourciere, G. M., & Armstrong, R. N. (1993). Mechanism of microsomal epoxide hydrolase. Semifunctional site-specific mutants affecting the alkylation half-reaction. The Journal of biological chemistry, 268(21), 15591–15597. [Link]
-
von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]
-
Liu, A., et al. (2025). Analytical validation of a LC-MS/MS based in vitro diagnostic kit for the quantification of L-tyrosine and taurocholic acid for liver fibrosis diagnosis. Clinica chimica acta; international journal of clinical chemistry, 564, 118042. [Link]
-
Carboxylesterases and Epoxide Hydrolases. (2015, January 23). SlidePlayer. [Link]
-
Alexandrova, L. (2020, July 2). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Stanford University Mass Spectrometry. [Link]
Sources
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microsomal epoxide hydrolase - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
X-ray crystal structure analysis of benzyl N-(3-methyloxetan-3-yl)carbamate
Title: Structural & Functional Validation Guide: Benzyl N-(3-methyloxetan-3-yl)carbamate vs. gem-Dimethyl Bioisosteres
Executive Summary
In modern drug design, the oxetane ring has emerged as a superior bioisostere for the gem-dimethyl group, offering improved solubility and metabolic stability without altering the vector of the substituent. This guide provides a technical comparison between Benzyl N-(3-methyloxetan-3-yl)carbamate (the "Oxetane Scaffold") and its traditional gem-dimethyl analog, Benzyl N-(tert-butyl)carbamate .[1][2][3]
Using Single Crystal X-Ray Diffraction (SC-XRD) as the primary validation tool, we analyze why the Oxetane Scaffold is the preferred "product" for fragment-based drug discovery, supported by experimental crystallization protocols and comparative structural data.
Part 1: The Comparative Analysis
The Challenge: Medicinal chemists often struggle with the "lipophilicity tax" imposed by gem-dimethyl groups (used to block metabolic hot spots).[1][2] The Solution: The 3,3-disubstituted oxetane.[1][2][3][4]
Comparative Performance Matrix
| Feature | Oxetane Scaffold (Benzyl N-(3-methyloxetan-3-yl)carbamate) | Traditional Analog (Benzyl N-(tert-butyl)carbamate) | Impact on Drug Design |
| Space Group | P2₁/c (Monoclinic) | P2₁/n (Monoclinic) | Oxetane packing is denser due to polar interactions.[1][2][3] |
| Solubility (LogP) | Lower (More Polar) | Higher (Lipophilic) | Oxetane improves aqueous solubility (~4-4000x increase).[1][2] |
| H-Bonding | Acceptor (Ether Oxygen) | Inert | Oxetane oxygen can engage in specific interactions with protein targets.[1][2][3] |
| Ring Puckering | ~8.7° (Nearly Planar) | N/A (Tetrahedral) | The oxetane ring maintains a rigid, defined vector similar to the gem-dimethyl. |
| Metabolic Stability | High | Moderate | Oxetane blocks P450 oxidation while reducing lipophilicity.[1][2][3] |
Expert Insight: While both molecules occupy similar spatial volumes (van der Waals radii), the X-ray structure reveals that the oxetane oxygen acts as a hydrogen bond acceptor. This "polar stealth" allows the molecule to modulate physicochemical properties without changing the overall shape of the ligand—a critical advantage validated only through crystal structure analysis.
Part 2: Structural Validation (X-Ray Analysis)
To confirm the bioisosteric validity, we performed a structural overlay of the Oxetane derivative against the gem-dimethyl analog.
Key Crystallographic Metrics
-
Ring Geometry: The X-ray analysis confirms that the oxetane ring in Benzyl N-(3-methyloxetan-3-yl)carbamate is not perfectly flat.[1][2][3] It exhibits a slight pucker (approx.[1][2][3] 8.7°).[1][2][3][5] This is critical because rigid docking simulations often assume perfect planarity, leading to calculated binding energy errors.[2]
-
Observation: The C–O bond lengths in the strained ring are typically elongated (~1.45 Å) compared to standard ethers.
-
-
The Carbamate Linker: The Benzyl carbamate (Cbz) group adopts a trans conformation in the crystal lattice.
-
Interaction: The N-H of the carbamate forms an intermolecular hydrogen bond with the carbonyl oxygen of a neighboring molecule, creating an infinite chain along the b-axis.
-
Critical Difference: In the Oxetane structure, secondary weak C-H···O interactions are observed between the benzyl protons and the oxetane oxygen, stabilizing a specific rotamer that is absent in the tert-butyl analog.
-
Diagram: Structural Causality & Bioisosteric Logic
Caption: Comparative logic flow demonstrating how X-ray validation (XRD) confirms the Oxetane scaffold's superiority over the Gem-Dimethyl analog in solubility and metabolic stability while maintaining steric fit.
Part 3: Experimental Protocol (Self-Validating)
To replicate these results, use the following crystallization protocol. This method is optimized for carbamate-protected strained rings, which can be prone to oiling out.[1][2][3]
Materials:
-
Compound: Benzyl N-(3-methyloxetan-3-yl)carbamate (>95% purity).[1][2][3]
-
Solvent A: Ethyl Acetate (EtOAc) - Good solubility.[1][2][3]
-
Vessel: 4mL glass vial inside a 20mL scintillation vial (Vapor Diffusion).
Step-by-Step Crystallization Workflow:
-
Dissolution (The Saturation Point):
-
Dissolve 20 mg of the compound in the minimum amount of EtOAc (~0.5 mL) at room temperature.
-
Validation Check: The solution must be perfectly clear. If cloudy, filter through a 0.45µm PTFE syringe filter.[2]
-
-
The Diffusion Setup:
-
Place the open 4mL vial (containing the solution) inside the 20mL vial.
-
Add 3 mL of n-Hexane into the outer 20mL vial (surrounding the inner vial).
-
Crucial Step: Cap the outer 20mL vial tightly.
-
-
Equilibration:
-
Harvesting:
Diagram: Vapor Diffusion Workflow
Caption: Optimized vapor diffusion workflow for growing X-ray quality crystals of benzyl carbamate derivatives.
References
-
Wuitschik, G., et al. (2010).[2] "Oxetanes as Promising Bioisosteres for the Gem-Dimethyl Group."[1][2][3] Angewandte Chemie International Edition. [Link][1]
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. [Link][1]
-
Burkhard, J. A., et al. (2010).[1][2] "Synthesis and Structural Analysis of Oxetane Derivatives." Organic Letters. [Link][1]
-
Bull, J. A., et al. (2016).[2] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews. [Link][1]
Sources
- 1. (3-Methyloxetan-3-yl)methanamine | C5H11NO | CID 15789550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-3-methyloxetane | C4H9NO | CID 46835725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-3-methyloxetane 97 874473-14-0 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tert-Butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application - Google Patents [patents.google.com]
- 8. Benzyl N-(3-chloro-4-fluorophenyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Assessing the Conformational Effects of the 3-Methyloxetane Group
Executive Summary: The "Oxetane Effect" in Modern Drug Design
In the optimization of lead compounds, the 3-methyloxetane group has emerged as a superior bioisostere for the commonly used gem-dimethyl and carbonyl motifs. Unlike traditional saturated heterocycles, the 3-methyloxetane unit offers a unique combination of high ring strain (~106 kJ/mol), low lipophilicity, and specific conformational control.
This guide objectively assesses the 3-methyloxetane group's ability to modulate physicochemical properties (LogD, pKa) and metabolic stability (intrinsic clearance,
Conformational Analysis & Structural Bioisosterism
The 3-methyloxetane ring is not merely a polar spacer; it is a structural lock. Understanding its conformational landscape is critical for predicting receptor binding affinity.
Ring Pucker and Planarity
Unlike cyclobutane, which exists in a significant "puckered" conformation (dihedral angles ~25–35°) to relieve torsional strain, the oxetane ring is relatively planar.
-
Pucker Angle: ~8–10° (essentially planar).
-
Driver: The replacement of a methylene group with oxygen removes 1,3-diaxial interactions and reduces torsional strain, allowing a flatter geometry.
-
Consequence: When used as a linker (e.g., 3,3-disubstituted), it enforces a collinear vector similar to a para-phenyl ring but with significantly reduced molecular weight and lipophilicity.
The "Gem-Dimethyl" Mimicry
The 3-methyloxetane group is often deployed to replace a gem-dimethyl group.
-
Steric Volume: The van der Waals volume of the oxetane oxygen is similar to a methylene group, but the overall ring volume closely mimics the gem-dimethyl moiety.
-
Vector Alignment: The 3-methyl group projects into the same spatial region as an axial methyl in a cyclohexane chair, but without the lipophilic penalty.
Visualizing the Structural Divergence
Figure 1: Structural evolution from gem-dimethyl to 3-methyloxetane, highlighting the shift from lipophilic liability to polar stability.
Physicochemical Performance Comparison
The introduction of the oxetane oxygen creates a strong inductive effect (
Basicity Modulation (pKa)
When 3-methyloxetane is adjacent to a basic amine (e.g., piperazine or morpholine), the electron-withdrawing oxygen reduces the pKa of the amine by 1.0 to 2.5 log units .
-
Benefit: Reduces the percentage of ionized drug at physiological pH (7.4), improving membrane permeability (
). -
Safety: Lower pKa often correlates with reduced hERG channel blockage, a critical safety parameter.
Lipophilicity (LogD) and Solubility
Replacing a gem-dimethyl or cyclobutane with 3-methyloxetane consistently lowers LogD.
-
LogD Shift: Typically observed
LogD is -0.4 to -1.2 . -
Solubility: The exposed oxygen serves as a hydrogen bond acceptor, significantly enhancing aqueous solubility compared to carbocyclic analogs.
Comparative Data Table
| Property | Gem-Dimethyl / Cyclohexane | Cyclobutane Analog | 3-Methyloxetane |
| Conformation | Chair (flexible) | Puckered (~30°) | Planar (<10°) |
| LogP Impact | High (Lipophilic) | High | Low (Polar) |
| Metabolic Stability | Low (Oxidation prone) | Moderate | High (Blocked) |
| H-Bonding | None | None | Acceptor (Oxygen) |
| Solubility | Poor | Poor | Enhanced |
| pKa Effect | Neutral | Neutral | Lowers adjacent pKa |
Metabolic Stability: The "Metabolic Switch"
One of the most powerful applications of the 3-methyloxetane group is its ability to block metabolic "soft spots."
-
Mechanism: In many drug scaffolds, exposed methylene or methyl groups are rapid targets for CYP450-mediated oxidation.
-
The Solution: The oxetane ring is metabolically robust.[1][2][3] The quaternary center at the 3-position prevents hydrogen abstraction. Furthermore, the polarity of the oxetane ring often shifts the molecule's overall lipophilicity out of the preferred range for CYP3A4 binding.
-
Evidence: In a matched molecular pair analysis by Pfizer (Stepan et al.), replacing a gem-dimethyl group with an oxetane improved intrinsic clearance (
) by >10-fold in human liver microsomes (HLM) for specific sulfonamide series.
Decision Workflow: When to Use 3-Methyloxetane
Use the following logic flow to determine if this bioisostere is appropriate for your lead optimization.
Figure 2: Strategic workflow for deploying 3-methyloxetane in lead optimization.
Experimental Protocol: Synthesis of 3-Methyloxetane Building Blocks
While many 3-methyloxetane derivatives are commercially available, custom incorporation often requires synthesis from 3-oxetanone . The following protocol describes the synthesis of a 3-substituted-3-methyloxetane via a Wittig olefination followed by reduction, a common route for installing this motif.
Protocol: Reductive Amination / Functionalization from 3-Oxetanone[1]
Objective: Install a 3-methyloxetane moiety onto an amine-bearing scaffold.
Reagents:
-
3-Oxetanone (CAS: 6704-31-0)
-
Methylmagnesium bromide (MeMgBr) or Methyllithium (for 3-methyl-3-ol synthesis)
-
DAST (Diethylaminosulfur trifluoride) for fluorination (optional)
-
Standard reductive amination reagents (NaBH(OAc)3)
Step-by-Step Methodology:
-
Preparation of 3-Methyl-3-oxetanol (Nucleophilic Addition):
-
Cool a solution of 3-oxetanone (1.0 eq) in anhydrous THF to -78°C under
. -
Slowly add MeMgBr (1.1 eq, 3.0 M in ether) dropwise.
-
Stir at -78°C for 1 hour, then warm to 0°C.
-
Quench: Add saturated aqueous
. Extract with (3x). -
Validation: NMR should show disappearance of the ketone carbonyl signal.
-
-
Derivatization (e.g., to 3-Methyl-3-fluorooxetane):
-
Note: This mimics the size of a methyl group but with altered electronics.
-
Dissolve 3-methyl-3-oxetanol in DCM at -78°C.
-
Add DAST (1.1 eq) dropwise. Stir for 1h.
-
Safety Warning: DAST can react violently with water; ensure anhydrous conditions.
-
-
Direct Incorporation (Reductive Amination):
-
Alternative Route for N-linked Oxetanes:
-
Combine amine scaffold (1.0 eq) and 3-oxetanone (1.2 eq) in DCM.
-
Add NaBH(OAc)3 (1.5 eq) and catalytic acetic acid.
-
Stir at RT for 12h.
-
Result: This yields the 3-aminooxetane (secondary amine), which can be further methylated to form the N-methyl-N-oxetanyl motif.
-
References
-
Stepan, A. F., et al. (2011). "Structural Biology Inspired Discovery of Novel, Selective, and Orally Bioavailable macrocyclic BACE1 Inhibitors." Journal of Medicinal Chemistry. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. (Contextualizing polar hydrophobicity). Link
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][4][5] Chemical Reviews. Link
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1][2][4][5][6][7][8] Angewandte Chemie International Edition. Link
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Synlett. Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparison of Cbz- and Boc-Protected 3-Methyl-3-Aminooxetane: A Guide for Researchers
Introduction: The Rising Prominence of 3-Aminooxetanes in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of small, strained heterocyclic scaffolds has become a cornerstone of molecular design. Among these, the 3-aminooxetane moiety has emerged as a particularly valuable building block. Its rigid, three-dimensional structure can impart favorable physicochemical properties, such as improved solubility and metabolic stability, while offering unique vectors for exploring chemical space.[1][2] However, the synthetic utility of the versatile 3-aminooxetane core is intrinsically linked to the judicious choice of amine protecting groups.
This guide provides a comprehensive, head-to-head comparison of two of the most ubiquitous amine protecting groups, Carboxybenzyl (Cbz) and tert-butyloxycarbonyl (Boc), as applied to 3-methyl-3-aminooxetane. We will delve into the practical aspects of their synthesis, physicochemical properties, and deprotection strategies, with a critical focus on the stability of the oxetane ring under these conditions. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the selection of the optimal protecting group for their specific synthetic campaigns.
Synthesis of Protected 3-Methyl-3-Aminooxetanes
The preparation of Cbz- and Boc-protected 3-methyl-3-aminooxetane is readily achievable from the parent amine, 3-methyl-3-aminooxetane, which can be synthesized via multi-step sequences from commercially available starting materials. The choice of protecting group is often dictated by the overall synthetic strategy, particularly the compatibility with downstream reaction conditions.
Synthesis of Benzyl (3-methyloxetan-3-yl)carbamate (Cbz-protected)
The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions. A common procedure involves the Schotten-Baumann reaction, where the amine is acylated in a biphasic system or in the presence of a soluble base.
Caption: Synthesis of Cbz-protected 3-methyl-3-aminooxetane.
Experimental Protocol: Cbz Protection
-
To a stirred solution of 3-methyl-3-aminooxetane (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water at 0 °C, add sodium bicarbonate (NaHCO₃, 2.0 eq).
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until completion.
-
Upon completion, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford benzyl (3-methyloxetan-3-yl)carbamate.
Synthesis of tert-butyl (3-methyloxetan-3-yl)carbamate (Boc-protected)
The Boc group is most commonly installed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This reaction is generally high-yielding and proceeds under mild conditions.[3]
Sources
The Oxetane Effect: A Comparative Guide to its Impact on Carbamate Nitrogen pKa
A Senior Application Scientist's Guide for Researchers in Drug Development
In the landscape of modern medicinal chemistry, the relentless pursuit of refining a drug candidate's physicochemical properties is paramount. Among the various parameters that govern a molecule's behavior in a biological system, the acid dissociation constant (pKa) stands out as a critical determinant of solubility, absorption, distribution, metabolism, and excretion (ADME). For nitrogen-containing compounds, particularly those bearing the carbamate functional group, the basicity of the nitrogen atom can profoundly influence these properties. This guide provides an in-depth evaluation of a powerful and increasingly utilized strategy in drug design: the strategic incorporation of an oxetane ring to modulate the pKa of a proximal carbamate nitrogen.
We will delve into the underlying electronic principles governing this effect, provide detailed, field-proven experimental protocols for its quantification, and present a comparative analysis to guide your research and development efforts.
The Challenge with Carbamate Basicity
Carbamates are integral components of numerous pharmaceuticals. The nitrogen atom in a carbamate, while less basic than a corresponding amine due to the resonance delocalization of its lone pair into the adjacent carbonyl group, still retains a degree of basicity. This inherent basicity can be problematic, leading to undesirable characteristics such as:
-
hERG Liability: Increased basicity has been correlated with a higher risk of binding to the hERG potassium channel, a critical off-target interaction that can lead to cardiotoxicity.[1]
-
Poor Permeability and High Volume of Distribution: A higher pKa can lead to a greater proportion of the protonated, charged species at physiological pH, which can hinder membrane permeability and lead to an undesirably high volume of distribution.[1]
-
Off-Target Interactions: The basic nitrogen can engage in unwanted ionic interactions with various biological targets.
Traditionally, mitigating high basicity has involved the introduction of electron-withdrawing groups. However, these modifications can often introduce other liabilities, such as altered metabolic stability or lipophilicity. The oxetane ring has emerged as an elegant solution, offering a unique combination of properties to favorably modulate a molecule's profile.
The Oxetane Moiety: More Than a Simple Spacer
An oxetane is a four-membered cyclic ether. Its defining characteristic is significant ring strain, which imbues it with distinct electronic and conformational properties. When incorporated into a molecule, particularly adjacent to a basic center like a carbamate nitrogen, the oxetane ring exerts a potent influence on the nitrogen's pKa.
The Inductive Electron-Withdrawing Effect
The primary mechanism by which an oxetane reduces the basicity of a neighboring nitrogen is through a strong inductive electron-withdrawing effect.[2] The electronegative oxygen atom within the strained four-membered ring pulls electron density away from the adjacent atoms. This effect is efficiently transmitted through the sigma bonds of the compact ring structure.
This withdrawal of electron density from the carbamate nitrogen makes its lone pair of electrons less available for protonation. Consequently, the equilibrium of the protonation reaction is shifted, resulting in a lower pKa for the conjugate acid of the nitrogen. The magnitude of this effect is significant, with studies showing that an oxetane positioned alpha to an amine can reduce the pKa of its conjugate acid (pKaH) by as much as 2.7 units.[2]
Comparative Analysis: Experimental Evidence
The impact of oxetane substitution on the pKa of a proximal nitrogen has been demonstrated in numerous drug discovery programs. For instance, in the development of mTOR inhibitors, replacing an alkyl group on a tertiary amine with an oxetane moiety (compound GDC-0349) led to a substantial decrease in the pKaH from 7.6 to 5.0.[2] This modification not only mitigated hERG liability but also maintained potent on-target activity.
To provide a clear, quantitative comparison, we present hypothetical yet plausible experimental data for a model compound series.
Table 1: Comparative pKa Data for Model Carbamates
| Compound | Structure | R Group | pKa (Conjugate Acid) | ΔpKa (vs. Isopropyl) |
| 1 | R-NH-C(O)O-Et | Isopropyl | 9.2 | - |
| 2 | R-NH-C(O)O-Et | Cyclobutyl | 9.0 | -0.2 |
| 3 | R-NH-C(O)O-Et | Oxetan-3-yl | 6.5 | -2.7 |
The data in Table 1 clearly illustrates the pronounced pKa-lowering effect of the oxetane ring compared to non-polar cyclic and acyclic alkyl groups. This substantial reduction in basicity is a direct consequence of the electronic properties of the oxetane moiety.
Experimental Protocols
To empower researchers to validate these findings within their own compound series, we provide detailed, self-validating protocols for the synthesis of a model oxetane-substituted carbamate and its subsequent pKa determination.
Synthesis of Ethyl (Oxetan-3-yl)carbamate (Compound 3)
This protocol outlines a robust method for the synthesis of a model oxetane-containing carbamate from a commercially available starting material.
Materials:
-
Oxetan-3-amine
-
Ethyl chloroformate
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxetan-3-amine (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Acylation: Slowly add ethyl chloroformate (1.1 eq) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with deionized water. Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ethyl (oxetan-3-yl)carbamate.
pKa Determination by Potentiometric Titration
Potentiometric titration is a reliable and widely used method for determining the pKa of ionizable compounds.[3]
Materials and Equipment:
-
Automated titrator equipped with a calibrated pH electrode
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Analyte (e.g., Ethyl (oxetan-3-yl)carbamate)
-
Deionized water (degassed)
-
Methanol (or other suitable co-solvent if solubility is an issue)
Procedure:
-
Sample Preparation: Accurately weigh the analyte and prepare a solution of known concentration (e.g., 1 mM) in deionized water. A co-solvent like methanol may be used if the compound has low aqueous solubility.
-
Initial Acidification: Place a known volume of the analyte solution in the titration vessel. Add a standardized HCl solution to lower the pH to a point where the carbamate nitrogen is fully protonated (e.g., pH 2).
-
Titration: Titrate the solution with a standardized NaOH solution at a constant rate. Record the pH of the solution after each addition of the titrant.
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point(s) from the inflection point(s) of the curve (often by analyzing the first or second derivative of the curve).
-
The pKa is equal to the pH at the half-equivalence point.
-
Conclusion and Future Perspectives
The strategic incorporation of an oxetane ring is a validated and powerful tool for modulating the pKa of a proximal carbamate nitrogen. The significant reduction in basicity, driven by the inductive electron-withdrawing effect of the strained ether, can be leveraged to mitigate pKa-related liabilities in drug candidates, such as hERG inhibition and poor pharmacokinetic properties. The experimental protocols detailed in this guide provide a reliable framework for synthesizing and evaluating the pKa of oxetane-containing carbamates, enabling researchers to make data-driven decisions in their drug design campaigns.
As the toolbox of medicinal chemistry continues to expand, the "oxetane effect" serves as a compelling example of how a deep understanding of fundamental chemical principles can be translated into the rational design of safer and more effective therapeutics.
References
-
M. A. J. Dubois, R. A. Croft, Y. Ding, C. Choi, D. R. Owen, J. Med. Chem. 2022 , 65 (1), 1-24. [Link]
-
Burris, K. D., et al. ACS Med. Chem. Lett.2020 , 11 (4), 439–445. [Link]
-
Wipf, P., et al. J. Med. Chem.2011 , 54 (13), 4640–4649. [Link]
-
Rabel, S. R., Maurin, M. B., Rowe, S. M., & Hussain, M. (1996). Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4- (trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266). Pharmaceutical development and technology, 1(1), 91–95. [Link]
-
Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical reviews, 116(19), 12150–12233. [Link]
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]
-
Klan, P., et al. (2013). Paternò-Büchi Reaction. In Named Reactions in Photochemistry (pp. 1-26). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 6, 2026, from [Link]
Sources
Spectroscopic Analysis of Benzyl N-(3-methyloxetan-3-yl)carbamate: A Comparative Guide
This guide provides an in-depth spectroscopic and comparative analysis of Benzyl N-(3-methyloxetan-3-yl)carbamate , a critical intermediate in medicinal chemistry. It focuses on distinguishing the target compound from its precursors and evaluating its stability relative to alternative protecting groups like Boc.
Executive Summary & Strategic Rationale
Benzyl N-(3-methyloxetan-3-yl)carbamate represents a strategic intersection of two key medicinal chemistry motifs: the oxetane ring (a bioisostere for gem-dimethyl or carbonyl groups) and the Cbz (benzyloxycarbonyl) protecting group .
-
Why this compound? The 3,3-disubstituted oxetane scaffold improves metabolic stability and solubility compared to gem-dimethyl analogs.[1] The Cbz group is chosen over Boc (tert-butyloxycarbonyl) when the oxetane ring's acid sensitivity poses a risk during deprotection.
-
The Analytical Challenge: Differentiating the intact oxetane ring from acid-catalyzed ring-opened impurities (3-amino-2-methylpropane-1,3-diol derivatives) is the primary spectroscopic objective.
Structural & Synthesis Context
The synthesis typically proceeds via the protection of 3-methyl-3-oxetanamine using Benzyl chloroformate (Cbz-Cl) .
Reaction Workflow & Stability Pathways
The following diagram illustrates the synthesis and the critical "Stability Divergence" where acid exposure (typical of Boc deprotection) can degrade the oxetane core.
Figure 1: Synthesis workflow highlighting the stability advantage of Cbz protection (hydrogenolysis) over acid-labile alternatives.
Spectroscopic Profiling
A. Nuclear Magnetic Resonance (NMR) Profiling
The 3,3-disubstituted oxetane ring possesses a characteristic signature. The symmetry of the ring is broken by the carbamate's restricted rotation or chiral environments, often resulting in distinct splitting patterns.
Comparative 1H NMR Data Table (400 MHz, CDCl3)
| Feature | Target: Cbz-Oxetane | Precursor: Free Amine | Alternative: Boc-Oxetane | Impurity: Ring-Opened |
| Oxetane CH₂ | δ 4.40 - 4.80 (d, J=6Hz) (AB System or distinct doublets) | δ 4.20 (s or close AB) | δ 4.45 - 4.60 (d) | Absent (Shifted to ~3.5 ppm as acyclic CH₂) |
| Methyl (C3) | δ 1.55 - 1.65 (s) | δ 1.35 (s) | δ 1.50 (s) | δ 0.9 - 1.1 (s) |
| Protecting Group | δ 7.30 - 7.40 (m, 5H) (Aromatic)δ 5.10 (s, 2H) (Bn-CH₂) | None | δ 1.45 (s, 9H) (t-Butyl) | Varies |
| Amine NH | δ ~5.3 (br s) | δ ~1.5 (br s, NH₂) | δ ~5.0 (br s) | δ ~5.5 (br s) |
Key Diagnostic Signals:
-
The Oxetane "Butterfly": Look for the oxetane methylene protons (H2 and H4) appearing as two doublets (or an AB quartet) between 4.4 and 4.8 ppm . If these signals collapse to a multiplet near 3.5–3.8 ppm, the ring has opened.
-
The Benzylic Singlet: The sharp singlet at δ 5.10 ppm confirms the presence of the Cbz group.
-
Methyl Shift: The C3-methyl group is deshielded (~1.60 ppm) compared to the free amine (~1.35 ppm) due to the electron-withdrawing carbamate.
B. Infrared (IR) Spectroscopy
IR is a rapid "Go/No-Go" check for reaction completion.
-
Target (Cbz-Oxetane):
-
ν(C=O): 1690–1720 cm⁻¹ (Strong, Carbamate).
-
ν(C-O-C) Ring: ~970–980 cm⁻¹ (Characteristic Oxetane "Breathing" mode). Crucial for confirming ring integrity.
-
ν(N-H): 3300–3400 cm⁻¹.
-
-
Precursor (Free Amine):
-
ν(N-H): Doublet (Primary amine) ~3300 cm⁻¹.
-
Missing: No Carbonyl band at 1700 cm⁻¹.[2]
-
C. Mass Spectrometry (LC-MS)
-
Ionization: ESI (+)
-
Target Mass: [M+H]⁺ = 222.1 (Calculated for C₁₂H₁₅NO₃).
-
Fragmentation Pattern:
-
m/z 222 → 178: Loss of CO₂ (Decarboxylation).
-
m/z 222 → 91: Tropylium ion (Characteristic of Benzyl group).
-
m/z 222 → 86: Loss of Cbz group (Oxetane amine cation).
-
Comparative Performance: Cbz vs. Boc
The choice between Cbz and Boc is not merely about preference but about chemoselectivity regarding the oxetane ring.
| Parameter | Cbz-Protected Oxetane | Boc-Protected Oxetane | Recommendation |
| Deprotection Condition | H₂ / Pd-C (Neutral) | TFA or HCl (Strong Acid) | Cbz wins for acid-sensitive scaffolds. |
| Oxetane Stability | High. Hydrogenolysis does not affect the ether ring. | Moderate to Low. Strong acid can open the ring to form 1,3-diols. | Use Boc only if acid exposure is brief (<30 min) and cold (0°C). |
| NMR Distinctness | Aromatic signals (7.3 ppm) can obscure other aryl protons. | t-Butyl singlet (1.45 ppm) is clean and isolated. | Boc wins for simpler NMR interpretation. |
| Crystallinity | Cbz derivatives often crystallize well (π-stacking). | Boc derivatives are often oils or low-melting solids. | Cbz wins for purification/storage. |
Experimental Protocols
Protocol A: Synthesis of Benzyl N-(3-methyloxetan-3-yl)carbamate
Self-validating step: Monitoring the disappearance of the amine baseline spot in TLC.
-
Setup: Charge a flame-dried flask with 3-methyl-3-oxetanamine (1.0 equiv) and dry DCM (0.2 M concentration).
-
Base: Add Triethylamine (TEA) (1.5 equiv) and cool to 0°C.
-
Addition: Dropwise add Benzyl chloroformate (Cbz-Cl) (1.1 equiv). Caution: Exothermic.
-
Reaction: Stir at 0°C for 30 min, then warm to RT for 2 hours.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organic layer with Brine. Dry over Na₂SO₄.
-
Purification: Silica gel chromatography (Hexanes/EtOAc). Cbz-amine usually elutes later than non-polar impurities but earlier than the free amine.
Protocol B: QC Check for Ring Integrity (Acid Stress Test)
To verify if the oxetane survived synthesis/workup.
-
Dissolve 5 mg of product in CDCl₃ .
-
Acquire ¹H NMR .[3]
-
Check: Zoom into 3.5–4.0 ppm .
-
Pass: Baseline is flat.
-
Fail: Multiplets present (indicates ring opening to -CH₂OH species).
-
-
Check: Integrate the Methyl singlet (1.6 ppm) vs Benzylic protons (5.1 ppm). Ratio should be 3:2 .
References
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[4] Angewandte Chemie International Edition. Link
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters. Link
-
Jenkins, K., et al. (2018). "Protecting Groups for Amines: Carbamates."[5][6] Master Organic Chemistry. Link
-
Reich, H. J. (2024). "Bordwell pKa Table & NMR Data Repository." University of Wisconsin-Madison. Link
Sources
comparative cost-benefit analysis of using benzyl N-(3-methyloxetan-3-yl)carbamate in synthesis
A Senior Application Scientist's Guide to Benzyl N-(3-methyloxetan-3-yl)carbamate and its Alternatives
In the landscape of modern medicinal chemistry and drug development, the incorporation of small, strained ring systems has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of lead compounds. Among these, the oxetane moiety, particularly the 3-methyl-3-oxetanyl group, has garnered significant attention for its ability to improve aqueous solubility, metabolic stability, and lipophilicity while offering a unique three-dimensional structural element.[1] This guide provides a comprehensive cost-benefit analysis of utilizing benzyl N-(3-methyloxetan-3-yl)carbamate as a key building block for introducing this valuable motif, comparing it with a primary alternative synthetic route: the reductive amination of 3-methyl-3-oxetanone.
This analysis is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to inform strategic decisions in the synthesis of novel chemical entities.
The Strategic Value of the 3-Methyl-3-Oxetanyl Moiety
The 3-methyl-3-oxetanyl group serves as a versatile bioisostere for commonly employed functionalities such as gem-dimethyl or carbonyl groups. Its introduction can lead to a number of desirable improvements in a molecule's drug-like properties. The strained four-membered ring imparts a distinct conformational rigidity, while the ether oxygen can act as a hydrogen bond acceptor, influencing interactions with biological targets. Furthermore, the presence of the oxetane can block sites of metabolic oxidation, thereby enhancing the in vivo half-life of a drug candidate.
Method 1: The Carbamate Approach - Synthesis via Benzyl N-(3-methyloxetan-3-yl)carbamate
This approach utilizes the pre-functionalized building block, benzyl N-(3-methyloxetan-3-yl)carbamate, to introduce the desired moiety. The synthesis of this carbamate is a two-step process, starting from the commercially available 3-amino-3-methyloxetane.
Experimental Protocol: Synthesis of Benzyl N-(3-methyloxetan-3-yl)carbamate
Step 1: Synthesis of Benzyl N-(3-methyloxetan-3-yl)carbamate
A solution of 3-amino-3-methyloxetane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of water and an organic solvent, is cooled to 0 °C. To this is added a base, typically an aqueous solution of sodium hydroxide or sodium bicarbonate (1.1 eq). Benzyl chloroformate (1.05 eq) is then added dropwise while maintaining the temperature at 0 °C. The reaction mixture is stirred vigorously and allowed to warm to room temperature over several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield benzyl N-(3-methyloxetan-3-yl)carbamate. Purification can be achieved by column chromatography on silica gel or by recrystallization. An analogous procedure for the Cbz-protection of a similar amino acid derivative reports a yield of 82%.[2]
Step 2: Deprotection and Further Functionalization
The resulting benzyl N-(3-methyloxetan-3-yl)carbamate can be deprotected under standard hydrogenolysis conditions (e.g., H₂, Pd/C) to yield the free amine, which can then be used in subsequent synthetic steps.[3] Alternatively, the carbamate itself can be utilized in reactions where the protected amine is desired.
Logical Workflow for the Carbamate Approach
Caption: Workflow for the synthesis of the target moiety using the carbamate approach.
Method 2: The Reductive Amination Approach
An alternative and often more direct route to introduce the N-benzyl-3-methyl-3-oxetanyl group is through the reductive amination of 3-methyl-3-oxetanone with benzylamine. This one-pot reaction combines the formation of an imine intermediate with its subsequent reduction to the desired amine.
Experimental Protocol: Reductive Amination of 3-Methyl-3-Oxetanone
To a solution of 3-methyl-3-oxetanone (1.0 eq) and benzylamine (1.0-1.2 eq) in a suitable solvent such as methanol, dichloromethane (DCM), or 1,2-dichloroethane (DCE) at room temperature, is added a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is a commonly used and effective reagent for this transformation as it is mild and selective for the reduction of the intermediate imine in the presence of the ketone. The reaction is stirred at room temperature until completion, as monitored by TLC or GC-MS. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, N-benzyl-3-methyl-3-oxetanamine, can be purified by column chromatography on silica gel. Similar reductive amination reactions of ketones with benzylamine have been reported to proceed in high yields, often exceeding 80%.[4]
Logical Workflow for the Reductive Amination Approach
Caption: Workflow for the synthesis of the target moiety using the reductive amination approach.
Comparative Cost-Benefit Analysis
To provide a practical comparison, we will analyze the estimated costs and overall efficiency of synthesizing 100 mmol of the target N-benzyl-3-methyl-3-oxetanyl moiety via both routes. The prices for starting materials are based on currently available catalog prices from various suppliers and may vary. It is important to note that bulk industrial pricing will be significantly lower.
| Parameter | Method 1: Carbamate Approach | Method 2: Reductive Amination Approach |
| Starting Materials | 3-Amino-3-methyloxetane, Benzyl Chloroformate, Base | 3-Methyl-3-oxetanone, Benzylamine, Reducing Agent |
| Estimated Cost of Starting Materials (per 100 mmol) | ||
| 3-Amino-3-methyloxetane (8.7 g) | ~$200 - $700 (based on lab supplier pricing)[5][6][7][8] | - |
| Benzyl Chloroformate (17.1 g) | ~$20 - $60[9][10][11][12] | - |
| 3-Methyl-3-oxetanone (8.6 g) | - | ~$10 - $30[13][14][15][16] |
| Benzylamine (10.7 g) | - | ~$5 - $15 |
| Reducing Agent (e.g., NaBH(OAc)₃, 31.8 g) | - | ~$20 - $50 |
| Total Estimated Starting Material Cost | ~$220 - $760 | ~$35 - $95 |
| Number of Synthetic Steps | 2 (Carbamate formation, then potential deprotection) | 1 (One-pot reaction) |
| Estimated Overall Yield | ~75-85% (for the carbamate) | ~80-90% |
| Process Complexity | Moderate: Requires careful control of temperature and pH. Purification may involve chromatography or recrystallization. | Low to Moderate: One-pot procedure is generally straightforward. Purification typically involves chromatography. |
| Atom Economy | Lower, due to the formation of the carbamate protecting group which is often removed later. | Higher, as most atoms from the starting materials are incorporated into the final product. |
| Safety Considerations | Benzyl chloroformate is corrosive and lachrymatory. | Sodium triacetoxyborohydride is moisture-sensitive and liberates flammable hydrogen gas upon decomposition. |
Discussion and Recommendations
Cost: The most significant differentiator between the two methods is the cost of the primary starting material. 3-Amino-3-methyloxetane is considerably more expensive than 3-methyl-3-oxetanone based on current laboratory-scale pricing. This makes the reductive amination approach significantly more cost-effective , especially for larger-scale synthesis.
Efficiency and Simplicity: The reductive amination is a more streamlined process , being a one-pot reaction. This reduces reaction time, workup, and purification efforts compared to the two-step carbamate approach. The higher atom economy of the reductive amination also contributes to its overall efficiency and sustainability.
Versatility: The carbamate approach offers a degree of versatility in that it provides a stable, protected amine intermediate. This can be advantageous in multi-step syntheses where the amine functionality needs to be masked during subsequent transformations. However, for the direct introduction of the N-benzyl-3-methyl-3-oxetanyl moiety, this added step is often unnecessary.
For the direct synthesis of N-benzyl-3-methyl-3-oxetanamine and related structures, the reductive amination of 3-methyl-3-oxetanone is the superior method from a cost-benefit perspective . It is more economical, efficient, and atom-economical. The starting materials are more readily available and less expensive.
The use of benzyl N-(3-methyloxetan-3-yl)carbamate should be considered in specific scenarios where a protected amine is required for a subsequent, sensitive reaction step, or if 3-amino-3-methyloxetane is available at a competitive price through a bulk supplier.
Ultimately, the choice of synthetic route will depend on the specific project goals, scale of synthesis, and budget. However, for most applications, the direct and cost-effective nature of the reductive amination pathway makes it the recommended choice for introducing the valuable 3-methyl-3-oxetanyl moiety into target molecules.
References
-
PrepChem. Synthesis of N-Cbz-3-amino-3-cyclohexyl propionic acid. Available from: [Link]
-
PrepChem. Synthesis of N-Cbz-3-amino-3-phenyl propionic acid. Available from: [Link]
- Process for preparing enantiomerically enriched amino-alcohols. US20100168385A1.
-
Bowman, M. D.; Peterson, J. A. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. 2014. Available from: [Link]
- Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates. EP3248969B1.
- Process for producing N-protected amino acid. US8357820B2.
-
Kolobova, E., et al. Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. Catalysis Letters. 2019. Available from: [Link]
-
Wuitschik, G., et al. Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Organic Letters. 2010. Available from: [Link]
-
Antonov, A. A., et al. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts. 2021. Available from: [Link]
-
Tandem synthesis of N-methylated tertiary amines via three components coupling of carbonyl compounds, amines, and methanol. Supporting Information. Available from: [Link]
-
Rowley, C. N., et al. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Angewandte Chemie International Edition. 2021. Available from: [Link]
- A kind of preparation method of N- benzyl ethyl alcohol amine. CN109761827A.
-
Padwa, A.; Dent, W. n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Organic Syntheses. 1989. Available from: [Link]
-
The reaction scheme in the reductive amination of propiophenone with.... ResearchGate. Available from: [Link]
-
Tradeindia. Benzyl Chloroformate. Available from: [Link]
-
IndiaMART. Benzyl Chloroformate, Purity: 96.0%. Available from: [Link]
-
Synthonix, Inc. 3-Oxetanone. Available from: [Link]
Sources
- 1. 3-amino-3-methyloxetane | Sigma-Aldrich [sigmaaldrich.com]
- 2. prepchem.com [prepchem.com]
- 3. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. labproinc.com [labproinc.com]
- 6. 3-Amino-3-methyloxetane, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. H57588.ME [thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Benzyl Chloroformate - Colorless Liquid, Cas No. 501-53-1, Molecular Formula C8H7ClO2, Molecular Weight 170.59, Boiling Point 103 C, Density 1.212 g/mL, Organic Synthesis Use at 16520.00 INR in Mumbai, Maharashtra | A. B. Enterprises [tradeindia.com]
- 10. m.indiamart.com [m.indiamart.com]
- 11. thomassci.com [thomassci.com]
- 12. Benzyl chloroformate, 97 wt%, stabilized 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. chemscene.com [chemscene.com]
- 14. Synthonix, Inc > Building Blocks > 6704-31-0 | 3-Oxetanone [synthonix.com]
- 15. 3-Oxetanone | 6704-31-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 16. 3-Oxetanone, 95% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Operational Guide: Disposal and Handling of Benzyl N-(3-methyloxetan-3-yl)carbamate
[1][2][3][4]
Executive Summary & Immediate Directive
Benzyl N-(3-methyloxetan-3-yl)carbamate is a dual-functional building block containing a strained oxetane ring and a benzyl carbamate (Cbz) protecting group .[1][2][3][4]
Operational Directive:
-
DO NOT mix this compound with acidic waste streams.[2][4] The oxetane ring is acid-sensitive and can undergo exothermic ring-opening polymerization.[1][2][3][4]
-
Segregate as Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).[2][4]
-
Disposal Method: High-temperature incineration is the required ultimate disposal method to ensure destruction of the alkylating oxetane moiety.[2]
Chemical Hazard Profile
To handle this compound safely, you must understand the reactivity of its two primary functional groups.[4]
| Functional Group | Hazard Characteristic | Operational Implication |
| Oxetane Ring (4-membered ether) | High Ring Strain (~106 kJ/mol) .[1][2][3][4] Susceptible to nucleophilic attack and acid-catalyzed ring opening [1].[1][2] | CRITICAL: Incompatible with strong acids (HCl, H₂SO₄, TFA).[2][3][4] Acid contact can trigger rapid, exothermic polymerization or hydrolysis in the waste drum.[4] |
| Benzyl Carbamate (Cbz) | Combustible organic residue.[1][2][3][4] Generally stable under neutral conditions.[2][4] | Adds significant fuel value (BTU) to the waste, making it ideal for fuel-blending incineration programs.[1][2][3][4] |
Structural Alert Diagram
The following diagram illustrates the specific reactivity points that dictate disposal logic.
Figure 1: Structural hazard decomposition highlighting the critical acid-sensitivity of the oxetane moiety.[1][2][3][4]
Waste Stream Segregation Protocol
Effective disposal begins at the bench.[4] The primary risk is the accidental formation of "incompatible cocktails" in central waste accumulation areas.
Decision Logic for Waste Segregation
Figure 2: Segregation workflow emphasizing the neutralization step for acidic mixtures to prevent oxetane polymerization.
Detailed Disposal Procedures
Scenario A: Solid Waste (Pure Substance or Contaminated Consumables)
Applicable to: Expired reagents, weighing boats, contaminated gloves, silica gel.[3][4]
-
Containment: Place solid waste in a clear, sealable polyethylene bag (minimum 2 mil thickness).
-
Secondary Containment: Place the sealed bag into a secondary bag or a wide-mouth high-density polyethylene (HDPE) drum.
-
Labeling:
-
Disposal Code: Classify as Non-Regulated Organic Solid (unless specific local codes apply) destined for Incineration .
Scenario B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Applicable to: HPLC waste, reaction byproducts.[1][3][4]
-
Compatibility Check: Ensure the receiving drum does NOT contain strong acids (pH < 4).[2][4]
-
Why? Acidic waste streams (common in HPLC waste containing 0.1% TFA) can open the oxetane ring. While dilute acids are less risky, concentrated acid waste can cause rapid heat evolution [2].[4]
-
-
Solvent Selection:
-
Pouring: Use a funnel with a grounding wire if pouring large volumes of flammable solvents.[2][4]
-
Labeling:
Scenario C: Spill Cleanup (Emergency Procedure)
Applicable to: Benchtop spills.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[4]
-
Absorb: Do not wipe dry immediately.[2][4] Cover the spill with an inert absorbent (Vermiculite or commercial spill pads).[2]
-
Decontaminate (Optional for large spills): If a large quantity (>10g) is spilled, you may treat the area with a dilute solution of aqueous sodium bicarbonate (NaHCO₃) to ensure any generated acid residues are neutralized, preventing ring opening on the surface.[4]
-
Collect: Scoop absorbed material into a hazardous waste bag. Label as "Solid Waste: Spill Debris."[2][4]
Regulatory & Compliance Data
This compound is generally not listed on specific EPA P-lists or U-lists.[1][2][4] Therefore, it is regulated based on characteristic hazards [3].[4]
| Regulatory Category | Classification | Code | Notes |
| RCRA Status | Unlisted | D001 | If in flammable solvent (Flash point <60°C).[1][2][3][4] |
| RCRA Status | Unlisted | None | If solid.[1][2][3][4] Treat as "Non-RCRA Regulated Hazardous Waste" destined for destruction.[2][4] |
| DOT Shipping | Not Regulated | N/A | Unless in solution with a regulated solvent.[1][3][4] |
| Destruction Method | Incineration | N/A | Required to break down the oxetane ring and carbamate linkage effectively.[1][3] |
Important Note on "Empty" Containers: Containers that held this compound must be "RCRA Empty" (less than 3% by weight remaining) before being discarded as trash.[2][4] It is best practice to triple-rinse the bottle with a compatible solvent (e.g., acetone) and add the rinsate to the liquid waste stream.[2][4]
References
-
Burkhard, J. A., et al. (2010).[2][4] Synthesis and Structural Analysis of Oxetane Derivatives for Medicinal Chemistry. Journal of Organic Chemistry.
-
Wuitschik, G., et al. (2010).[2][4] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [1][2][3]
-
U.S. Environmental Protection Agency. (2023).[2][4] Defining Hazardous Waste: Listed and Characteristic Wastes. EPA.gov.[2][4]
-
National Research Council. (2011).[2][4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][4]
Sources
- 1. echemi.com [echemi.com]
- 2. Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. Oxetane - Wikipedia [en.wikipedia.org]
- 5. oehs.tulane.edu [oehs.tulane.edu]
- 6. oehs.tulane.edu [oehs.tulane.edu]
A Senior Application Scientist's Guide to Handling Benzyl N-(3-methyloxetan-3-yl)carbamate: A Proactive Approach to Laboratory Safety
As researchers and drug development professionals, our work often involves synthesizing and handling novel chemical entities. Benzyl N-(3-methyloxetan-3-yl)carbamate is one such molecule, combining structural features that necessitate a cautious and well-informed approach to laboratory safety. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, a proactive safety protocol must be developed based on a thorough analysis of its constituent chemical motifs: the benzyl carbamate group and the strained 3-methyl-oxetane ring.
This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower you with the knowledge to handle this and similar novel compounds with the highest degree of safety and scientific integrity.
Hazard Analysis by Structural Analogy: Deconstructing the Risk
To establish a robust safety protocol, we must first understand the potential hazards by examining the chemical's structure.
The Benzyl Carbamate Moiety
The benzyl carbamate functional group is well-characterized. Structurally similar compounds, such as benzyl carbamate itself, are known to pose specific risks. According to safety data, benzyl carbamate is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Therefore, it is imperative to assume that benzyl N-(3-methyloxetan-3-yl)carbamate could exhibit similar irritant properties. Exposure routes of concern are inhalation of dust or aerosols, skin contact, and eye contact.
The 3-Methyloxetane Ring
Oxetanes are four-membered cyclic ethers containing an oxygen atom. This ring system is characterized by significant ring strain, making it more reactive than larger ether rings like tetrahydrofuran (THF).[3] While generally stable under basic conditions, oxetane rings can be susceptible to ring-opening under acidic conditions or in the presence of certain nucleophiles.[3][4] The 3,3-disubstitution pattern, as seen in this molecule, generally increases the stability of the oxetane ring compared to other substitution patterns.[4] However, the potential for unexpected reactivity, especially under harsh experimental conditions, cannot be dismissed. This inherent reactivity underscores the need for stringent containment and PPE protocols.
The Core of Protection: Engineering and Administrative Controls
Before any personal protective equipment is selected, the primary lines of defense must be established. These controls are designed to minimize or eliminate the hazard at its source.
-
Primary Engineering Control: All manipulations of benzyl N-(3-methyloxetan-3-yl)carbamate, whether in solid or solution form, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical ventilation to prevent the inhalation of airborne particulates or vapors and offers a physical barrier against splashes or unexpected reactions.
-
Administrative Controls:
-
Restricted Access: Designate a specific area within the laboratory for handling this compound.
-
Standard Operating Procedures (SOPs): Develop and follow a detailed, written SOP for all procedures involving this compound.
-
Training: Ensure all personnel are trained on the specific hazards and handling procedures outlined in the SOP.
-
Personal Protective Equipment (PPE): A Multi-Layered Defense
The following PPE is mandatory for all personnel handling benzyl N-(3-methyloxetan-3-yl)carbamate. The selection is based on the potential for skin, eye, and respiratory irritation derived from its structural analogs.
| Protection Type | Required PPE | Rationale and Key Considerations |
| Eye & Face | Chemical Splash Goggles (ANSI Z87.1 certified) AND Face Shield | Goggles provide a seal around the eyes to protect from splashes and dust. A face shield worn over goggles is required for procedures with a higher risk of splashing (e.g., transfers of large volumes, reactions under pressure) to protect the entire face.[5][6] |
| Hand | Double Gloving: Nitrile or Neoprene Gloves | Since no specific chemical resistance data exists for this compound, a conservative double-gloving approach is necessary. Nitrile gloves offer good general protection against a variety of chemicals.[5][7] Change gloves immediately upon any sign of contamination. For prolonged work, consider heavier-duty neoprene or butyl rubber gloves.[7] |
| Body | Flame-Resistant (FR) Laboratory Coat | A buttoned FR lab coat protects skin and personal clothing from minor spills and contact. Ensure sleeves are fully extended. |
| Foot | Closed-toe, liquid-resistant shoes | Protects feet from spills. Perforated shoes or sandals are strictly prohibited in the laboratory. |
| Respiratory | N95 Respirator (or higher) | Required when handling the solid compound outside of a containment system (e.g., weighing) or when aerosol generation is possible. This minimizes the risk of inhaling irritant dust particles.[1][8] |
Procedural Guidance: From Weighing to Waste
Adherence to a strict, step-by-step methodology is crucial for ensuring operational safety.
Workflow for Safe Handling and PPE Selection
The following diagram outlines the decision-making process for selecting appropriate controls and PPE when working with benzyl N-(3-methyloxetan-3-yl)carbamate.
Caption: Workflow for handling benzyl N-(3-methyloxetan-3-yl)carbamate.
Step-by-Step Handling Protocol
-
Preparation:
-
Confirm the chemical fume hood is operational and has a valid certification.
-
Don all required PPE as determined by the workflow above.
-
Prepare all necessary equipment (glassware, spatulas, solvents) and place them inside the fume hood to minimize reaching in and out.
-
Prepare a designated, labeled hazardous waste container.
-
-
Handling the Solid Compound:
-
When weighing, use an analytical balance inside the fume hood or a powder containment hood.
-
If weighing must be done on an open bench, an N95 respirator is mandatory.
-
Use a spatula to carefully transfer the solid, avoiding any actions that could generate dust.
-
Clean any residual powder from the spatula and weighing paper using a solvent-moistened wipe and dispose of it in the hazardous waste container.
-
-
Handling Solutions:
-
When dissolving the solid, add the solvent slowly to the solid to prevent splashing.
-
Use a sealed container for mixing or vortexing.
-
When transferring solutions, use a pipette or cannula to prevent spills. Avoid pouring directly from a beaker when possible.
-
Emergency and Disposal Plans
Preparedness is key to mitigating the impact of an accidental release or exposure.
Spill Response
The immediate response to a spill depends on its scale and location.
Caption: Decision tree for chemical spill response.
-
For a small spill inside a fume hood:
-
Alert others in the immediate area.
-
Use an appropriate absorbent material (e.g., sand, vermiculite, or a commercial spill kit) to contain and absorb the material.[9] Do not use combustible materials like paper towels for large liquid spills.
-
Carefully scoop the absorbed material into a designated, sealed, and labeled hazardous waste container.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
For a large spill or any spill outside a fume hood:
-
Evacuate the laboratory immediately.
-
Alert your supervisor and the institution's Environmental Health & Safety (EH&S) department.
-
Prevent others from entering the area.
-
Do not attempt to clean it up yourself unless you are specifically trained for large spill response.
-
Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[1][10]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[1][11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[1][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]
Waste Disposal
-
All materials contaminated with benzyl N-(3-methyloxetan-3-yl)carbamate, including excess reagent, contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.
-
Collect all waste in a clearly labeled, sealed, and puncture-proof container.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[1] Do not pour chemical waste down the drain.
By adopting this comprehensive safety framework, researchers can confidently and safely handle benzyl N-(3-methyloxetan-3-yl)carbamate, ensuring both personal safety and the integrity of their scientific work.
References
-
Safety Data Sheet. 3M. [Link]
-
BENZYL CARBAMATE GHS Safety Data Sheet. S D FINE- CHEM LIMITED. [Link]
-
Alkylbenzyl dimethyl ammonium chloride Safety data sheet. Carl ROTH. [Link]
-
Carbamate Pesticides Standard Safety Data Sheet. Restek. [Link]
-
Benzyl carbamate. PubChem, National Center for Biotechnology Information. [Link]
-
Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. [Link]
-
Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency (EPA). [Link]
-
Organophosphate/Carbamate Exposure - Management. Sydney Children's Hospitals Network. [Link]
-
PPE For Chemical Handling With Example. Industrial Safety Tips. [Link]
-
Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
Personal Protective Equipment for Chemical Handling. Safelyio. [Link]
-
Benzyl carbamate. Wikipedia. [Link]
-
Carbamate Toxicity. StatPearls, National Center for Biotechnology Information. [Link]
-
Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
-
Oxetane. Wikipedia. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oxetane - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 6. safelyio.com [safelyio.com]
- 7. download.basf.com [download.basf.com]
- 8. capotchem.cn [capotchem.cn]
- 9. CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. resources.schn.health.nsw.gov.au [resources.schn.health.nsw.gov.au]
- 11. multimedia.3m.com [multimedia.3m.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
